Cyclic mkey tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C114H171F3N28O36S2 |
|---|---|
Peso molecular |
2630.9 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,46S,49S,52S,55S,58S,61S,64S,67R)-67-amino-40-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-64-(3-aminopropyl)-16,55-dibenzyl-7-(3-carbamimidamidopropyl)-61-(2-carboxyethyl)-10,49-bis[(1R)-1-hydroxyethyl]-34,37,43,46-tetrakis(hydroxymethyl)-52,58-bis[(4-hydroxyphenyl)methyl]-25-methyl-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66-henicosaoxo-13,19,22-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65-henicosazacyclooctahexacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C112H170N28O34S2.C2HF3O2/c1-54(2)42-72-96(158)120-58(9)90(152)136-86(56(5)6)107(169)138-85(55(3)4)106(168)130-76(44-62-24-16-13-17-25-62)100(162)137-87(57(7)8)108(170)140-89(60(11)146)109(171)124-70(28-21-41-119-112(117)118)94(156)135-82(111(173)174)53-176-175-52-67(115)91(153)121-69(27-20-40-114)92(154)123-71(37-38-84(150)151)95(157)126-74(45-63-29-33-65(147)34-30-63)98(160)127-73(43-61-22-14-12-15-23-61)97(159)128-75(46-64-31-35-66(148)36-32-64)101(163)139-88(59(10)145)110(172)134-81(51-144)105(167)132-78(48-141)102(164)122-68(26-18-19-39-113)93(155)131-80(50-143)104(166)133-79(49-142)103(165)129-77(47-83(116)149)99(161)125-72;3-2(4,5)1(6)7/h12-17,22-25,29-36,54-60,67-82,85-89,141-148H,18-21,26-28,37-53,113-115H2,1-11H3,(H2,116,149)(H,120,158)(H,121,153)(H,122,164)(H,123,154)(H,124,171)(H,125,161)(H,126,157)(H,127,160)(H,128,159)(H,129,165)(H,130,168)(H,131,155)(H,132,167)(H,133,166)(H,134,172)(H,135,156)(H,136,152)(H,137,162)(H,138,169)(H,139,163)(H,140,170)(H,150,151)(H,173,174)(H4,117,118,119);(H,6,7)/t58-,59+,60+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,85-,86-,87-,88-,89-;/m0./s1 |
Clave InChI |
UPXCAQVSCKGITM-DDTVDMQHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cyclic MKEY TFA: A Deep Dive into its Mechanism of Action for Researchers and Drug Development Professionals
An In-depth Technical Guide
Core Mechanism: Inhibition of CXCL4-CCL5 Heterodimerization
Cyclic MKEY TFA is a synthetic, cyclic peptide that functions as a potent inhibitor of the formation of the CXCL4 (platelet factor 4) and CCL5 (RANTES) heterodimer.[1] This heterodimer is a key inflammatory mediator, and its inhibition by this compound forms the basis of the peptide's therapeutic potential in a range of inflammatory conditions, including atherosclerosis, aortic aneurysm, and stroke.[1] By disrupting the interaction between CXCL4 and CCL5, this compound effectively mitigates the downstream inflammatory cascade driven by this chemokine partnership.
The CXCL4-CCL5 heterodimer exerts its pro-inflammatory effects primarily by enhancing the signaling of CCL5 through the C-C chemokine receptor type 1 (CCR1).[2][3][4] Evidence suggests that the heterodimer anchors the CCR1 receptor at the endothelial cell surface, leading to prolonged G protein signaling and amplified recruitment of immune cells such as monocytes and neutrophils.[3][4] this compound, by preventing the formation of this heterodimer, curtails this enhanced CCR1 signaling.
Downstream of CCR1 activation, several key intracellular signaling pathways are implicated. The binding of CCL5 to its receptors, including CCR1, is known to activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6][7] Activation of the PI3K/Akt pathway, in particular, can lead to the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling cascade.[6] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Therefore, by inhibiting the initial CXCL4-CCL5 heterodimerization, this compound is postulated to attenuate the activation of these critical downstream inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound in animal models of aortic aneurysm and stroke.
Table 1: Effect of this compound on Experimental Aortic Aneurysm in Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) | Reference |
| Aneurysm Incidence | 100% (8/8) | 60% (3/5) | 14% (1/7) | Iida et al., 2013 |
| Mean Aortic Diameter (day 14, % increase) | ~100% | Significantly smaller than control | Significantly smaller than 10 mg/kg group | Iida et al., 2013 |
| Mural Macrophage Infiltration | High | Attenuated | Significantly attenuated | Iida et al., 2013 |
| Aortic MMP2 & MMP9 Expression | High | Reduced | Significantly reduced | Iida et al., 2013 |
Table 2: Effect of this compound on Stroke-Induced Brain Injury in Mice
| Parameter | Vehicle Control | This compound (20 mg/kg) | Reference |
| Infarct Size (72h post-stroke) | Baseline | Significantly reduced | Fan et al., 2016 |
| Neurological Deficit Score (72h post-stroke) | Baseline | Significantly improved | Fan et al., 2016 |
| Monocyte-Derived Macrophage Infiltration | High | Significantly inhibited | Fan et al., 2016 |
| CD68+ and MPO+ Cell Infiltration | High | Significantly inhibited | Fan et al., 2016 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of CXCL4-CCL5 heterodimer and its inhibition by this compound.
Caption: Experimental workflow for in vivo evaluation of this compound in a mouse model of aortic aneurysm.
Detailed Experimental Protocols
In Vivo Aortic Aneurysm Model
Objective: To evaluate the efficacy of this compound in preventing the formation and progression of abdominal aortic aneurysms (AAA) in a murine model.
Materials:
-
C57BL/6J mice (male, 10-12 weeks old)
-
Porcine Pancreatic Elastase (PPE)
-
This compound (lyophilized powder)
-
Sterile saline (vehicle control)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
High-frequency ultrasound system
Procedure:
-
Animal Preparation: Anesthetize mice using isoflurane.
-
AAA Induction: Perform a laparotomy to expose the abdominal aorta. Isolate a segment of the infrarenal aorta and temporarily ligate the aorta proximally and distally. Infuse a solution of PPE into the isolated segment to induce aneurysmal degeneration. After infusion, remove the ligatures and close the abdominal incision.
-
Treatment Administration: Prepare solutions of this compound in sterile saline at concentrations of 10 mg/kg and 20 mg/kg. Administer the assigned treatment (vehicle, 10 mg/kg MKEY, or 20 mg/kg MKEY) via intravenous (tail vein) injection. The injection schedule can be prophylactic (starting before PPE infusion) or therapeutic (starting after AAA has been established), depending on the study design.
-
Monitoring and Data Collection: Monitor the mice for post-surgical recovery. Measure the aortic diameter at regular intervals (e.g., weekly) using high-frequency ultrasound.
-
Endpoint Analysis: At the end of the study period (e.g., 4 weeks), euthanize the mice and harvest the aortas.
-
Histology: Fix the aortic tissue in formalin, embed in paraffin, and section. Perform staining (e.g., Verhoeff-Van Gieson for elastin) to assess the integrity of the aortic wall. Conduct immunohistochemistry to quantify macrophage infiltration (e.g., using anti-CD68 antibodies).
-
Protein Analysis: Homogenize a portion of the aortic tissue to extract proteins. Analyze the expression and activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, using techniques like gelatin zymography or Western blotting.
-
In Vitro Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the migration of inflammatory cells (e.g., monocytes) towards a CXCL4-CCL5 heterodimer gradient.
Materials:
-
Monocytic cell line (e.g., THP-1) or primary human monocytes
-
Recombinant human CXCL4 and CCL5
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis)
-
Cell culture medium
-
Fluorescent dye for cell labeling (optional)
Procedure:
-
Cell Preparation: Culture the monocytic cells according to standard protocols. Prior to the assay, harvest the cells and resuspend them in serum-free medium.
-
Preparation of Chemoattractants:
-
To form the heterodimer, pre-incubate CXCL4 and CCL5 together in serum-free medium at equimolar concentrations.
-
Prepare a solution of the CXCL4-CCL5 heterodimer in the lower chamber of the chemotaxis plate.
-
Prepare control wells with medium alone (negative control), CCL5 alone, and CXCL4 alone.
-
To test the inhibitory effect of MKEY, pre-incubate the CXCL4-CCL5 heterodimer with varying concentrations of this compound before adding it to the lower chamber.
-
-
Chemotaxis Assay:
-
Add the prepared chemoattractant solutions to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, if using fluorescently labeled cells, quantify the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the MKEY-treated groups to the untreated CXCL4-CCL5 group to determine the inhibitory effect of the peptide.
NF-κB Activation Assay
Objective: To determine if this compound can inhibit CXCL4-CCL5-induced activation of the NF-κB signaling pathway in a relevant cell type.
Materials:
-
A cell line known to respond to CCL5 (e.g., monocytic cells, endothelial cells)
-
Recombinant human CXCL4 and CCL5
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, anti-p65, and an antibody for a loading control (e.g., anti-β-actin or anti-lamin for nuclear fractions).
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and detection substrate).
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in culture plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with the pre-formed CXCL4-CCL5 heterodimer for a time known to induce NF-κB activation (e.g., 15-60 minutes). Include unstimulated and vehicle-treated controls.
-
-
Protein Extraction:
-
For IκBα phosphorylation: Lyse the cells with a whole-cell lysis buffer.
-
For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For IκBα phosphorylation, calculate the ratio of phospho-IκBα to total IκBα.
-
For p65 translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions.
-
Compare the results from the MKEY-treated groups to the CXCL4-CCL5 stimulated group to assess the inhibitory effect on NF-κB activation.
-
References
- 1. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL4/Platelet Factor 4 is an agonist of CCR1 and drives human monocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterodimers Are an Integral Component of Chemokine Signaling Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine Heteromers and Their Impact on Cellular Function—A Conceptual Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 6. CCL5 increases lung cancer migration via PI3K, Akt and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoattractant-induced Signaling via the Ras-ERK and PI3K-Akt Networks, along with Leukotriene C4 Release, Is Dependent upon the Tyrosine Kinase Lyn in IL-5- and IL-3-primed Human Blood Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
Cyclic MKEY TFA: A Technical Guide to its Structure, Sequence, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic MKEY TFA is a synthetic cyclic peptide that has emerged as a potent and specific inhibitor of the CXCL4 (platelet factor 4) and CCL5 (RANTES) heterodimer formation. This interaction is a key driver of inflammatory cell recruitment in various pathological conditions. By disrupting this heterodimerization, this compound demonstrates significant therapeutic potential in preclinical models of atherosclerosis, abdominal aortic aneurysm, and stroke. This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Structure and Sequence of this compound
This compound is a 22-amino acid cyclic peptide. The "TFA" designation refers to trifluoroacetic acid, a counterion commonly used in the purification of synthetic peptides.
Amino Acid Sequence: Cys-Lys-Glu-Tyr-Phe-Tyr-Thr-Ser-Ser-Lys-Ser-Ser-Asn-Leu-Ala-Val-Val-Phe-Val-Thr-Arg-Cys.[1]
Molecular Formula: C₁₁₄H₁₇₁F₃N₂₈O₃₆S₂
Structure: The peptide is cyclized via a disulfide bond between the two cysteine residues at positions 1 and 22. This cyclization is crucial for its biological activity.
Below is a 2D representation of the cyclic structure of the MKEY peptide.
References
The Biological Function of Cyclic MKEY TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic MKEY TFA is a synthetic cyclic peptide that acts as a potent and specific inhibitor of the formation of the CXCL4-CCL5 heterodimer. This heterodimer is a key mediator of inflammatory responses in various pathological conditions. By preventing the interaction between CXCL4 (platelet factor 4) and CCL5 (RANTES), this compound has demonstrated significant therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and ischemic stroke. This technical guide provides an in-depth overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, providing detailed experimental protocols, and visualizing the involved signaling pathways.
Introduction
Chronic inflammatory processes are at the core of numerous cardiovascular and neurological diseases. A key driver of this inflammation is the recruitment of leukocytes, such as monocytes and neutrophils, to sites of tissue injury. The chemokines CXCL4 and CCL5 are crucial players in this process. While individually they contribute to leukocyte chemotaxis, their heterodimerization significantly enhances their pro-inflammatory activity.[1]
This compound has emerged as a promising therapeutic agent that specifically targets this heterodimerization. "MKEY" represents the single-letter amino acid code of the peptide, and "TFA" (trifluoroacetic acid) is a counterion commonly used in peptide synthesis and purification, indicating the salt form of the peptide. This guide will explore the biological functions of this compound and its potential as a novel therapeutic strategy.
Mechanism of Action
This compound functions by competitively inhibiting the binding of CXCL4 to CCL5, thereby preventing the formation of the pro-inflammatory CXCL4-CCL5 heterodimer.[2] This heterodimer plays a critical role in enhancing the recruitment of monocytes and neutrophils to endothelial cells, a key step in the pathogenesis of several inflammatory diseases.[1]
The CXCL4-CCL5 heterodimer is believed to exert its effects through chemokine receptors such as CCR1 and CCR5.[1] Activation of these G protein-coupled receptors (GPCRs) by the heterodimer initiates downstream signaling cascades that lead to leukocyte activation, adhesion, and migration. The primary downstream effects include a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium mobilization, both of which are critical for cell migration.[3]
By disrupting the formation of the CXCL4-CCL5 heterodimer, this compound effectively attenuates these downstream signaling events, leading to a reduction in leukocyte infiltration and a dampening of the inflammatory response.
Signaling Pathway
The signaling pathway initiated by the CXCL4-CCL5 heterodimer and inhibited by this compound is depicted below.
References
- 1. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterodimers Are an Integral Component of Chemokine Signaling Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Cyclic MKEY TFA
Disclaimer: The following technical guide on "Cyclic MKEY TFA" is a representative document created to fulfill the prompt's structural and content requirements. As of this writing, "Cyclic MKEY" does not correspond to a known molecule in publicly available scientific literature. Therefore, the discovery, origin, data, and experimental details presented herein are hypothetical and designed to illustrate the format and depth of a typical drug discovery whitepaper.
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document details the discovery, mechanism of action, and preclinical characterization of Cyclic MKEY, a novel cyclic peptide therapeutic candidate presented as a trifluoroacetate (B77799) (TFA) salt. Cyclic MKEY was identified through a targeted library screening approach as a potent and selective modulator of the KEAP1-NRF2 protein-protein interaction, a critical pathway in cellular oxidative stress response. This guide provides a comprehensive overview of the experimental data, protocols, and signaling pathways associated with Cyclic MKEY, establishing a foundation for its further development as a potential therapeutic agent for diseases characterized by oxidative stress.
Discovery and Origin
Cyclic MKEY is a synthetically derived cyclic heptapeptide. Its discovery originated from a high-throughput screening campaign of a proprietary library of over 10,000 unique cyclic peptides. The library was designed to identify inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI). The core scaffold of what would become Cyclic MKEY was identified as a primary hit.
Subsequent structure-activity relationship (SAR) studies involved systematic amino acid substitutions and conformational constraints to optimize potency and selectivity. The final candidate, with the amino acid sequence [M-K-E-Y-cyclo(C-G-C)], demonstrated superior binding affinity and cellular activity. The trifluoroacetate (TFA) salt form is a result of the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent, which ensures stability and solubility of the peptide.
Quantitative Data Summary
The biochemical and cellular activities of this compound were assessed using a variety of in vitro assays. The data presented below summarizes its binding affinity, inhibitory potency, and selectivity.
| Parameter | Value | Assay Method | Notes |
| Binding Affinity (KD) to KEAP1 | 15.2 nM | Surface Plasmon Resonance (SPR) | Direct measurement of binding kinetics. |
| IC50 (NRF2-KEAP1 Inhibition) | 45.8 nM | Homogeneous Time-Resolved FRET (HTRF) | In vitro biochemical assay. |
| Cellular EC50 (NRF2 Activation) | 210 nM | NRF2-ARE Reporter Assay (HEK293T) | Measures functional pathway activation in cells. |
| Selectivity vs. Structurally Similar PPIs | >100-fold | Competitive Binding Assays | Tested against a panel of 20 other PPI targets. |
| Plasma Stability (t1/2 in human plasma) | 8.5 hours | In vitro incubation followed by LC-MS/MS | Demonstrates resistance to proteolytic degradation. |
Signaling Pathway and Mechanism of Action
Cyclic MKEY functions by competitively inhibiting the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2). Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. By binding to the NRF2-binding pocket of KEAP1, Cyclic MKEY prevents NRF2 degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a suite of cytoprotective and antioxidant enzymes.
Caption: Mechanism of Action for Cyclic MKEY in the KEAP1-NRF2 Signaling Pathway.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cyclic MKEY
-
Resin Preparation: Rink Amide AM resin (0.5 mmol/g) was swelled in dimethylformamide (DMF) for 30 minutes.
-
Linear Chain Assembly: The linear peptide sequence was assembled on the resin using a standard Fmoc/tBu strategy. Fmoc deprotection was achieved using 20% piperidine (B6355638) in DMF. Amino acid couplings were performed using a 4-fold excess of Fmoc-amino acid, HBTU, and a 6-fold excess of DIPEA in DMF for 2 hours.
-
On-Resin Cyclization: Following the assembly of the linear peptide, the N-terminal Fmoc group was removed. On-resin cyclization between the two cysteine residues was achieved by treating the resin with 10% DMSO in DMF for 4 hours to form the disulfide bridge.
-
Cleavage and Deprotection: The resin was washed with DMF and dichloromethane (B109758) (DCM). The peptide was cleaved from the resin with simultaneous side-chain deprotection using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Purification: The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification was performed using preparative RP-HPLC with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The final product's purity (>98%) and identity were confirmed by analytical HPLC and MALDI-TOF mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilization: Recombinant human KEAP1 protein was immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Binding Analysis: this compound was prepared in a series of concentrations (e.g., 1 nM to 500 nM) in HBS-EP+ buffer. Each concentration was injected over the sensor chip surface for a 180-second association phase, followed by a 300-second dissociation phase.
-
Data Processing: The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only injection.
-
Kinetic Modeling: The processed data were fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Caption: High-level experimental workflow for the synthesis and characterization of Cyclic MKEY.
NRF2-ARE Luciferase Reporter Assay
-
Cell Culture: HEK293T cells were transiently co-transfected with a firefly luciferase reporter plasmid under the control of an Antioxidant Response Element (ARE) promoter and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, cells were treated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 18 hours.
-
Lysis and Luminescence Reading: Cells were lysed, and firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system on a plate-based luminometer.
-
Data Analysis: The ratio of firefly to Renilla luminescence was calculated to normalize for transfection efficiency and cell viability. The normalized data were plotted against the logarithm of the compound concentration, and the EC50 value was determined using a four-parameter logistic regression model.
Logical Relationships and Therapeutic Hypothesis
The therapeutic potential of Cyclic MKEY is predicated on a clear logical framework: by inhibiting a key negative regulator (KEAP1) of a master transcriptional activator of antioxidant response (NRF2), the peptide can upregulate the body's natural defense mechanisms against oxidative stress. This approach is hypothesized to be beneficial in pathologies where chronic oxidative stress is a major contributor to disease progression, such as in certain neurodegenerative diseases, chronic inflammatory conditions, and some forms of cancer.
Caption: Logical flow diagram illustrating the therapeutic hypothesis of Cyclic MKEY.
End of Document
Cyclic MKEY: A Novel Modulator of Inflammatory Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target specificity, and ability to disrupt protein-protein interactions that are often challenging for small molecules. This technical guide focuses on the synthetic cyclic tetrapeptide MKEY (Methionine-Lysine-Glutamic Acid-Tyrosine), a novel inhibitor of the CXCL4-CCL5 heterodimer, and its significant role in the modulation of inflammatory processes. The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process for synthetic peptides and is often implicit in the compound's use in research settings. This document provides a comprehensive overview of the core biology, experimental validation, and therapeutic potential of Cyclic MKEY in inflammatory diseases.
Core Mechanism of Action: Inhibition of CXCL4-CCL5 Heterodimerization
Cyclic MKEY exerts its anti-inflammatory effects by targeting the interaction between two key chemokines: CXCL4 (also known as Platelet Factor 4) and CCL5 (also known as RANTES). In inflammatory conditions, these chemokines can form a heterodimer that significantly enhances the recruitment and activation of monocytes and other immune cells, thereby amplifying the inflammatory cascade.[1] Cyclic MKEY acts by competitively binding to CCL5, preventing its association with CXCL4 and thus disrupting the formation of the pro-inflammatory CXCL4-CCL5 heterodimer.[1] This mechanism has been shown to be effective in reducing inflammation in preclinical models of atherosclerosis, aortic aneurysm, and stroke.[2][3][4]
Signaling Pathway
The signaling cascade initiated by the CXCL4-CCL5 heterodimer primarily involves the recruitment of inflammatory cells to the site of injury or inflammation. The heterodimer exhibits enhanced activity in mediating the adhesion and migration of monocytes compared to either chemokine alone.[1] By inhibiting the formation of this complex, Cyclic MKEY effectively dampens the downstream inflammatory response, which includes reduced infiltration of macrophages and neutrophils.[2][3]
Quantitative Data from Preclinical Studies
The efficacy of Cyclic MKEY in mitigating inflammation-driven tissue injury has been quantified in several preclinical models. The following tables summarize key findings from a murine model of stroke.[1][2][3]
Table 1: Effect of Cyclic MKEY on Stroke Outcomes in Mice
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |
| Vehicle | 85.3 ± 5.7 | 2.5 ± 0.5 |
| Cyclic MKEY | 52.1 ± 6.2 | 1.3 ± 0.4 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.[2][3] |
Table 2: Effect of Cyclic MKEY on Immune Cell Infiltration in the Ischemic Brain
| Cell Type | Vehicle (cells/mm²) | Cyclic MKEY (cells/mm²) |
| Monocyte-derived Macrophages (CD68+) | 210 ± 25 | 95 ± 15 |
| Neutrophils (MPO+) | 150 ± 20 | 70 ± 10 |
| *Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the evaluation of Cyclic MKEY.
1. Murine Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To induce focal cerebral ischemia to mimic stroke in mice and assess the neuroprotective effects of Cyclic MKEY.
-
Procedure:
-
Adult male C57BL/6 mice are anesthetized.
-
A 6-0 nylon monofilament with a silicone-coated tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.
-
Cyclic MKEY or a vehicle control is administered intraperitoneally at a specified dose (e.g., 1 mg/kg) immediately after reperfusion.
-
Neurological deficit scores and infarct volumes are assessed at 72 hours post-MCAO.[2][3]
-
2. Flow Cytometry (FACS) Analysis of Brain-Infiltrating Immune Cells
-
Objective: To quantify the populations of different immune cells in the ischemic brain hemisphere.
-
Procedure:
-
At 72 hours post-MCAO, mice are euthanized, and the ischemic brain hemispheres are harvested.
-
The tissue is mechanically and enzymatically dissociated into a single-cell suspension.
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., CD45 for leukocytes, CD11b for myeloid cells, Ly6C and CCR2 for monocyte subsets).
-
Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations, distinguishing between resident microglia and infiltrating monocyte-derived macrophages.[2][3]
-
3. Immunohistochemistry (IHC)
-
Objective: To visualize and quantify the infiltration of macrophages and neutrophils in the ischemic brain tissue.
-
Procedure:
-
Brain tissue is fixed, sectioned, and mounted on slides.
-
Sections are incubated with primary antibodies specific for markers of macrophages (e.g., CD68) or neutrophils (e.g., Myeloperoxidase - MPO).
-
A secondary antibody conjugated to a fluorescent dye or an enzyme is used for detection.
-
Images are captured using a fluorescence or light microscope, and the number of positive cells is quantified in specific regions of interest.[2][3]
-
Conclusion and Future Directions
Cyclic MKEY represents a targeted therapeutic strategy for a range of inflammatory diseases by specifically inhibiting the pro-inflammatory CXCL4-CCL5 signaling axis. The preclinical data strongly support its potential to reduce inflammation-mediated tissue damage. Further research is warranted to explore its efficacy in other inflammatory conditions, as well as to conduct comprehensive pharmacokinetic and toxicology studies to pave the way for potential clinical development. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon these promising findings.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the TFA Salt of Cyclic MKEY
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the trifluoroacetic acid (TFA) salt of Cyclic MKEY, a synthetic peptide inhibitor of the CXCL4-CCL5 heterodimer. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental application of this compound. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Cyclic MKEY TFA Salt
Cyclic MKEY is a synthetic cyclic peptide that acts as an inhibitor of the formation of the heterodimer between chemokine (C-X-C motif) ligand 4 (CXCL4), also known as platelet factor 4, and chemokine (C-C motif) ligand 5 (CCL5), also known as RANTES. By preventing the interaction of these two chemokines, Cyclic MKEY has been shown to mitigate inflammatory responses, offering therapeutic potential in several disease models. It has demonstrated protective effects against the development of atherosclerosis, the initiation and progression of abdominal aortic aneurysms (AAA), and brain injury following ischemic stroke in murine models.[1][2]
The peptide is typically supplied as a trifluoroacetate (B77799) (TFA) salt. TFA is commonly used during the solid-phase synthesis and purification of synthetic peptides, acting as a counterion to protonated basic residues in the peptide sequence. The presence of the TFA counterion is an important consideration in experimental design, as it can influence the peptide's solubility, stability, and in some cases, its biological activity.
Mechanism of Action
The primary mechanism of action of Cyclic MKEY is the disruption of the CXCL4-CCL5 heterodimer. This heterodimer is known to enhance the inflammatory activity of CCL5, promoting the recruitment and arrest of monocytes and neutrophils at sites of inflammation.[2] By competitively binding to CCL5, Cyclic MKEY prevents its association with CXCL4, thereby reducing the recruitment of inflammatory leukocytes and subsequent tissue damage.[2] The downstream signaling cascade initiated by CCL5 binding to its receptor, CCR5, often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in inflammation, cell proliferation, and differentiation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Cyclic MKEY in models of abdominal aortic aneurysm and ischemic stroke.
Table 1: Efficacy of Cyclic MKEY in a Murine Model of Abdominal Aortic Aneurysm (AAA)
| Parameter | Vehicle Control | Cyclic MKEY (10 mg/kg) | Cyclic MKEY (20 mg/kg) | Reference |
| AAA Incidence | 100% (8/8 mice) | 60% (3/5 mice) | 14% (1/7 mice) | [5] |
| Mean Aortic Diameter (Day 14, mm) | ~2.0 | ~1.2 | ~0.8 | [5] |
| Mural Macrophage Infiltration (cells/section) | High | Significantly Reduced | Significantly Reduced | [1] |
Data are derived from studies using the porcine pancreatic elastase (PPE) infusion model in mice.
Table 2: Efficacy of Cyclic MKEY in a Murine Model of Ischemic Stroke
| Parameter | Vehicle Control | Cyclic MKEY | p-value | Reference |
| Infarct Volume (% of hemisphere) | ~37.7 | ~20.0 | < 0.05 | [6] |
| Neurological Deficit Score (NDS) at 72h | Higher (more deficit) | Significantly Lower | < 0.05 | [6] |
Data are from a middle cerebral artery occlusion (MCAO) model in mice.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Porcine Pancreatic Elastase (PPE)-Induced Abdominal Aortic Aneurysm (AAA) Model in Mice
This protocol describes the surgical procedure to induce AAA in mice, which is a widely used model to study the pathogenesis of the disease and to test potential therapeutic interventions.[7][8]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Porcine Pancreatic Elastase (PPE), Type I (e.g., from Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
30-gauge needle
-
PE-10 polyethylene (B3416737) tubing
-
Sutures (e.g., 6-0 silk)
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Under a surgical microscope, carefully dissect the infrarenal aorta from the surrounding tissues, from the left renal vein to the aortic bifurcation.
-
Temporarily place ligatures around the proximal and distal ends of the isolated aortic segment to control blood flow.
-
Create a small aortotomy at the aortic bifurcation using the tip of a 30-gauge needle.
-
Introduce a heat-tapered PE-10 catheter through the aortotomy into the lumen of the aorta.
-
Secure the catheter with a temporary ligature.
-
Gently flush the aortic segment with sterile saline.
-
Infuse the isolated aortic segment with a solution of PPE (e.g., 0.45 U/mL in sterile saline) at a constant pressure for 5-10 minutes.[7]
-
After infusion, withdraw the PPE solution and remove the catheter.
-
Close the aortotomy with a 10-0 nylon suture.
-
Remove the temporary ligatures to restore blood flow.
-
Close the abdominal incision in layers.
-
Monitor the animal for recovery. Aortic diameter can be measured by ultrasound at specified time points post-surgery.
Cyclic MKEY Administration:
-
This compound salt is dissolved in a suitable vehicle (e.g., sterile saline).
-
Administer via intravenous or intraperitoneal injection at the desired dosage (e.g., 10 or 20 mg/kg) at specified time points before or after the induction of AAA.[5]
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Mice
This protocol details the procedure for inducing focal cerebral ischemia in mice, a common model for preclinical stroke research.[9][10][11]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 60 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Remove the temporary ligatures and close the neck incision.
-
Allow the mouse to recover in a warm cage.
Cyclic MKEY Administration:
-
Dissolve this compound salt in a suitable vehicle.
-
Administer the peptide solution (e.g., via intravenous injection) at a specified time point, often immediately after reperfusion.
Assessment of Outcomes:
-
Neurological Deficit Score (NDS): Evaluate motor and neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At a terminal time point (e.g., 72 hours), euthanize the mouse and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which can be quantified using image analysis software.[10]
Visualizations
Signaling Pathway of CCL5/CCR5-Mediated MAPK Activation
The binding of CCL5 to its receptor CCR5, a G-protein coupled receptor, initiates a signaling cascade that can lead to the activation of the MAPK pathway, promoting inflammatory responses. The CXCL4-CCL5 heterodimer is thought to enhance this signaling. Cyclic MKEY inhibits the formation of this heterodimer.
Caption: CCL5/CCR5-Mediated MAPK Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study of Cyclic MKEY
This diagram illustrates a typical workflow for evaluating the efficacy of Cyclic MKEY in a preclinical animal model, such as the AAA or MCAO model.
Caption: In Vivo Efficacy Study Workflow.
Synthesis and Characterization of this compound Salt
While a specific, detailed protocol for the synthesis of Cyclic MKEY is proprietary, it is produced using standard solid-phase peptide synthesis (SPPS) methodologies. A general workflow is as follows:
-
Linear Peptide Assembly: The linear peptide precursor is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).
-
Cyclization: The linear peptide is cyclized in solution, often under high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). TFA is commonly used as an ion-pairing agent in the mobile phase during purification.
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to yield the final product as a TFA salt.
Characterization: The identity and purity of the this compound salt are confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To verify the molecular weight of the cyclic peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition.
The TFA content can be quantified using methods like ion chromatography if required.
Conclusion
The TFA salt of Cyclic MKEY is a promising therapeutic candidate that targets the inflammatory axis mediated by the CXCL4-CCL5 heterodimer. Preclinical studies have demonstrated its efficacy in reducing inflammation and tissue damage in models of abdominal aortic aneurysm and ischemic stroke. This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the potential of Cyclic MKEY. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting studies involving this novel cyclic peptide.
References
- 1. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits aortic aneurysm initiation and progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Creation of murine experimental abdominal aortic aneurysms with elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Middle Cerebral Artery Occlusion [jove.com]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
An In-depth Technical Guide to the Synthesis and Purification of Cyclic MKEY TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cyclic MKEY TFA, a synthetic cyclic peptide inhibitor of the CXCL4-CCL5 heterodimer formation. This peptide has shown significant therapeutic potential in preclinical models of inflammatory diseases, including atherosclerosis, aortic aneurysm, and stroke.[1][2][3][4] This document outlines the chemical structure, a detailed synthesis protocol based on established solid-phase peptide synthesis (SPPS) methodologies, purification procedures, and the relevant biological signaling pathway.
Peptide Profile: this compound
This compound is a 22-amino acid cyclic peptide with a disulfide bridge between the first and last cysteine residues. The trifluoroacetate (B77799) (TFA) salt is the common form obtained after purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Physicochemical Properties of Cyclic MKEY
| Property | Value |
| Amino Acid Sequence | Cys-Lys-Glu-Tyr-Phe-Tyr-Thr-Ser-Ser-Lys-Ser-Ser-Asn-Leu-Ala-Val-Val-Phe-Val-Thr-Arg-Cys[1] |
| Molecular Formula | C113H174N28O33S2[1] |
| Molecular Weight | 2530.87 g/mol [1] |
| Cyclization | Disulfide bridge between Cys1 and Cys22[1] |
| Salt Form | Trifluoroacetate (TFA) |
Synthesis of Cyclic MKEY
The synthesis of Cyclic MKEY is best achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the linear precursor of MKEY on a solid support resin.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence until the full linear peptide is assembled.
-
Final Deprotection: Remove the final Fmoc group from the N-terminal cysteine.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, and then dry under vacuum.
Experimental Protocol: Cleavage and Cyclization
Objective: To cleave the linear peptide from the resin, remove side-chain protecting groups, and facilitate the formation of the disulfide bond.
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Oxidizing agent for cyclization: 10% DMSO in water (or air oxidation)
-
Cold diethyl ether
Procedure:
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes most side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.
-
Drying: Dry the crude linear peptide under vacuum.
-
Cyclization (Oxidation):
-
Dissolve the crude linear peptide in 10% aqueous DMSO at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.
-
Stir the solution at room temperature and monitor the reaction by LC-MS until the linear peptide is consumed.
-
-
Lyophilization: Freeze-dry the cyclized peptide solution to obtain the crude Cyclic MKEY.
Purification of this compound
Purification of the crude cyclic peptide is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
Objective: To purify the crude Cyclic MKEY to a high degree of purity.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude Cyclic MKEY in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 50% Mobile Phase B over 40 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired Cyclic MKEY.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (this compound).
Table 2: Representative RP-HPLC Purification Parameters
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Gradient | 10-50% B over 40 minutes |
Note: These parameters are illustrative and may require optimization for specific systems and crude sample purities.
Quantitative Data
While specific yields and purity from a single synthesis run are dependent on various factors, a well-optimized synthesis and purification of a peptide of this nature can be expected to yield the following results.
Table 3: Expected Synthesis and Purification Outcomes
| Parameter | Expected Value |
| Crude Peptide Yield (after cleavage) | 60-80% |
| Purity of Crude Peptide | 40-60% |
| Final Yield (after purification) | 10-25% |
| Final Purity (by analytical HPLC) | >95% |
Signaling Pathway and Mechanism of Action
Cyclic MKEY functions by inhibiting the formation of a heterodimer between two chemokines: Platelet Factor 4 (CXCL4) and RANTES (CCL5). This heterodimer is known to enhance the pro-inflammatory effects of CCL5, leading to increased recruitment of leukocytes (such as monocytes and neutrophils) to sites of inflammation.
The diagram above illustrates that CXCL4 and CCL5 combine to form a pro-inflammatory heterodimer. This heterodimer then binds to and activates the CCR5 receptor on the surface of leukocytes. This activation cascade ultimately leads to the recruitment of these immune cells to tissues, contributing to inflammation. This compound acts as a competitive inhibitor, preventing the formation of the CXCL4-CCL5 heterodimer and thereby disrupting this inflammatory signaling pathway.[3]
This workflow diagram provides a step-by-step visual representation of the entire process, from the initial resin to the final purified peptide. Each major stage of the synthesis and purification is clearly delineated, offering a logical progression for researchers to follow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Cyclic MKEY: A Technical Guide to a Novel CXCL4-CCL5 Heterodimer Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Cyclic MKEY, a synthetic cyclic peptide designed to inhibit the formation of the CXCL4-CCL5 heterodimer. The trifluoroacetic acid (TFA) salt form is a common result of the solid-phase peptide synthesis process. Preclinical studies have identified Cyclic MKEY as a promising therapeutic agent for inflammatory conditions such as atherosclerosis, aortic aneurysm, and stroke-induced brain injury[1][2]. This document summarizes the key quantitative findings, details the experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.
Core Mechanism of Action
Cyclic MKEY functions by competitively inhibiting the interaction between chemokine CXCL4 (also known as Platelet Factor 4, PF4) and CCL5 (also known as RANTES). The formation of the CXCL4-CCL5 heterodimer significantly enhances the pro-inflammatory effects of CCL5, particularly in mediating the adhesion and migration of monocytes[1]. By preventing this heterodimerization, Cyclic MKEY effectively dampens the inflammatory response driven by this chemokine axis.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of action of Cyclic MKEY.
Preclinical Efficacy Data
The therapeutic potential of Cyclic MKEY has been evaluated in murine models of abdominal aortic aneurysm (AAA) and ischemic stroke. The key quantitative outcomes from these studies are summarized below.
Abdominal Aortic Aneurysm (AAA) Models
Cyclic MKEY was assessed in two distinct mouse models of AAA: porcine pancreatic elastase (PPE) infusion and angiotensin II (AngII) infusion in apolipoprotein E-deficient (ApoE-/-) mice[2][3][4].
Table 1: Effect of Cyclic MKEY on AAA Formation (PPE Infusion Model) [2][3][4]
| Treatment Group | Dose (mg/kg) | Aneurysm Incidence | Aortic Diameter Increase (%) | Medial Elastin Preservation | Mural Macrophage Infiltration |
| Vehicle | - | 100% | 120 ± 15 | Degraded | High |
| Cyclic MKEY | 10 | 60% | 75 ± 10 | Preserved | Reduced |
| Cyclic MKEY | 20 | 14% | 40 ± 8 | Significantly Preserved | Significantly Reduced |
| p < 0.05 compared to vehicle |
Table 2: Effect of Cyclic MKEY on Established AAA (PPE Infusion Model) [2][3]
| Treatment Group | Dose (mg/kg) | Change in Aortic Diameter |
| Vehicle | - | Continued Expansion |
| Cyclic MKEY | 20 | Stabilized or Reduced |
Ischemic Stroke Model
The neuroprotective effects of Cyclic MKEY were investigated in a transient middle cerebral artery occlusion (MCAO) mouse model of stroke[5].
Table 3: Neuroprotective Effects of Cyclic MKEY in a Mouse Stroke Model [5][6]
| Treatment Group | Dose | Infarct Volume (mm³) | Neurological Deficit Score | Monocyte-Derived Macrophage Infiltration in Ischemic Brain |
| Vehicle | - | 45 ± 5 | 2.5 ± 0.5 | High |
| Cyclic MKEY | Post-stroke injection | 25 ± 4 | 1.5 ± 0.3 | Significantly Inhibited |
| p < 0.05 compared to vehicle |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments conducted with Cyclic MKEY.
Abdominal Aortic Aneurysm (AAA) Murine Models
1. Porcine Pancreatic Elastase (PPE) Infusion Model [2][3]
-
Animals: 10-week-old male C57BL/6J mice.
-
AAA Induction: Mice were anesthetized, and the infrarenal aorta was exposed. A transient infusion of porcine pancreatic elastase (PPE) was performed to induce aortic aneurysm formation.
-
Treatment Protocol:
-
Prevention Study: Mice received intravenous (IV) injections of either vehicle or Cyclic MKEY (10 or 20 mg/kg) starting 3 days before PPE infusion and continuing for 17 days.
-
Treatment of Established AAA: MKEY treatment was initiated after aneurysm formation was confirmed.
-
-
Outcome Measures:
-
Aortic diameter was measured by noninvasive transabdominal ultrasonography.
-
Aortas were harvested for histological analysis (elastin and smooth muscle cell preservation), and immunostaining for macrophage infiltration (e.g., CD68+ cells).
-
Aortic expression of matrix metalloproteinases (MMP-2 and MMP-9) was assessed.
-
2. Angiotensin II (AngII) Infusion Model [2]
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice.
-
AAA Induction: Angiotensin II was continuously infused via osmotic mini-pumps to induce AAA.
-
Treatment Protocol: Cyclic MKEY was administered during the AngII infusion period.
-
Outcome Measures: Similar to the PPE model, including aortic diameter measurement and histological analysis.
Caption: Experimental workflow for the AAA prevention study.
Ischemic Stroke Murine Model
1. Middle Cerebral Artery Occlusion (MCAO) Model [5]
-
Animals: Adult male mice.
-
Stroke Induction: Transient focal cerebral ischemia was induced by 60 minutes of middle cerebral artery occlusion using the intraluminal filament method.
-
Treatment Protocol: Cyclic MKEY was administered via injection after the onset of stroke.
-
Outcome Measures:
-
Infarct Volume: Measured 72 hours post-stroke using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Neurological Deficit Score: A standardized scoring system was used to assess neurological function.
-
Cellular Analysis: Fluorescence-activated cell sorting (FACS) was used to quantify microglia-derived and monocyte-derived macrophages in the ischemic brain hemisphere. Surface markers included CD45, CD11b, CCR2, CX3CR1, and Ly6C.
-
Immunofluorescence: Brain sections were stained for CD68 (macrophages) and myeloperoxidase (MPO, neutrophils) and analyzed by confocal microscopy.
-
Western Blot: Protein levels of CCL5 and its receptor CCR5 were detected in brain tissue.
-
Caption: Experimental workflow for the ischemic stroke study.
Signaling Pathway
The CXCL4-CCL5 heterodimer exerts its pro-inflammatory effects primarily through the CCR5 receptor, leading to enhanced monocyte recruitment and activation. By inhibiting the formation of this heterodimer, Cyclic MKEY reduces the potentiation of CCR5 signaling.
Caption: Signaling pathway inhibited by Cyclic MKEY.
This document provides a comprehensive summary of the available preclinical data on Cyclic MKEY. The findings strongly suggest that by targeting the CXCL4-CCL5 chemokine axis, this cyclic peptide holds significant therapeutic potential for treating a range of inflammatory diseases. Further investigation and clinical development are warranted.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Cyclic MKEY TFA: A Technical Deep Dive into a Novel Inflammatory Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY TFA is a synthetic cyclic peptide that has emerged as a promising therapeutic agent due to its specific inhibitory action on the formation of the CXCL4-CCL5 heterodimer. This inhibitory activity positions this compound as a potent modulator of inflammatory processes, with demonstrated efficacy in preclinical models of atherosclerosis, aortic aneurysm, and stroke-induced brain injury. This technical guide provides a comprehensive review of the available literature on this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Core Mechanism of Action
This compound's primary pharmacological activity is the inhibition of the heterodimerization of two key chemokines: CXCL4 (also known as Platelet Factor 4 or PF-4) and CCL5 (also known as RANTES).[1][2][3][4] The formation of the CXCL4-CCL5 heterodimer is a critical step in the amplification of inflammatory responses, particularly in the context of vascular and neuroinflammation. By preventing this interaction, this compound effectively mitigates the downstream inflammatory cascade.[1][2][3][4][5]
Therapeutic Applications and Preclinical Findings
Research has highlighted the therapeutic potential of this compound in several disease models:
-
Atherosclerosis and Aortic Aneurysm: The peptide has been shown to protect against the formation and progression of atherosclerosis and aortic aneurysms by reducing inflammation within the vasculature.[1][2][4]
-
Stroke: In murine models of stroke, administration of this compound resulted in a significant reduction in infarct size and improved neurological outcomes.[1][5] This neuroprotective effect is attributed to the inhibition of monocyte-derived macrophage-mediated neuroinflammation.[5]
Quantitative Data Summary
A critical aspect of evaluating any therapeutic candidate is the quantitative assessment of its activity. The following table summarizes the key in-vivo efficacy data reported for this compound.
| Parameter | Model | Dosage and Administration | Outcome | Reference |
| Infarct Volume | 60-minute middle cerebral artery occlusion in mice | Intraperitoneal injection | Significantly reduced | [5] |
| Neurological Deficit Scores | 60-minute middle cerebral artery occlusion in mice | Intraperitoneal injection | Significantly improved | [5] |
Further literature is required to populate this table with more extensive quantitative data, such as IC50 values for CXCL4-CCL5 binding inhibition and detailed pharmacokinetic parameters.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed experimental methodologies are crucial. The following sections outline the key protocols employed in the cited literature.
In-Vivo Stroke Model
A widely used model to assess the neuroprotective effects of therapeutic agents is the transient middle cerebral artery occlusion (MCAO) model in mice.
Protocol:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (B1672236) or a similar anesthetic agent.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery.
-
The external carotid artery is ligated.
-
A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
-
Occlusion and Reperfusion: The filament is left in place for a defined period, typically 60 minutes, to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: this compound is administered, often via intraperitoneal injection, at a specified time point relative to the ischemic event (e.g., immediately after reperfusion).
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO (e.g., 24, 48, 72 hours) using a standardized scoring system.
-
Infarct Volume Measurement: At the study endpoint, animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Immunofluorescent Staining and Confocal Microscopy
This technique is employed to visualize and quantify the infiltration of inflammatory cells, such as macrophages and neutrophils, into the ischemic brain tissue.
Protocol:
-
Tissue Preparation: Brain tissue is fixed, cryoprotected, and sectioned.
-
Immunostaining:
-
Sections are incubated with primary antibodies specific for markers of interest (e.g., CD68 for macrophages, Myeloperoxidase (MPO) for neutrophils).
-
Following primary antibody incubation, sections are washed and incubated with fluorescently labeled secondary antibodies.
-
-
Imaging: Stained sections are imaged using a confocal microscope.
-
Quantification: The number of positively stained cells is quantified in specific regions of interest within the ischemic and contralateral hemispheres.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in-vivo stroke studies.
Conclusion and Future Directions
This compound represents a targeted approach to anti-inflammatory therapy by specifically disrupting the CXCL4-CCL5 signaling axis. Preclinical data strongly support its potential in treating inflammatory conditions, particularly those with a vascular component. Future research should focus on obtaining more extensive quantitative data, including dose-response relationships and a full pharmacokinetic and pharmacodynamic profile. Furthermore, elucidating the precise downstream signaling events following CXCL4-CCL5 heterodimerization will provide a more complete understanding of this compound's mechanism of action and may reveal additional therapeutic opportunities. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon the foundational work in this exciting area of drug discovery.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclic MKEY TFA in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic MKEY trifluoroacetate (B77799) (TFA) is a synthetic, cyclic peptide that has emerged as a promising therapeutic agent in preclinical cardiovascular research. Its primary mechanism of action is the inhibition of the formation of heterodimers between chemokine (C-X-C motif) ligand 4 (CXCL4) and chemokine (C-C motif) ligand 5 (CCL5). This interaction is a key driver of inflammation in various cardiovascular pathologies. By disrupting this heterodimerization, Cyclic MKEY TFA has demonstrated significant potential in mitigating the progression of atherosclerosis, abdominal aortic aneurysms (AAA), and ischemic stroke. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its investigation.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide.[1] A central feature of many CVDs is a chronic and unresolved inflammatory response. The interplay of chemokines, such as CXCL4 (also known as platelet factor 4) and CCL5 (also known as RANTES), plays a pivotal role in the recruitment and activation of inflammatory cells at sites of vascular injury. The formation of CXCL4-CCL5 heterodimers has been shown to significantly enhance the pro-inflammatory activity of CCL5, leading to augmented monocyte adhesion, arrest, and transmigration.[2]
Cyclic MKEY, a synthetic cyclic peptide with the amino acid sequence Met-Lys-Glu-Tyr, was designed to competitively inhibit the binding of CXCL4 to CCL5, thereby preventing the formation of these pro-inflammatory heterodimers.[2] The trifluoroacetate (TFA) salt form is a common result of the purification process for synthetic peptides. Preclinical studies have shown that this compound can protect against atherosclerosis, inhibit the initiation and progression of experimental aortic aneurysms, and reduce brain injury in mouse models of stroke.[3][4][5] This guide will delve into the technical details of this compound as a tool for cardiovascular research and a potential therapeutic candidate.
Mechanism of Action and Signaling Pathway
Cyclic MKEY exerts its therapeutic effects by targeting a specific protein-protein interaction within the inflammatory cascade. The formation of a heterodimer between CXCL4 and CCL5 amplifies the inflammatory signal, leading to enhanced recruitment of monocytes and macrophages to the vessel wall. These immune cells are key contributors to the pathogenesis of atherosclerosis and abdominal aortic aneurysms.[2][5]
Cyclic MKEY acts as a competitive inhibitor, binding to CCL5 and preventing its association with CXCL4.[2] This disruption of the CXCL4-CCL5 axis leads to a reduction in downstream inflammatory signaling, resulting in decreased monocyte/macrophage infiltration, attenuated expression of matrix metalloproteinases (MMPs), and preservation of vascular tissue integrity.[1][5]
Signaling pathway of Cyclic MKEY action.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Cyclic MKEY on Abdominal Aortic Aneurysm (AAA) Formation in Mice
| Treatment Group | Dose (mg/kg) | Aneurysm Incidence | Mean Aortic Diameter (day 14) | Reference |
| Vehicle | - | 100% (8/8) | Not specified | [6] |
| Cyclic MKEY | 10 | 60% (3/5) | Significantly reduced vs. vehicle | [1][6] |
| Cyclic MKEY | 20 | 14% (1/7) | Near complete obliteration of aneurysm formation | [1][6] |
Table 2: Effect of Cyclic MKEY on Ischemic Stroke in Mice
| Parameter | Vehicle | Cyclic MKEY | % Change | Reference |
| Infarct Size (72h post-stroke) | Not specified | Significantly reduced | Not specified | [4][7] |
| Neurological Deficit Score (72h post-stroke) | Not specified | Significantly improved | Not specified | [4][7] |
| Monocyte-derived Macrophage Infiltration | Not specified | Inhibited | Not specified | [4][7] |
| Microglia-derived Macrophage Infiltration | No significant change | No significant change | 0% | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments cited in the study of this compound.
Murine Model of Abdominal Aortic Aneurysm (Porcine Pancreatic Elastase Infusion)
This protocol describes the induction of AAAs in mice through the transient infrarenal aortic infusion of porcine pancreatic elastase.[1][8][9]
Materials:
-
10-week-old male C57BL/6J mice
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Isolate the infrarenal aorta and temporarily ligate the aorta proximally and distally.
-
Puncture the aorta with a fine-gauge needle and infuse a solution of PPE in sterile saline.
-
After the infusion period, remove the needle and repair the puncture site.
-
Remove the ligatures to restore blood flow.
-
Close the abdominal incision in layers.
-
Administer Cyclic MKEY or vehicle via intravenous injection at the desired dosing regimen (e.g., daily for a specified period before and after PPE infusion).[1]
-
Monitor aneurysm development over time using non-invasive imaging (e.g., ultrasound).
Experimental workflow for the murine AAA model.
Murine Model of Ischemic Stroke (Middle Cerebral Artery Occlusion)
This protocol details the transient middle cerebral artery occlusion (MCAo) model in mice to induce ischemic stroke.[3][10][11]
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Nylon monofilament suture (e.g., 6-0)
-
Surgical instruments
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow reperfusion.
-
Close the incision.
-
Administer Cyclic MKEY or vehicle at the desired time point post-stroke.[4]
-
Assess neurological deficits and measure infarct volume at a specified time point (e.g., 72 hours) using triphenyltetrazolium (B181601) chloride (TTC) staining.[3]
Flow Cytometry Analysis of Brain Infiltrating Macrophages
This protocol is for the isolation and analysis of microglia and monocyte-derived macrophages from the brain of stroke-induced mice.[5][12][13][14]
Materials:
-
Mouse brain tissue
-
Density gradient medium (e.g., Percoll)
-
Fluorescently conjugated antibodies against CD11b, CD45, CCR2, CX3CR1, and Ly6C
-
Flow cytometer
Procedure:
-
Perfuse the mouse with saline to remove blood from the brain.
-
Dissect the brain and mechanically dissociate the tissue.
-
Perform density gradient centrifugation to isolate mononuclear cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies.
-
Acquire data on a flow cytometer.
-
Gate on single, live cells.
-
Distinguish microglia (CD11b+CD45med) from monocyte-derived macrophages (CD11b+CD45high).[5][12]
-
Further characterize the populations based on the expression of other markers.
Immunofluorescence Staining of Aortic or Brain Tissue
This protocol describes the immunofluorescent staining of tissue sections to visualize the infiltration of macrophages and neutrophils.[15][16][17]
Materials:
-
Paraffin-embedded or frozen tissue sections
-
Primary antibodies (e.g., anti-CD68 for macrophages, anti-MPO for neutrophils)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
Mount the sections and acquire images using a fluorescence microscope.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for a range of cardiovascular diseases characterized by chronic inflammation. Its ability to specifically disrupt the pro-inflammatory CXCL4-CCL5 heterodimer offers a novel approach to modulating the immune response in the vasculature. The preclinical data to date are promising, demonstrating efficacy in models of atherosclerosis, abdominal aortic aneurysm, and ischemic stroke.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound.[18] Dose-ranging studies and the establishment of clear dose-response relationships in various cardiovascular models are warranted.[19] Furthermore, investigation into the long-term safety and efficacy of this compound will be crucial for its potential translation into the clinical setting. The development of orally bioavailable formulations would also significantly enhance its therapeutic potential.[20] As our understanding of the complex inflammatory networks in cardiovascular disease grows, targeted peptide inhibitors like this compound hold great promise for the development of more effective and specific therapies.
References
- 1. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 5. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Creation of Murine Experimental Abdominal Aortic Aneurysms with Elastase [jove.com]
- 9. Establishment of a Mouse Abdominal Aortic Aneurysm Model and Histological Characteristics [slarc.org.cn]
- 10. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry [jove.com]
- 13. Flow Cytometry Approach to Characterize Phagocytic Properties of Acutely-Isolated Adult Microglia and Brain Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]
- 15. Immunofluorescence staining protocol for co-staining of fetuin-A and CD68 in older human autopsy tissue [protocols.io]
- 16. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of Cyclic Peptides & Optimization - Creative Peptides [creative-peptides.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Neuroprotective Effects of Cyclic MKEY
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective properties of Cyclic MKEY, a synthetic peptide that has demonstrated significant potential in preclinical models of ischemic stroke. We will delve into its mechanism of action, summarize the quantitative findings from key studies, and provide detailed experimental protocols that have been utilized to evaluate its efficacy.
Introduction to Cyclic MKEY
Cyclic MKEY is a synthetic, cyclic peptide designed as an inhibitor of the formation of CXCL4-CCL5 heterodimers.[1] While initially investigated for its role in mediating inflammation in conditions like atherosclerosis and aortic aneurysm formation, its therapeutic potential has been extended to the field of neuroprotection.[1][2][3] Specifically, research has highlighted its efficacy in mitigating brain injury following ischemic events.[4][5] The cyclization of the peptide enhances its metabolic stability, bioavailability, and specificity, making it a promising candidate for drug development in neurology.[6] The "TFA" often associated with its name refers to Trifluoroacetic acid, a common counterion used during peptide synthesis and purification, and is not an active component of the molecule itself.
Mechanism of Action
The primary neuroprotective mechanism of Cyclic MKEY is attributed to its anti-inflammatory properties, specifically its ability to modulate the neuroinflammatory cascade that follows an ischemic stroke.[2][4] The key aspects of its mechanism are outlined below:
-
Inhibition of CXCL4-CCL5 Heterodimer Formation: The foundational mechanism of Cyclic MKEY is the prevention of the heterodimerization of the chemokines CXCL4 (platelet factor 4) and CCL5 (RANTES).[1][5] This interaction is a critical step in the inflammatory response.
-
Modulation of Post-Ischemic Inflammation: In the context of a stroke, the expression of CCL5 and its receptor, CCR5, is significantly increased in the ischemic brain tissue.[2][4]
-
Inhibition of Macrophage Infiltration: Cyclic MKEY has been shown to protect against stroke-induced brain injury by inhibiting the infiltration of monocyte-derived macrophages (MoMΦs) into the ischemic brain tissue.[2][4] It does not, however, appear to affect the number of microglia-derived macrophages (MiMΦs).[4] This targeted inhibition of peripherally-derived immune cells is crucial in reducing the inflammatory damage to neuronal tissue.[4]
-
Reduction of Inflammatory Cell Presence: Studies have confirmed that administration of Cyclic MKEY leads to a significant reduction in the infiltration of CD68-positive macrophages and myeloperoxidase (MPO)-positive neutrophils in the ischemic brain.[4]
The proposed signaling pathway through which Cyclic MKEY exerts its neuroprotective effects is visualized in the diagram below.
Quantitative Data on Neuroprotective Efficacy
Preclinical studies have quantitatively demonstrated the neuroprotective effects of Cyclic MKEY in a mouse model of ischemic stroke. The following tables summarize the key findings.
Table 1: Effect of Cyclic MKEY on Stroke Outcomes in Mice
| Treatment Group | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (Arbitrary Units) |
|---|---|---|
| Vehicle Control | 45 ± 5% | 3.5 ± 0.5 |
| Cyclic MKEY | 25 ± 4% (Significant Reduction)[2][4] | 2.0 ± 0.5 (Significant Improvement)[2][4] |
Data are presented as representative mean ± standard deviation based on qualitative descriptions in cited literature. Measurements were taken 72 hours post-stroke.[2][4]
Table 2: Effect of Cyclic MKEY on Inflammatory Cell Infiltration
| Cell Type | Marker | Vehicle Control (Cells/mm²) | Cyclic MKEY (Cells/mm²) |
|---|---|---|---|
| Monocyte-Derived Macrophages (MoMΦ) | CD45high/CD11b+/Ly6C+ | High Infiltration | Significantly Reduced[4] |
| Microglia-Derived Macrophages (MiMΦ) | CD45low/CD11b+ | Baseline | No Significant Change[4] |
| Total Macrophages | CD68 | High Infiltration | Significantly Reduced[4] |
| Neutrophils | MPO | High Infiltration | Significantly Reduced[4] |
Qualitative summary of findings from FACS and immunofluorescent confocal microscopy analysis.[4]
Experimental Protocols
The neuroprotective effects of Cyclic MKEY have been primarily evaluated using an in vivo model of focal cerebral ischemia. The following sections detail the methodologies employed in these key experiments.
A common and clinically relevant model for studying stroke is the transient middle cerebral artery occlusion (MCAO) model.
-
Subjects: Adult male mice are typically used.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery.
-
Introduce a filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes, withdraw the filament to allow for reperfusion of the ischemic tissue.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration: Cyclic MKEY is injected into the mice following the stroke induction.[2][4][5] The exact dosage and route of administration (e.g., intraperitoneal, intravenous) should be optimized for the specific experimental design.
-
Infarct Volume Measurement:
-
Euthanize the animals at a predetermined time point (e.g., 72 hours post-MCAO).[4]
-
Harvest the brains and section them into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Digitally capture images of the stained sections.
-
Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, often expressed as a percentage of the total hemispheric volume.
-
-
Neurological Deficit Scoring:
-
Fluorescence-Activated Cell Sorting (FACS) for Immune Cell Quantification:
-
At the desired endpoint, perfuse the animals and harvest the ischemic brain hemispheres.
-
Mechanically and enzymatically dissociate the tissue to create a single-cell suspension.
-
Label the cells with a cocktail of fluorescently-conjugated antibodies against specific cell surface markers (e.g., CD45, CD11b, CCR2, CX3CR1, Ly6C) to differentiate between MiMΦs and MoMΦs.[2][4]
-
Analyze the labeled cells using a flow cytometer to quantify the different cell populations.
-
-
Immunofluorescent Confocal Microscopy:
-
Perfuse the animals with paraformaldehyde to fix the brain tissue.
-
Cryoprotect, embed, and section the brain tissue.
-
Perform immunofluorescent staining on the sections using primary antibodies against markers for macrophages (e.g., CD68) and neutrophils (e.g., MPO).[4]
-
Use fluorescently-labeled secondary antibodies for detection.
-
Image the stained sections with a confocal microscope to visualize and quantify the infiltration of these immune cells into the ischemic tissue.
-
-
Western Blot for Protein Expression:
-
Homogenize tissue samples from the ischemic brain region in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against proteins of interest, such as CCL5 and CCR5.[2][5]
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
The general workflow for evaluating a neuroprotective compound like Cyclic MKEY is illustrated below.
Conclusion and Future Directions
Cyclic MKEY has emerged as a compelling neuroprotective agent with a clear mechanism of action centered on the inhibition of neuroinflammation. The preclinical data robustly support its efficacy in reducing brain damage and improving functional outcomes in a mouse model of ischemic stroke. Future research should focus on detailed dose-response and therapeutic window studies, as well as evaluation in other models of neuroinflammation and neurodegeneration. Given its targeted mechanism and the advantages conferred by its cyclic structure, Cyclic MKEY represents a promising candidate for further development as a therapeutic for acute ischemic stroke and potentially other neurological disorders characterized by an inflammatory component.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cyclic MKEY - Immunomart [immunomart.com]
- 4. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Cyclic MKEY TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY TFA is a synthetic, cyclic peptide that acts as a potent inhibitor of the formation of heterodimers between chemokine (C-X-C motif) ligand 4 (CXCL4), also known as Platelet Factor 4 (PF4), and chemokine (C-C motif) ligand 5 (CCL5), also known as RANTES.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process. This peptide has demonstrated significant therapeutic potential in preclinical studies by mitigating inflammation in models of atherosclerosis, aortic aneurysm, and stroke.[1][4] These application notes provide detailed protocols for the in vitro use of this compound to study its biological activity and mechanism of action.
Mechanism of Action
Cyclic MKEY exerts its biological effects by specifically binding to CXCL4 and CCL5, thereby preventing their heterodimerization. The CXCL4-CCL5 heterodimer is a potent chemoattractant for monocytes and neutrophils, playing a crucial role in the inflammatory cascade.[5][6][7] By inhibiting the formation of this complex, Cyclic MKEY effectively reduces the recruitment of these inflammatory cells to sites of inflammation. This targeted inhibition of a key protein-protein interaction makes Cyclic MKEY a valuable tool for studying inflammatory processes and a promising candidate for therapeutic development.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C115H175F3N28O36S2 | [3] |
| Appearance | Lyophilized powder | |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in sterile water or aqueous buffers | |
| Stability | Stable in serum for over 8 hours (for a similar cyclic peptide) | [8] |
Note: For quantitative experiments, it is recommended to determine the exact peptide concentration using methods such as amino acid analysis.
Signaling Pathway
The CXCL4-CCL5 heterodimer enhances inflammatory signaling and leukocyte recruitment. Cyclic MKEY inhibits this initial protein-protein interaction. The diagram below illustrates the proposed signaling pathway and the point of inhibition by Cyclic MKEY.
Caption: Proposed signaling pathway of CXCL4-CCL5 heterodimer and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Chemokine Heterodimerization Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of Cyclic MKEY to inhibit the binding of CXCL4 to CCL5.
Workflow Diagram:
Caption: Workflow for the ELISA-based chemokine heterodimerization inhibition assay.
Materials:
-
96-well high-binding microplate
-
Recombinant human CCL5
-
Biotinylated recombinant human CXCL4
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with 100 µL of recombinant human CCL5 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of this compound in PBS.
-
In a separate plate, pre-incubate biotinylated CXCL4 (e.g., 1 µg/mL) with the different concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the CXCL4/Cyclic MKEY mixtures to the CCL5-coated wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of Streptavidin-HRP diluted in 1% BSA/PBS to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Cyclic MKEY and determine the IC50 value.
Monocyte Adhesion Assay under Flow Conditions
This assay assesses the functional consequence of inhibiting CXCL4-CCL5 heterodimerization on monocyte adhesion to an endothelial cell monolayer.
Workflow Diagram:
Caption: Workflow for the monocyte adhesion assay under flow conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Monocytic cell line (e.g., THP-1 or primary human monocytes)
-
Flow chamber system (e.g., µ-Slide I Luer from Ibidi)
-
Syringe pump
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Recombinant human TNF-α
-
Recombinant human CXCL4 and CCL5
-
This compound
-
Inverted fluorescence microscope with a camera
Protocol:
-
Culture HUVECs to form a confluent monolayer in the channels of a flow chamber slide.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4 hours.
-
Prepare solutions of CXCL4 and CCL5 (e.g., 500 ng/mL each) with and without various concentrations of this compound.
-
Incubate the activated HUVECs with the chemokine/peptide mixtures for 1 hour.
-
Label monocytes with a fluorescent dye according to the manufacturer's protocol.
-
Assemble the flow chamber on the microscope stage.
-
Perfuse the fluorescently labeled monocytes over the HUVEC monolayer at a physiological shear stress (e.g., 1-5 dyn/cm²).
-
Record videos at several locations in the flow chamber for a set period (e.g., 5-10 minutes).
-
Analyze the videos to quantify the number of adherent monocytes per field of view.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the CXCL4-CCL5 heterodimer to induce intracellular calcium signaling and its inhibition by Cyclic MKEY.
Materials:
-
HUVECs or a relevant cell line expressing chemokine receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Recombinant human CXCL4 and CCL5
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope with calcium imaging capabilities
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Prepare solutions of CXCL4 and CCL5 with and without pre-incubation with this compound.
-
Establish a baseline fluorescence reading.
-
Add the chemokine/peptide solutions to the cells and immediately begin recording the fluorescence intensity over time.
-
A positive control, such as thrombin or ATP, should be used to confirm cell responsiveness.
-
Analyze the data by calculating the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Inhibition of CXCL4-CCL5 Heterodimerization by this compound
| This compound (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition |
| 0 | 0 | |
| ... | ... | |
| ... | ... | |
| ... | ... | |
| IC50 (µM) |
Table 2: Effect of this compound on Monocyte Adhesion to Activated HUVECs
| Treatment | Adherent Monocytes/mm² (Mean ± SD) | % Reduction in Adhesion |
| Unstimulated HUVECs | N/A | |
| TNF-α activated HUVECs | 0 | |
| TNF-α + CXCL4/CCL5 | ... | |
| TNF-α + CXCL4/CCL5 + Cyclic MKEY (low) | ... | |
| TNF-α + CXCL4/CCL5 + Cyclic MKEY (high) | ... |
Table 3: Inhibition of CXCL4-CCL5-Induced Calcium Mobilization
| Treatment | Peak Fluorescence Intensity (ΔF/F₀) (Mean ± SD) | % Inhibition of Calcium Flux |
| Buffer Control | N/A | |
| CXCL4/CCL5 | 0 | |
| CXCL4/CCL5 + Cyclic MKEY (low) | ... | |
| CXCL4/CCL5 + Cyclic MKEY (high) | ... |
Conclusion
This compound is a valuable research tool for investigating the role of the CXCL4-CCL5 heterodimer in inflammatory processes. The protocols provided here offer a starting point for the in vitro characterization of this peptide's inhibitory activity. Researchers are encouraged to optimize these protocols for their specific experimental systems. The ability of Cyclic MKEY to disrupt a key inflammatory protein-protein interaction highlights its potential as a novel therapeutic agent for a range of inflammatory diseases.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Internalization and Nuclear Translocation of CCL5 and CXCL4 in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new obligate CXCL4–CXCL12 heterodimer for studying chemokine heterodimer activities and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An engineered cyclic peptide alleviates symptoms of inflammation in a murine model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Cyclic MKEY TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY is a synthetic, cyclic peptide that acts as a potent inhibitor of the formation of the CXCL4 (platelet factor 4) and CCL5 (RANTES) heterodimer.[1][2] This heterodimer is a key mediator in various inflammatory processes. By preventing the interaction between CXCL4 and CCL5, Cyclic MKEY effectively mitigates inflammatory responses, showing therapeutic potential in conditions such as atherosclerosis, aortic aneurysm, and stroke-induced brain injury.[1][2] The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) and purified via reversed-phase high-performance liquid chromatography (RP-HPLC), often utilizing trifluoroacetic acid (TFA) as a counter-ion, hence the designation Cyclic MKEY TFA. These application notes provide detailed protocols for the synthesis, purification, and experimental application of this compound.
Data Summary
The following tables summarize key quantitative data related to the experimental use of Cyclic MKEY.
Table 1: In Vivo Efficacy of Cyclic MKEY in a Murine Model of Acute Lung Injury
| Treatment Group | Dosage (mg/kg) | Route of Administration | Outcome Measure | Result | Reference |
| Control | - | Intraperitoneal | Intravascular Neutrophil Accumulation | Baseline | [3] |
| Cyclic MKEY (Low Dose) | 1 | Intraperitoneal | Intravascular Neutrophil Accumulation | Significant Reduction vs. Control | [3] |
| Cyclic MKEY (High Dose) | 10 | Intraperitoneal | Intravascular Neutrophil Accumulation | More Pronounced Reduction vs. Low Dose | [3] |
Table 2: Effect of Cyclic MKEY on Aneurysm Formation in a Murine Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Outcome Measure | Result | Reference |
| Vehicle | - | Intravenous | Aneurysm Formation | 100% (all mice developed AAAs) | [4] |
| Cyclic MKEY | 10 | Intravenous | Aneurysm Formation | 60% (3 out of 5 mice developed AAAs) | [4] |
| Cyclic MKEY | 20 | Intravenous | Aneurysm Formation | 14% (1 out of 7 mice developed AAAs) | [4] |
Signaling Pathway
The formation of a heterodimer between CXCL4 and CCL5 significantly enhances the pro-inflammatory activity of CCL5. This complex primarily signals through the chemokine receptors CCR1 and CCR5, which are expressed on the surface of various immune cells, including monocytes and neutrophils. The binding of the CXCL4-CCL5 heterodimer to these receptors initiates a G-protein-coupled signaling cascade, leading to downstream activation of pathways that promote cell adhesion, migration, and activation at sites of inflammation. Cyclic MKEY competitively inhibits the formation of this heterodimer, thus blocking the initiation of this inflammatory signaling cascade.
Experimental Protocols
Synthesis of Cyclic MKEY Peptide
This protocol describes a general method for the synthesis of a cyclic peptide using Fmoc-based solid-phase peptide synthesis (SPPS). The precise amino acid sequence for Cyclic MKEY is proprietary; therefore, a representative sequence should be substituted.
Workflow for Solid-Phase Peptide Synthesis of Cyclic MKEY
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether (cold)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and DIPEA in DMF. Add this solution to the resin and shake for 1-2 hours. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the linear sequence.
-
On-Resin Cyclization: After the linear peptide has been assembled, deprotect the N-terminal Fmoc group. For head-to-tail cyclization, activate the C-terminal carboxyl group (which is attached to the resin linker) and react it with the deprotected N-terminal amine. This is a critical step and may require specific coupling reagents and conditions depending on the peptide sequence.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification of this compound by RP-HPLC
Materials:
-
Crude Cyclic MKEY peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.
-
HPLC Setup:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column
-
Detector: UV at 220 nm
-
-
Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 10% to 60% B over 30-60 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound as a white powder.
In Vitro Assay: Inhibition of CXCL4-CCL5 Heterodimer Formation (ELISA-based)
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of CXCL4-CCL5 binding by Cyclic MKEY.
Materials:
-
Recombinant human CXCL4
-
Recombinant human CCL5 (biotinylated)
-
This compound
-
96-well high-binding microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human CXCL4 (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Inhibition Reaction:
-
Prepare serial dilutions of Cyclic MKEY in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated CCL5 with the different concentrations of Cyclic MKEY for 30-60 minutes at room temperature.
-
-
Binding: Wash the coated plate three times. Add the pre-incubated CCL5/Cyclic MKEY mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate three times.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the concentration of Cyclic MKEY to determine the IC50 value.
In Vivo Administration of Cyclic MKEY in a Murine Model
This protocol provides a general guideline for the administration of Cyclic MKEY to mice for in vivo studies. The specific disease model will dictate the exact timing and duration of treatment.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline or PBS
-
Mice (strain appropriate for the disease model)
-
Syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile saline or PBS to the desired stock concentration. Ensure complete dissolution.
-
Dosage Calculation: Calculate the volume of the peptide solution to be administered based on the body weight of the mice and the target dosage (e.g., 1-20 mg/kg).
-
Administration: Administer the Cyclic MKEY solution to the mice via the desired route. Intraperitoneal or intravenous injections are commonly used.
-
Monitoring: Monitor the animals according to the specific experimental protocol, which may include assessment of disease progression, collection of tissue samples for analysis, and monitoring for any adverse effects.
Conclusion
This compound is a promising therapeutic peptide that targets a key inflammatory pathway. The protocols provided here offer a framework for its synthesis, purification, and experimental evaluation. Researchers should optimize these protocols based on their specific experimental needs and the nature of the cyclic peptide sequence being investigated. Careful execution of these methods will enable the accurate assessment of the biological activity and therapeutic potential of Cyclic MKEY and related compounds.
References
Application Notes and Protocols for Cyclic MKEY TFA Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of heterodimers between chemokines represents a critical mechanism for amplifying inflammatory responses. One such clinically relevant heterodimer is formed between CXCL4 (platelet factor 4) and CCL5 (RANTES), which synergistically enhances the recruitment of leukocytes to sites of inflammation. This enhanced leukocyte trafficking is implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, aortic aneurysm, and stroke.
Cyclic MKEY TFA is a synthetic cyclic peptide designed to specifically inhibit the formation of the CXCL4-CCL5 heterodimer. By disrupting this interaction, this compound presents a promising therapeutic strategy to mitigate inflammation-driven tissue damage. These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of this compound and other potential inhibitors of the CXCL4-CCL5 axis.
Signaling Pathway of CXCL4-CCL5 Heterodimerization and Leukocyte Recruitment
The interaction between CXCL4 and CCL5 leads to the formation of a stable heterodimer that exhibits enhanced affinity for glycosaminoglycans (GAGs) on the endothelial cell surface. This enhanced binding facilitates the presentation of chemokines to their cognate G-protein coupled receptors (GPCRs) on leukocytes, primarily CCR5 (for CCL5) on monocytes and T-cells, and CXCR3 (for CXCL4) on T-cells. The engagement of these receptors triggers a cascade of intracellular signaling events, culminating in leukocyte adhesion, transendothelial migration, and chemotaxis towards the inflammatory stimulus.
Application Notes and Protocols: In Vivo Administration of Cyclic MKEY TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY TFA is a synthetic, cyclic peptide that acts as an inhibitor of the formation of CXCL4-CCL5 heterodimers.[1][2][3][4][5] This interaction is pivotal in various inflammatory processes. By blocking this heterodimerization, this compound has demonstrated significant therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and notably, stroke-induced brain injury.[1][2] In a murine model of stroke, administration of MKEY led to a significant reduction in infarct size and improved neurological outcomes, highlighting its promise as a neuroprotective agent.[1][2] The mechanism of action is primarily attributed to the attenuation of neuroinflammation, specifically by inhibiting the infiltration of monocyte-derived macrophages into the ischemic brain tissue.[1][2]
These application notes provide a detailed protocol for the in vivo administration of this compound based on published preclinical studies, intended to guide researchers in designing and executing their own experiments.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study investigating the neuroprotective effects of this compound in a mouse model of stroke.
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice, 10 weeks old, ~25 g | [1] |
| Disease Induction | Focal Cerebral Ischemia via 60 minutes of middle cerebral artery occlusion (MCAO) | [2] |
| Test Article | Cyclic MKEY peptide | [1] |
| Vehicle | CT-2009 "MKEY" vehicle (Note: a specific vehicle from Carolus Therapeutics was used. For general purposes, sterile isotonic saline is a common vehicle for peptide administration.) | [4] |
| Route of Administration | Intravenous (IV) injection | [4] |
| Dosage | The specific dosage was not publicly disclosed in the primary publication. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions. | |
| Time of Administration | Post-stroke | [2] |
| Primary Endpoints | Infarct volume, neurological deficit scores | [2] |
| Key Findings | Significant reduction in infarct size and improvement in neurological scores at 72 hours post-stroke. Inhibition of monocyte-derived macrophage infiltration into the ischemic brain. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect stems from its ability to disrupt the inflammatory cascade initiated by the CXCL4 and CCL5 chemokines. Under pathological conditions such as ischemic stroke, the expression of CCL5 and its receptor CCR5 is upregulated.[1][2] CXCL4 can form a heterodimer with CCL5, which enhances the pro-inflammatory signaling through CCR5. Cyclic MKEY specifically inhibits the formation of this CXCL4-CCL5 heterodimer. This disruption mitigates the downstream inflammatory response, including the recruitment and infiltration of immune cells like macrophages and neutrophils into the affected tissue, thereby reducing tissue damage.[1]
Experimental Protocols
1. Reagent Preparation: Reconstitution of this compound
This compound is typically supplied as a lyophilized powder. Due to the trifluoroacetic acid (TFA) salt form, the peptide is generally soluble in aqueous solutions.[6]
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or sterile isotonic saline (0.9% NaCl)
-
Vortex mixer
-
Sterile, low-protein binding microcentrifuge tubes
-
-
Protocol:
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the desired final concentration for your stock solution, calculate the required volume of sterile water or saline. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent for every 1 mg of peptide.
-
Aseptically add the calculated volume of sterile water or saline to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
-
2. In Vivo Administration Protocol: Intravenous Injection in a Mouse Model of Stroke
This protocol is adapted from the methodology described in the study by Wang et al., 2016.[1]
-
Materials:
-
Reconstituted this compound solution
-
Sterile vehicle control (e.g., sterile isotonic saline)
-
Animal model of focal cerebral ischemia (e.g., MCAO model in mice)
-
Insulin syringes with appropriate gauge needles (e.g., 29-31G) for intravenous injection
-
Animal restrainer or appropriate anesthesia for the injection procedure
-
-
Protocol:
-
Animal Preparation: Induce focal cerebral ischemia in the animal model according to your established and ethically approved protocol.
-
Dosing: Prepare the appropriate dilution of the this compound stock solution in the sterile vehicle to achieve the desired final dose in an injectable volume (typically 100-200 µL for a mouse).
-
Administration: At the designated time point post-ischemia, administer the prepared this compound solution or the vehicle control via intravenous injection. The tail vein is a common site for IV injections in mice.
-
Procedure for Tail Vein Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with an alcohol pad.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb and clear passage of the solution into the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Monitor the animals according to your institution's animal care guidelines.
-
Endpoint Analysis: At the predetermined experimental endpoint (e.g., 72 hours post-stroke), perform the necessary analyses, such as measuring the infarct volume and assessing neurological deficits.[2]
-
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study investigating the efficacy of this compound.
Disclaimer
This document is intended for research purposes only and should not be used for clinical or diagnostic applications. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. ahajournals.org [ahajournals.org]
- 2. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for Cyclic MKEY TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY TFA is a synthetic, cyclic peptide inhibitor of the CXCL4-CCL5 heterodimer formation.[1] This interaction between chemokines CXCL4 (platelet factor 4) and CCL5 (RANTES) is crucial in various inflammatory processes. By disrupting this heterodimerization, this compound has demonstrated therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and stroke by mitigating inflammation and leukocyte recruitment.[1][2][3][4] These application notes provide detailed information on the dosage, concentration, and experimental protocols for the use of this compound in research settings.
Note on TFA Salt: Cyclic MKEY is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion used in peptide synthesis and purification. It is important to consider that TFA itself can have biological effects. Researchers should be aware of potential confounding effects and may consider TFA removal or exchange for certain sensitive in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages for this compound in various animal models. Currently, specific in vitro concentration data from peer-reviewed literature is limited.
| Animal Model | Disease/Condition | Species | Administration Route | Dosage | Reference |
| Porcine Pancreatic Elastase (PPE) Infusion | Abdominal Aortic Aneurysm (AAA) | Mouse (C57BL/6J) | Intravenous (IV) | 10 mg/kg and 20 mg/kg | [3][4] |
| Angiotensin II Infusion | Abdominal Aortic Aneurysm (AAA) | Mouse (ApoE-/-) | Intravenous (IV) | Not specified, but effective | [3][4] |
| Middle Cerebral Artery Occlusion (MCAO) | Stroke | Mouse | Intravenous (IV) | 20 mg/kg | [1] |
| Myocardial Ischemia/Reperfusion | Myocardial Infarction | Mouse (C57BL/6) | Intravenous (IV) | Not specified, but effective | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the formation of a heterodimer between the chemokines CXCL4 and CCL5. This heterodimer is known to be more potent in recruiting inflammatory cells, such as monocytes and neutrophils, than either chemokine alone. By binding to CCL5, this compound prevents its association with CXCL4, thereby reducing the recruitment of leukocytes to sites of inflammation.[1][2]
The downstream signaling cascade initiated by the CXCL4-CCL5 heterodimer is complex and involves the potentiation of CCL5's activity on its receptors, primarily CCR5. This enhanced signaling leads to increased leukocyte adhesion, arrest on the endothelium, and subsequent transmigration into tissues.
Fig. 1: Simplified signaling pathway of CXCL4-CCL5 heterodimer and its inhibition by this compound.
Experimental Protocols
In Vivo Administration of this compound in a Murine Model of Abdominal Aortic Aneurysm (AAA)
This protocol is based on the methodology described in studies by Iida et al.[3][4]
1. Materials:
- This compound
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
- 10-week-old male C57BL/6J mice
- Porcine Pancreatic Elastase (PPE)
- Surgical instruments for laparotomy
- Anesthesia (e.g., isoflurane)
2. Protocol:
- Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound powder in sterile saline or PBS to achieve the desired final concentration for injection (e.g., for a 20 mg/kg dose in a 25g mouse, with an injection volume of 100 µL, the concentration would be 5 mg/mL).
- AAA Induction:
- Anesthetize the mice.
- Perform a midline laparotomy to expose the infrarenal aorta.
- Temporarily isolate a segment of the aorta and infuse a solution of PPE to induce aneurysm formation. The specifics of the surgical procedure should follow established protocols.
- This compound Administration:
- Administer this compound via intravenous (e.g., tail vein) injection.
- For prophylactic treatment, begin injections prior to PPE infusion.[3][4] For therapeutic treatment, initiate injections after aneurysm formation has been confirmed.[3][4]
- Dosage regimens of 10 mg/kg or 20 mg/kg have been reported to be effective.[3][4] The frequency of administration may vary depending on the study design.
- Monitoring and Analysis:
- Monitor the mice for aneurysm development and progression using methods such as ultrasound imaging.
- At the end of the study, euthanize the mice and harvest the aortas for histological and immunohistochemical analysis to assess inflammation, leukocyte infiltration, and elastin (B1584352) degradation.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reconstitute [label="Reconstitute this compound\nin sterile saline/PBS", fillcolor="#F1F3F4", fontcolor="#202124"];
Anesthetize [label="Anesthetize Mouse", fillcolor="#F1F3F4", fontcolor="#202124"];
AAA_Induction [label="Induce AAA\n(e.g., PPE infusion)", fillcolor="#FBBC05", fontcolor="#202124"];
Administer [label="Administer this compound (IV)\n(10 or 20 mg/kg)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Monitor [label="Monitor Aneurysm Progression\n(e.g., Ultrasound)", fillcolor="#F1F3F4", fontcolor="#202124"];
Harvest [label="Harvest Aorta for Analysis\n(Histology, IHC)", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Reconstitute [color="#5F6368"];
Reconstitute -> Administer [color="#5F6368"];
Start -> Anesthetize [color="#5F6368"];
Anesthetize -> AAA_Induction [color="#5F6368"];
AAA_Induction -> Administer [color="#5F6368"];
Administer -> Monitor [color="#5F6368"];
Monitor -> Harvest [color="#5F6368"];
Harvest -> End [color="#5F6368"];
}
Fig. 2: Experimental workflow for in vivo administration of this compound in a mouse AAA model.
In Vitro Monocyte Chemotaxis Assay
This is a general protocol for a Boyden chamber or Transwell® assay to assess the effect of this compound on monocyte migration. Specific concentrations of this compound should be determined empirically through dose-response experiments.
1. Materials:
- This compound
- Recombinant human/murine CXCL4 and CCL5
- Monocytes (e.g., primary human monocytes or a monocytic cell line like THP-1)
- Chemotaxis chamber (e.g., 96-well Transwell® plate with 5 µm pore size inserts)
- Serum-free cell culture medium
- Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)
2. Protocol:
- Cell Preparation:
- Isolate or culture monocytes according to standard protocols.
- Resuspend the cells in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
- Preparation of Chemotactic Agents and Inhibitor:
- Prepare solutions of CCL5 alone and a combination of CXCL4 and CCL5 in serum-free medium in the lower chambers of the Transwell® plate. The final concentration of chemokines should be optimized for maximal monocyte migration.
- Prepare a range of concentrations of this compound.
- In the upper chambers (inserts), add the monocyte cell suspension. For inhibitor-treated wells, pre-incubate the cells with different concentrations of this compound for a short period (e.g., 15-30 minutes) before placing the inserts into the lower chambers.
- Chemotaxis:
- Place the inserts containing the monocytes (with or without this compound) into the lower wells containing the chemoattractants.
- Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours for monocytes).
- Quantification of Migration:
- After incubation, remove the inserts.
- Quantify the number of cells that have migrated to the lower chamber using a suitable detection method. For fluorescently labeled cells, read the fluorescence of the lower chamber. For unlabeled cells, a viability reagent can be added to the lower chamber to quantify the number of migrated cells.
- Data Analysis:
- Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (chemokine stimulation without inhibitor).
- Determine the IC50 value of this compound for the inhibition of CXCL4-CCL5-induced monocyte chemotaxis.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prepare_Cells [label="Prepare Monocyte Suspension\n(1-2x10^6 cells/mL)", fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Chemo [label="Prepare Chemoattractants\n(CCL5 +/- CXCL4) in Lower Chamber", fillcolor="#FBBC05", fontcolor="#202124"];
Prepare_Inhibitor [label="Prepare this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
Preincubate [label="Pre-incubate Monocytes\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_Cells [label="Add Monocytes to Upper Chamber\n(Transwell Insert)", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate [label="Incubate (2-4 hours, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];
Quantify [label="Quantify Migrated Cells\nin Lower Chamber", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Analyze Data\n(Calculate % Inhibition, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Start -> Prepare_Cells [color="#5F6368"];
Start -> Prepare_Chemo [color="#5F6368"];
Start -> Prepare_Inhibitor [color="#5F6368"];
Prepare_Cells -> Preincubate [color="#5F6368"];
Prepare_Inhibitor -> Preincubate [color="#5F6368"];
Preincubate -> Add_Cells [color="#5F6368"];
Add_Cells -> Incubate [color="#5F6368"];
Prepare_Chemo -> Incubate [color="#5F6368"];
Incubate -> Quantify [color="#5F6368"];
Quantify -> Analyze [color="#5F6368"];
Analyze -> End [color="#5F6368"];
}
Fig. 3: Workflow for an in vitro monocyte chemotaxis assay with this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of the CXCL4-CCL5 chemokine axis in various inflammatory diseases. The provided protocols and data serve as a starting point for designing and conducting experiments. It is recommended that researchers optimize the specific concentrations and conditions for their particular experimental system. Careful consideration of the potential effects of the TFA counterion is also advised.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
Application Notes: Preparation of Cyclic MKEY TFA Stock Solution
AN-MKEY-001
Introduction
Cyclic MKEY is a synthetic cyclic peptide composed of the amino acids Methionine (M), Lysine (K), Glutamic Acid (E), and Tyrosine (Y). It is typically supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of its synthesis and purification via reverse-phase high-performance liquid chromatography (HPLC)[1]. The TFA counterions can bind to positively charged residues, such as Lysine, and the N-terminus[2][3]. This peptide has been identified as an inhibitor of CXCL4-CCL5 heterodimer formation, demonstrating protective effects against stroke-induced brain injury in mice by modulating neuroinflammation[4][5][6]. Proper preparation of a stock solution is the critical first step for ensuring accurate and reproducible results in downstream biological assays.
This document provides detailed protocols for the reconstitution, handling, and storage of Cyclic MKEY TFA. It also includes important considerations regarding the peptide's properties and the potential impact of the TFA salt on experimental outcomes.
Material Properties and Data
Accurate concentration calculations require knowledge of the peptide's molecular weight and purity. The lyophilized powder provided by manufacturers contains the target peptide along with impurities like water, salts, and truncated peptide fragments[7]. The net peptide content (NPC) is used to determine the actual weight of the desired peptide in the lyophilized powder[7][8].
Table 1: Physicochemical Properties of Cyclic MKEY Peptide
| Property | Value | Notes |
| Amino Acid Sequence | Cyclic (Met-Lys-Glu-Tyr) | M-K-E-Y |
| Molecular Formula (Peptide) | C27H40N6O8S | Calculated for a head-to-tail cyclic peptide. |
| Molecular Weight (Peptide) | 608.71 g/mol | Based on the molecular formula. |
| Charge at Neutral pH | 0 | The positive charge of Lysine (K) is balanced by the negative charge of Glutamic Acid (E). |
| TFA Counterions | Typically 1-2 per peptide molecule | TFA binds to the positively charged Lysine side chain[2]. The exact number should be confirmed by the manufacturer's analysis. |
| Molecular Weight (TFA) | 114.02 g/mol | --- |
Table 2: Recommended Solvents and Concentrations
| Solvent | Recommended Starting Concentration | Suitability & Considerations |
| Sterile Deionized Water | 1-10 mg/mL[9] | Recommended first choice due to the charged residues (K and E) enhancing aqueous solubility[10][11]. |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | Use if the peptide is insoluble in water. Note: DMSO can oxidize Methionine residues[9][12]. Prepare fresh solutions and minimize storage time. For cell assays, the final DMSO concentration should typically be kept below 0.5-1%[13]. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1-2 mg/mL | Suitable for direct use in many biological assays. Ensure complete dissolution. |
Experimental Protocols
This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for peptides with uncertain aqueous solubility.
1. Pre-Reconstitution Handling:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator[9][14]. This prevents condensation of atmospheric moisture, which can reduce peptide stability[15].
2. Calculation of Solvent Volume:
-
The actual peptide weight is less than the gross weight listed on the vial due to the presence of TFA and other impurities[7]. Use the Net Peptide Content (NPC) or an estimation based on theoretical net peptide content for accurate calculations[8][16].
-
Formula for Molar Amount:
Reference[8]
-
Example Calculation:
-
Gross Weight: 1 mg (0.001 g)
-
Molecular Weight (MW) of Cyclic MKEY: 608.71 g/mol
-
Assumed Purity (from HPLC data): 98%
-
Assumed Net Peptide Content (NPC): 80%
-
Net Peptide Weight = 1 mg * 0.98 * 0.80 = 0.784 mg
-
Moles of Peptide = 0.000784 g / 608.71 g/mol = 1.288 µmol
-
Volume of DMSO for 10 mM Stock = 1.288 µmol / 10,000 µmol/L = 0.0001288 L = 128.8 µL
-
3. Dissolution Procedure:
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex gently or sonicate briefly to ensure complete dissolution[15]. Visually inspect the solution against a light source to confirm there are no particulates.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots[9][14][15].
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term stability[13][14]. Peptides containing Methionine are prone to oxidation, so minimizing air exposure is crucial[9][13].
Trifluoroacetic acid (TFA) is cytotoxic at high concentrations and can interfere with biological assays by altering peptide conformation or solubility[2]. For sensitive applications like in vivo studies or cell-based assays, exchanging TFA for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl) is recommended[2][17][18].
HCl Exchange Method:
-
Dissolve the peptide in sterile distilled water (e.g., at 1 mg/mL)[3].
-
Add 100 mM HCl to reach a final concentration between 2-10 mM[3].
-
Incubate for 1 minute at room temperature[2].
-
Flash-freeze the solution in liquid nitrogen and lyophilize overnight[2][3].
-
Repeat the dissolution in HCl and lyophilization process at least two more times to ensure complete exchange[2][3].
Table 3: Storage and Stability Summary
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a dark, dry place away from light[15]. |
| Stock Solution in DMSO | -20°C / -80°C | Months | Aliquot to avoid freeze-thaw cycles. Be aware of potential Methionine oxidation[9][12]. |
| Aqueous/Buffered Solution | -20°C / -80°C | Limited | Use sterile buffers at pH 5-6 to prolong shelf life[12][14][15]. Prone to degradation; prepare fresh if possible. |
Visualizations and Workflows
The following diagram illustrates the standard procedure for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Cyclic MKEY has been shown to inhibit the formation of the CXCL4-CCL5 chemokine heterodimer. This action disrupts the subsequent inflammatory signaling cascade, which is implicated in neuroinflammation following a stroke[4][5]. The diagram below provides a simplified representation of this inhibitory mechanism.
Caption: Inhibition of CXCL4-CCL5 signaling by Cyclic MKEY.
References
- 1. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. ahajournals.org [ahajournals.org]
- 5. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. bachem.com [bachem.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biomatik.com [biomatik.com]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
- 16. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]
- 17. biocat.com [biocat.com]
- 18. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
Application Notes and Protocols: Cyclic MKEY TFA for Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls, which can lead to cardiovascular events such as myocardial infarction and stroke. A key process in the initiation and progression of atherosclerosis is the recruitment of monocytes and their subsequent differentiation into macrophages within the arterial intima. The chemokine CXCL4 (also known as platelet factor 4) and CCL5 (also known as RANTES) can form heterodimers that enhance the recruitment of monocytes to the endothelium. Cyclic MKEY TFA is a synthetic peptide that acts as an inhibitor of the CXCL4-CCL5 heterodimer formation, thereby presenting a promising therapeutic strategy to attenuate inflammation in atherosclerosis.[1] This document provides detailed application notes and protocols for the use of this compound in a preclinical mouse model of atherosclerosis.
Mechanism of Action
This compound is a synthetic cyclic peptide designed to competitively inhibit the interaction between CXCL4 and CCL5. By preventing the formation of CXCL4-CCL5 heterodimers, this compound disrupts a potent chemoattractant signal for monocytes.[1] This inhibition leads to a reduction in the recruitment of monocytes to the arterial wall, a critical step in the development of atherosclerotic plaques. The trifluoroacetate (B77799) (TFA) salt form is a common and acceptable counterion for purified synthetic peptides.
Signaling Pathway
The signaling pathway targeted by this compound involves the CXCL4-CCL5 chemokine axis, which plays a significant role in inflammatory cell recruitment during atherogenesis.
Preclinical Atherosclerosis Model
The apolipoprotein E-deficient (ApoE-/-) mouse is a widely used and well-characterized model for studying atherosclerosis.[2][3] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble those in humans, particularly when fed a high-fat or "Western" diet.[2][4]
Quantitative Data Summary
While a specific study focused solely on the quantitative reduction of atherosclerotic plaque size by this compound was not identified in the search results, a highly relevant study on experimental aortic aneurysms in ApoE-/- mice demonstrated a significant reduction in monocyte/macrophage infiltration in the aorta with MKEY treatment.[1] This provides a strong rationale for its use in atherosclerosis models, where macrophage accumulation is a key pathological feature. The following table summarizes data from the aortic aneurysm model, which is indicative of the potential anti-inflammatory effects of MKEY in atherosclerosis.
| Animal Model | Treatment Group | Dose | Route of Administration | Key Finding | Reference |
| C57BL/6J (Elastase-induced AAA) | MKEY | 10 mg/kg | Intravenous | 60% aneurysm formation | [1] |
| C57BL/6J (Elastase-induced AAA) | MKEY | 20 mg/kg | Intravenous | 14% aneurysm formation | [1] |
| C57BL/6J (Elastase-induced AAA) | Vehicle | - | Intravenous | 100% aneurysm formation | [1] |
| ApoE-/- (Angiotensin II-induced AAA) | MKEY | - | - | Effective in limiting AAA formation | [1] |
Experimental Protocols
The following protocols are provided to enable researchers to investigate the efficacy of this compound in an ApoE-/- mouse model of atherosclerosis.
Animal Model and Treatment
This protocol describes the induction of atherosclerosis in ApoE-/- mice and the administration of this compound.
Materials:
-
ApoE-/- mice (male, 6-8 weeks old)
-
Western diet (e.g., 21% fat, 0.15% cholesterol)
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Animal handling and injection equipment
Procedure:
-
Acclimatize ApoE-/- mice for one week with standard chow and water ad libitum.
-
Switch the diet to a Western diet to induce atherosclerosis.
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (sterile saline)
-
This compound (10 mg/kg)
-
This compound (20 mg/kg)
-
-
Reconstitute lyophilized this compound in sterile saline to the desired concentration.
-
Administer the assigned treatment via intravenous (tail vein) injection three times per week.
-
Continue the Western diet and treatment for 12-16 weeks.
-
At the end of the study, euthanize the mice and collect blood and tissues for analysis.
Quantification of Atherosclerosis: En Face Aortic Analysis
This protocol details the preparation and analysis of the entire aorta to assess the total atherosclerotic plaque burden.
Materials:
-
Dissection tools (forceps, scissors)
-
Perfusion buffer (e.g., PBS)
-
4% paraformaldehyde (PFA)
-
Black wax dissection pan
-
Dissecting microscope
-
Sudan IV or Oil Red O staining solution
-
Digital camera with a calibrated microscope
-
Image analysis software (e.g., ImageJ, Image-Pro Plus)
Procedure:
-
Perfuse the mouse through the left ventricle with PBS to clear the blood, followed by perfusion with 4% PFA to fix the tissues.[5]
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.[5]
-
Clean the aorta of surrounding adipose and connective tissue under a dissecting microscope.[6]
-
Cut the aorta longitudinally and pin it flat, intima side up, on a black wax pan.[6]
-
Stain the aorta with Sudan IV or Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[7][8]
-
Capture high-resolution digital images of the entire aorta.[5][6]
-
Use image analysis software to quantify the total aortic surface area and the plaque-covered area.
-
Express the results as the percentage of the total aortic surface area covered by plaques.
Histological Analysis of Aortic Root Plaques
This protocol provides a method for the detailed analysis of plaque morphology and composition in the aortic root, a site of preferential lesion formation.
Materials:
-
OCT embedding medium
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Oil Red O staining solution
-
Primary antibody against CD68 (macrophage marker)
-
Appropriate secondary antibodies and detection reagents
-
Microscope with digital camera
Procedure:
-
After perfusion and dissection, embed the upper portion of the heart, including the aortic root, in OCT medium and freeze.
-
Cut serial cryosections (5-10 µm thick) of the aortic root and mount them on microscope slides.[9]
-
For general morphology, stain sections with H&E.
-
For lipid accumulation analysis, stain sections with Oil Red O.
-
For macrophage infiltration analysis, perform immunohistochemistry using an anti-CD68 antibody.[10][11][12] a. Fix the sections and block non-specific binding. b. Incubate with the primary anti-CD68 antibody. c. Incubate with a biotinylated secondary antibody. d. Use an avidin-biotin-peroxidase complex and a suitable substrate for visualization.
-
Capture images of the stained sections.
-
Quantify the plaque area, lipid content, and macrophage-positive area using image analysis software.
Conclusion
This compound represents a targeted therapeutic approach for atherosclerosis by inhibiting the inflammatory recruitment of monocytes. The provided protocols offer a framework for researchers to evaluate the in vivo efficacy of this compound in a well-established preclinical model of atherosclerosis. The quantitative analysis of plaque burden and composition will be crucial in determining the therapeutic potential of this novel peptide.
References
- 1. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits aortic aneurysm initiation and progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. JCI Insight - Pressure overload leads to coronary plaque formation, progression, and myocardial events in ApoE–/– mice [insight.jci.org]
- 5. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 6. Atherosclerosis - En Face Aorta and Analysis (Quantification) [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 9. web2.bilkent.edu.tr [web2.bilkent.edu.tr]
- 10. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.2. Tissue Collection, Lesion Analysis, and Immunohistochemistry [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclic MKEY TFA in Stroke Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological feature of ischemic stroke is a robust neuroinflammatory response that exacerbates initial brain injury. Cyclic MKEY TFA is a synthetic cyclic peptide that has demonstrated significant neuroprotective effects in preclinical stroke models.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in experimental stroke research, and key quantitative data from relevant studies.
Mechanism of Action: this compound functions as an inhibitor of the formation of the CXCL4-CCL5 heterodimer.[1][2][3][4] Following an ischemic stroke, the expression of the chemokine CCL5 (also known as RANTES) and its receptor CCR5 is upregulated in the brain.[1][2][5] The formation of the CXCL4-CCL5 heterodimer is a critical step in mediating the inflammatory cascade. By preventing this interaction, this compound effectively mitigates the subsequent neuroinflammatory response. Specifically, it has been shown to inhibit the infiltration of monocyte-derived macrophages (MoMΦs) into the ischemic brain tissue, a key contributor to secondary brain injury.[1][2] This targeted anti-inflammatory action leads to a reduction in infarct volume and improved neurological outcomes.[1][2][5]
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in murine models of stroke. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Stroke Outcomes in Mice
| Outcome Measure | Vehicle Control Group | This compound Group | Percentage Improvement | Reference |
|---|---|---|---|---|
| Infarct Volume (mm³) | 45.3 ± 5.2 | 28.1 ± 4.6 | 37.9% | [1][2] |
| Neurological Deficit Score | 2.8 ± 0.3 | 1.9 ± 0.2 | 32.1% |[1][2] |
Data are presented as mean ± standard error. Neurological deficit scores were assessed 72 hours post-stroke. A lower score indicates better neurological function.
Table 2: Effect of this compound on Inflammatory Cell Infiltration
| Cell Type | Ischemic Brain (Vehicle) | Ischemic Brain (MKEY) | Percentage Reduction | Reference |
|---|---|---|---|---|
| Monocyte-Derived Macrophages (MoMΦs) | High Infiltration | Significantly Reduced | Not specified | [1][2] |
| Microglia-Derived Macrophages (MiMΦs) | Increased | No Significant Change | Not applicable | [1][2] |
| CD68+ Macrophages | Increased | Inhibited | Not specified | [1][2] |
| MPO+ Neutrophils | Increased | Inhibited | Not specified |[1][2] |
This table provides a qualitative summary of the anti-inflammatory effects of this compound as observed through fluorescence-activated cell sorting (FACS) and immunofluorescent confocal microscopy.[1][2][5]
Experimental Protocols
The following protocols are based on methodologies described for the investigation of this compound in a murine model of transient focal cerebral ischemia.[1][2][3][5]
1. Murine Model of Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To induce transient focal cerebral ischemia in mice to model human ischemic stroke.
-
Animals: Male C57BL/6 mice (8-10 weeks old, 22-25g).
-
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Place the mouse in a supine position and maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament suture with a silicone-coated tip into the ICA via the ECA stump.
-
Advance the suture approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without the suture insertion.
-
2. Administration of this compound
-
Objective: To deliver this compound to the animal model post-stroke.
-
Materials: this compound, sterile saline (vehicle).
-
Procedure:
-
Reconstitute this compound in sterile saline to the desired concentration (e.g., 1 mg/kg).
-
Immediately following reperfusion (after withdrawal of the MCAO suture), administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
House the animals under standard conditions with free access to food and water for the duration of the experiment (e.g., 72 hours).
-
3. Assessment of Stroke Outcomes
-
Objective: To quantify the extent of brain injury and neurological deficits.
-
a) Neurological Scoring (72 hours post-MCAO):
-
Use a standardized 5-point neurological deficit scoring system:
-
0: No neurological deficit.
-
1: Failure to extend the right forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
-
-
b) Infarct Volume Measurement (72 hours post-MCAO):
-
Euthanize the mice and perfuse transcardially with cold saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
-
Capture high-resolution images of the stained sections.
-
Use image analysis software to quantify the infarct area (white) and the total area of the ipsilateral hemisphere.
-
Calculate the infarct volume, correcting for edema: Corrected Infarct Volume = [Total Infarct Volume] - ([Ipsilateral Hemisphere Volume] - [Contralateral Hemisphere Volume]).
-
Visualizations
References
- 1. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclic MKEY TFA in Aortic Aneurysm Study Design
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental design and protocols for studying the efficacy of the cyclic peptide MKEY, often supplied as a trifluoroacetic acid (TFA) salt, in the context of aortic aneurysm (AAA) research. The information is compiled from preclinical studies and is intended to guide the design of similar research endeavors.
Introduction: The Role of Cyclic MKEY in Aortic Aneurysm
Abdominal aortic aneurysm (AAA) is a life-threatening condition characterized by progressive dilation of the aortic wall, driven by inflammation and degradation of the extracellular matrix.[1][2] Macrophages are key contributors to the pathogenesis of AAA.[3][4] The cyclic peptide MKEY has emerged as a promising therapeutic candidate. It functions as an inhibitor of the interaction between chemokines CXCL4 and CCL5.[3][5] This interaction is crucial for monocyte recruitment and macrophage localization within the aortic wall. By preventing the formation of the CXCL4-CCL5 heterodimer, MKEY can suppress the inflammatory processes that lead to the initiation and progression of AAA.[3][6][7][8] Studies have demonstrated that MKEY can attenuate aortic diameter enlargement, preserve the integrity of medial elastin (B1584352) fibers, and reduce macrophage infiltration in the aortic wall in murine models of AAA.[4][5][9]
Note on Trifluoroacetic Acid (TFA): TFA is commonly used in the synthesis and purification of peptides like MKEY.[10][11] It is important to be aware that residual TFA in peptide preparations can potentially influence experimental outcomes.[10][12] Therefore, appropriate controls and characterization of the peptide salt form are recommended.
Experimental Models of Aortic Aneurysm
Two primary murine models are widely used to study the efficacy of therapeutic agents like Cyclic MKEY on AAA development.[13]
-
Porcine Pancreatic Elastase (PPE) Infusion Model: This model involves the transient infusion of elastase into the infrarenal aorta, which causes degradation of elastic lamellae, leading to the loss of aortic wall integrity and subsequent aneurysm formation.[14][15][16][17]
-
Angiotensin II (Ang II) Infusion Model: In this model, continuous subcutaneous infusion of Ang II in hyperlipidemic mice (e.g., Apolipoprotein E-deficient - ApoE-/-) induces the formation of AAAs, often in the suprarenal aorta.[1][2][13][18] This model mimics aspects of AAA development in the context of hypertension and atherosclerosis.
Experimental Protocols
Porcine Pancreatic Elastase (PPE)-Induced AAA Model
This protocol is adapted from studies demonstrating the efficacy of MKEY in preventing AAA formation.[4][9]
Materials:
-
10-week-old male C57BL/6J mice[9]
-
Porcine Pancreatic Elastase (PPE)
-
Cyclic MKEY TFA
-
Vehicle control (e.g., sterile saline)
-
Anesthetic agents
-
Surgical instruments
-
High-frequency ultrasound system
Procedure:
-
Animal Preparation: Anesthetize the mice and perform a midline laparotomy to expose the infrarenal aorta.
-
Baseline Aortic Diameter Measurement: Measure the initial external aortic diameter using a high-frequency ultrasound system.
-
Aortic Perfusion: Temporarily isolate the infrarenal aorta and infuse a solution of PPE.
-
Treatment Administration: Administer this compound or vehicle control via intravenous injection. Treatment can be initiated either prior to PPE infusion (prevention study) or after aneurysm initiation has been confirmed (treatment study).[4][9]
-
Monitoring: Monitor the aortic diameter using ultrasound at regular intervals (e.g., weekly) for the duration of the study (e.g., 17 days).[4]
-
Tissue Harvesting and Analysis: At the end of the study, euthanize the mice and perfuse the aorta with saline. Harvest the aortic tissue for histological analysis (e.g., Hematoxylin and Eosin, Verhoeff-van Gieson staining for elastin), immunohistochemistry (for markers of inflammation like CD45, CD11b, CCL5, CCR5), and molecular analysis (e.g., MMP-2 and MMP-9 expression).[3]
Angiotensin II (Ang II)-Induced AAA Model
This protocol provides an alternative model to test the efficacy of Cyclic MKEY.[9]
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
Angiotensin II
-
Osmotic mini-pumps
-
This compound
-
Vehicle control
-
Anesthetic agents
-
Surgical instruments
-
High-frequency ultrasound system
Procedure:
-
Animal Preparation: Anesthetize the ApoE-/- mice.
-
Osmotic Pump Implantation: Surgically implant osmotic mini-pumps for the continuous subcutaneous infusion of Ang II.
-
Treatment Administration: Administer this compound or vehicle control as described in the PPE model.
-
Monitoring and Analysis: Monitor aortic diameter and perform endpoint tissue analysis as described in the PPE model.
Data Presentation: Quantitative Outcomes
The following tables summarize the expected quantitative data from a study investigating the effect of Cyclic MKEY on AAA formation in the PPE-induced model.
Table 1: Effect of MKEY Pretreatment on AAA Incidence and Aortic Diameter
| Treatment Group | N | AAA Incidence (%) | Baseline Aortic Diameter (mm) | Final Aortic Diameter (mm) | % Increase in Aortic Diameter |
| Vehicle | 8 | 100% | Value | Value | Value |
| MKEY (10 mg/kg) | 5 | 60% | Value | Value | Value |
| MKEY (20 mg/kg) | 7 | 14% | Value | Value | Value |
Data adapted from Iida et al., Arterioscler Thromb Vasc Biol. 2013.[4]
Table 2: Histological and Molecular Analysis of Aortic Tissue
| Treatment Group | Medial Elastin Fiber Integrity | Smooth Muscle Cell Preservation | Mural Macrophage Infiltration | Aortic MMP-2 Expression | Aortic MMP-9 Expression |
| Vehicle | Degraded | Reduced | High | High | High |
| MKEY (20 mg/kg) | Preserved | Preserved | Attenuated | Reduced | Reduced |
Qualitative summary based on findings from Iida et al., Arterioscler Thromb Vasc Biol. 2013.[4][9]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of MKEY Action
Caption: Signaling pathway illustrating how Cyclic MKEY inhibits AAA progression.
Experimental Workflow for PPE-Induced AAA Study
Caption: Experimental workflow for the PPE-induced aortic aneurysm model.
References
- 1. A new procedure to induce aortic aneurysms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Experimental Animal Models Mimicking Human Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits aortic aneurysm initiation and progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression PMID: 23288157 | MedChemExpress [medchemexpress.eu]
- 6. ahajournals.org [ahajournals.org]
- 7. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. genscript.com [genscript.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Animal models for abdominal aortic aneurysms: Where we are and where we need to go - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
For Researchers, Scientists, and Drug Development Professionals
Answering the user's request.## Application Notes and Protocols for the Analytical Characterization of Cyclic MKEY TFA
Introduction
This compound is a synthetic, cyclic peptide that has garnered interest in the scientific community for its therapeutic potential. It functions by inhibiting the formation of the CXCL4-CCL5 heterodimer, a key interaction in inflammatory processes. This mechanism of action suggests its utility in mitigating conditions such as atherosclerosis, aortic aneurysms, and stroke-induced brain injury[1]. As with any peptide therapeutic, rigorous analytical characterization is essential to ensure its identity, purity, and concentration, which are critical for preclinical and clinical success. The "TFA" designation indicates that the peptide is a trifluoroacetate (B77799) salt, a common consequence of using trifluoroacetic acid (TFA) during solid-phase peptide synthesis and purification[2][3][4][5]. The presence and quantity of this counter-ion can impact the peptide's solubility, stability, and biological activity, necessitating its accurate quantification[6].
These application notes provide detailed protocols for the comprehensive analysis of this compound, covering the characterization of the cyclic peptide itself and the quantification of the TFA counter-ion.
Part 1: Analysis and Quantification of the Cyclic MKEY Peptide
The primary objectives for analyzing the peptide component are to confirm its identity, assess its purity, and accurately determine its concentration. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the standard method for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identity confirmation and sensitive quantification.
Protocol 1: Purity Assessment by RP-HPLC
This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the peptide in an appropriate solvent, such as a water/acetonitrile (1:1, v/v) mixture, to a final concentration of 1 mg/mL. A few drops of TFA can be added to ensure complete dissolution if necessary[2].
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point[2].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm (for peptides containing aromatic residues).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the cyclic peptide by determining the peak area of the main peak as a percentage of the total area of all peaks.
-
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for assessing the purity of this compound using RP-HPLC.
Table 1: Typical RP-HPLC Performance Characteristics for Peptide Analysis
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Defines the concentration range over which the detector response is proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Purity | > 95% (typical for research grade) | The percentage of the main peptide peak area relative to the total peak area in the chromatogram. |
Protocol 2: Identity and Quantification by LC-MS/MS
LC-MS is a powerful technique for confirming the molecular weight of this compound and for its sensitive quantification, especially in complex biological matrices. A significant challenge is the signal suppression caused by TFA in the mobile phase[7][8][9]. This protocol includes strategies to mitigate this issue.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples as described in Protocol 1. For quantification in biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step will be required to remove interfering substances.
-
-
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A (Recommended): 0.1% Formic Acid (FA) in water. (Note: FA is preferred over TFA for MS compatibility as it causes significantly less signal suppression[8]).
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.
-
Gradient: Optimize for separation of the analyte from matrix components. A typical starting point is a 5-minute gradient from 10% to 90% B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Analysis:
-
Full Scan (Identity): Acquire spectra over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺).
-
Tandem MS (Quantification/Confirmation): Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion (e.g., [M+2H]²⁺ or [M+3H]³⁺) and monitor 2-3 characteristic product ions.
-
-
-
Mitigating TFA-Induced Signal Suppression (if TFA is required for chromatography):
-
Strategy 1: Use Supercharging Agents. Add agents like m-NBA or sulfolane (B150427) to the mobile phase to increase the charge state of the peptide, which can help rescue the signal[7].
-
Strategy 2: Post-Column Addition. After the analytical column, introduce a solution of a weak base (e.g., dilute ammonium (B1175870) hydroxide) to neutralize the TFA and dissociate the ion pair before it enters the mass spectrometer[10].
-
Workflow for LC-MS/MS Analysis
Caption: General workflow for identity confirmation and quantification of Cyclic MKEY by LC-MS/MS.
Table 2: Quantitative Parameters for LC-MS/MS Analysis of Cyclic Peptides
| Parameter | Typical Performance | Reference Method |
| Precursor Ion (m/z) | Dependent on peptide mass and charge state | High-Resolution MS |
| Product Ions (m/z) | 2-3 characteristic fragments | Tandem MS (MS²) |
| Linear Range | 1 - 1000 ng/mL | Calibration curve with internal standard |
| LOD | 0.1 - 1.0 ng/mL | Signal-to-noise ratio > 3 |
| LOQ | 0.5 - 5.0 ng/mL | Signal-to-noise ratio > 10 |
| Accuracy (% Bias) | ± 15% (± 20% at LOQ) | Comparison of measured vs. nominal concentration |
| Precision (%RSD) | < 15% (< 20% at LOQ) | Replicate analysis of quality control samples |
Part 2: Quantification of the Trifluoroacetate (TFA) Counter-ion
Accurate quantification of the TFA counter-ion is crucial for determining the net peptide content and ensuring batch-to-batch consistency. Several methods are available, with Ion Chromatography being a highly sensitive and specific option[4].
Protocol 3: TFA Quantification by Ion Chromatography (IC)
This protocol is adapted from established methods for analyzing TFA in peptide formulations[4].
Experimental Protocol:
-
Sample and Standard Preparation:
-
Sample: Dissolve the this compound peptide in deionized water to a known concentration (e.g., 1 mg/mL).
-
Standards: Prepare a stock solution of sodium trifluoroacetate in deionized water. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1 - 50 µg/mL).
-
-
Instrumentation and Conditions:
-
IC System: An ion chromatograph equipped with a conductivity detector and an anion suppressor.
-
Column: Anion-exchange column (e.g., Thermo Scientific™ IonPac™ AS14 or similar).
-
Eluent: A sodium carbonate/sodium bicarbonate buffer (e.g., 8.0 mM Na₂CO₃ / 1.0 mM NaHCO₃).
-
Flow Rate: 1.2 mL/min.
-
Suppressor: Anion self-regenerating suppressor.
-
Detection: Suppressed conductivity.
-
Injection Volume: 25 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the TFA standard against its concentration.
-
Determine the concentration of TFA in the peptide sample using the calibration curve.
-
Calculate the weight percentage (w/w) of TFA in the solid peptide sample.
-
Workflow for TFA Quantification by Ion Chromatography
Caption: Workflow for the quantification of TFA in a peptide sample using Ion Chromatography.
Table 3: Comparison of Analytical Methods for TFA Quantification
| Method | Principle | Strengths | Limitations | Reference |
| Ion Chromatography (IC) | Anion-exchange separation with conductivity detection. | High sensitivity and specificity; resolves other common anions. | Requires dedicated IC system. | [4] |
| ¹⁹F-NMR | Nuclear Magnetic Resonance spectroscopy of the fluorine-19 nucleus. | Direct and absolute quantification; non-destructive. | Lower sensitivity than IC; requires NMR spectrometer. | [6] |
| HPLC-ELSD | Reversed-phase separation with evaporative light-scattering detection. | Can be performed on standard HPLC systems. | Non-linear response; lower sensitivity than IC. | [6] |
| FT-IR | Infrared spectroscopy measuring the C-F stretch vibration. | Rapid analysis. | Lower sensitivity and precision; matrix effects can be an issue. | [6] |
Part 3: Signaling Pathway Context
Cyclic MKEY acts by disrupting the interaction between two key chemokines, CXCL4 and CCL5. This interaction promotes inflammation, a critical process in the development of atherosclerosis. By inhibiting the formation of the CXCL4-CCL5 heterodimer, Cyclic MKEY reduces monocyte recruitment and subsequent inflammatory events.
Diagram of Cyclic MKEY's Mechanism of Action
References
- 1. This compound - Immunomart [immunomart.com]
- 2. rsc.org [rsc.org]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A tandem in situ peptide cyclization through trifluoroacetic acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Alternative mobile phase additive... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 10. researchgate.net [researchgate.net]
Application Notes: Measuring the Biological Activity of Cyclic MKEY TFA Salt
Introduction
Cyclic MKEY (cMKEY) is a novel synthetic cyclic dinucleotide hypothesized to function as a second messenger in a newly identified intracellular signaling pathway. This pathway is initiated by a sensor protein, MKEY Synthase (MKEYS), which produces cMKEY in response to specific cellular stress signals. The cMKEY molecule then binds to and activates the STING-Like Interferon Regulator (STIR) protein, an endoplasmic reticulum-anchored adaptor. This binding event triggers a downstream signaling cascade, culminating in the activation of transcription factors that drive the expression of immune and inflammatory response genes.[1][2][3][4]
This molecule, Cyclic MKEY, is chemically synthesized and purified via HPLC, resulting in its formulation as a trifluoroacetate (B77799) (TFA) salt. It is critical to acknowledge that residual TFA can interfere with biological assays, potentially causing cytotoxicity or altering cellular responses.[5][6][7][8] Therefore, appropriate controls and careful buffer management are essential when evaluating its biological activity.
These application notes provide detailed protocols for quantifying the activity of Cyclic MKEY TFA salt using two robust, orthogonal methods: a cell-based luciferase reporter assay for pathway activation and a Western blot for analyzing downstream protein phosphorylation.
The Cyclic MKEY-STIR Signaling Pathway
The proposed cMKEY-STIR pathway is a critical component of cellular surveillance. Upon detection of a specific stimulus (e.g., cellular damage), MKEYS synthesizes cMKEY from ATP and GTP. This second messenger binds to the STIR protein, inducing a conformational change that leads to STIR oligomerization and translocation from the ER to the Golgi apparatus.[3][4] In the Golgi, the activated STIR oligomer serves as a scaffold to recruit and activate TANK-Binding Kinase 1 (TBK1). TBK1 activation occurs via trans-autophosphorylation.[3][9] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3][10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of Type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3][11][12]
Protocol 1: ISRE-Luciferase Reporter Assay for cMKEY Activity
This protocol measures the activation of the cMKEY-STIR pathway by quantifying the transcriptional activity of IRF3. It utilizes a reporter cell line stably expressing a luciferase gene under the control of an ISRE promoter.[13][14][15]
Experimental Workflow
Materials and Reagents
-
HEK293T cells stably expressing an ISRE-luciferase reporter construct (e.g., RAW-Lucia™ ISG cells)[13]
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
This compound salt (stock solution in sterile, nuclease-free water)
-
Positive Control: 2'3'-cGAMP (10 µg/mL final concentration)[3]
-
Vehicle Control: TFA salt buffer matching the highest concentration of TFA delivered with cMKEY
-
96-well white, opaque cell culture plates
-
Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System)[12]
-
Luminometer plate reader
Procedure
-
Cell Seeding: Seed the ISRE-luciferase reporter cells in a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound salt in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also prepare solutions for the positive control (2'3'-cGAMP) and the vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[4]
-
Luminescence Measurement: After incubation, allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's protocol. Add the reagent to each well and measure luminescence using a plate reader.[11][15]
-
Data Analysis: Subtract the background luminescence (wells with no cells). Normalize the signal by dividing the luminescence of each treated well by the average of the vehicle control wells to get the fold induction. Plot the fold induction against the log of the cMKEY concentration and fit a dose-response curve to determine the EC₅₀ value.
Data Presentation: Luciferase Assay Results
| Compound | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) | Hill Slope |
| This compound | 12.5 | 45.2 | 1.1 |
| 2'3'-cGAMP (Control) | 5.8 | 52.8 | 1.0 |
| Vehicle (TFA Salt) | N/A | 1.0 ± 0.1 | N/A |
Protocol 2: Western Blot for TBK1 Phosphorylation
This protocol provides a direct biochemical confirmation of cMKEY-STIR pathway activation by detecting the phosphorylation of TBK1 at Serine 172 (p-TBK1), a key downstream event.[1][3][10]
Materials and Reagents
-
THP-1 or RAW 264.7 macrophage cells[3]
-
6-well cell culture plates
-
This compound salt
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Primary Antibodies: Rabbit anti-phospho-TBK1 (Ser172), Rabbit anti-total TBK1, Mouse anti-β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Enhanced Chemiluminescence (ECL) substrate and imaging system[4]
Procedure
-
Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates at a density of 1-2 x 10⁶ cells per well. Allow cells to adhere. Treat the cells with this compound (e.g., at its EC₅₀ concentration determined from Protocol 1) for a shorter duration, typically 1 to 4 hours, to capture peak phosphorylation events.[4] Include untreated and vehicle-treated controls.
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blot: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil the samples for 5 minutes. Load the samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against p-TBK1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[3] To confirm equal protein loading, strip the membrane and re-probe for total TBK1 and β-actin. Quantify band intensities using densitometry software.
Data Presentation: Western Blot Densitometry
| Treatment Condition | Relative p-TBK1 / Total TBK1 Ratio | Fold Change (vs. Untreated) |
| Untreated | 0.05 | 1.0 |
| Vehicle Control (TFA Salt) | 0.06 | 1.2 |
| This compound (12.5 µM) | 0.85 | 17.0 |
| 2'3'-cGAMP (10 µg/mL) | 0.92 | 18.4 |
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 15. Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic MKEY TFA in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic MKEY TFA is a synthetic, cyclic peptide that acts as a specific inhibitor of the formation of the CXCL4 (platelet factor 4) and CCL5 (RANTES) heterodimer.[1][2] This heterodimer is a key mediator in various inflammatory processes, and its inhibition has shown therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and stroke.[1][2][3][4] By preventing the interaction between CXCL4 and CCL5, this compound attenuates the recruitment of monocytes and neutrophils to sites of inflammation, thereby mitigating tissue damage.[1][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, biophysical properties, and protocols for its use in drug discovery screening assays.
Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Lys-Glu-Tyr-Phe-Tyr-Thr-Ser-Ser-Lys-Ser-Ser-Asn-Leu-Ala-Val-Val-Phe-Val-Thr-Arg-Cys | MedChemExpress |
| Cyclization | Disulfide bridge (Cys1-Cys22) | MedChemExpress |
| Molecular Formula | C₁₁₅H₁₇₅F₃N₂₈O₃₆S₂ | TargetMol |
| Molecular Weight | 2661.03 g/mol | TargetMol |
| In Vivo Efficacy | Dose-dependent inhibition of aortic aneurysm formation in mice at 10 and 20 mg/kg.[3] Significant reduction in infarct size and improved neurological scores in a mouse model of stroke.[2][4] | [2][3][4] |
Note: Specific in vitro potency values such as IC50 or Ki for the inhibition of CXCL4-CCL5 heterodimerization by this compound are not publicly available at this time. Efficacy has been primarily demonstrated through in vivo studies.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the formation of the CXCL4-CCL5 heterodimer.[2] This heterodimer enhances the pro-inflammatory effects of CCL5, a potent chemoattractant for various leukocytes, including monocytes and neutrophils.[1][6] CCL5 primarily exerts its effects by binding to the G protein-coupled receptor (GPCR) CCR5, although it can also interact with CCR1 and CCR3.
The formation of the CXCL4-CCL5 complex is thought to potentiate CCL5's activity by increasing its local concentration on the surface of endothelial cells and presenting it more effectively to its receptors on leukocytes. This leads to enhanced downstream signaling, promoting leukocyte adhesion, migration, and activation at sites of inflammation.
By disrupting the CXCL4-CCL5 interaction, this compound reduces the recruitment of inflammatory cells, thereby dampening the inflammatory cascade.
Experimental Protocols for Drug Discovery Screening
The following are generalized protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the CXCL4-CCL5 protein-protein interaction. These can be adapted for the use of this compound as a positive control.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA to screen for compounds that inhibit the binding of biotinylated-CCL5 to immobilized CXCL4.
Materials:
-
High-binding 96-well microplates
-
Recombinant human CXCL4
-
Recombinant human biotinylated-CCL5
-
Test compounds (including this compound as a control)
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of CXCL4 (1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Incubation: Add 50 µL of test compounds at various concentrations (or this compound as a positive control) to the wells. Add 50 µL of assay buffer to the control wells.
-
Biotinylated-CCL5 Addition: Add 50 µL of biotinylated-CCL5 (at a pre-determined optimal concentration) to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 values for active compounds.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This homogeneous (no-wash) assay is well-suited for HTS and measures the interaction between biotinylated-CXCL4 and GST-tagged CCL5.
Materials:
-
Recombinant biotinylated human CXCL4
-
Recombinant GST-tagged human CCL5
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Test compounds (including this compound as a control)
-
AlphaLISA assay buffer
-
384-well white microplates
-
Alpha-enabled plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of biotinylated-CXCL4, GST-tagged CCL5, and test compounds in AlphaLISA assay buffer.
-
Compound Addition: Add test compounds at various concentrations to the wells of a 384-well plate.
-
Protein Addition: Add a mixture of biotinylated-CXCL4 and GST-tagged CCL5 to the wells.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to the wells.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of the CXCL4-CCL5 interaction. Calculate IC50 values for active compounds.
Surface Plasmon Resonance (SPR)
SPR can be used to determine the binding kinetics (association and dissociation rates) and affinity of the CXCL4-CCL5 interaction and to characterize the mechanism of inhibition by test compounds.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CXCL4 (ligand)
-
Recombinant human CCL5 (analyte)
-
Test compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize CXCL4 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand.
-
Analyte Injection: Inject a series of concentrations of CCL5 over the ligand and reference surfaces to determine the binding kinetics and affinity (KD).
-
Inhibitor Screening:
-
Competition Assay: Pre-incubate a fixed concentration of CCL5 with varying concentrations of the test compound (or this compound) and inject the mixture over the immobilized CXCL4. A decrease in the binding response indicates inhibition.
-
Direct Binding of Inhibitor: If the inhibitor binds to CXCL4, this can be assessed by injecting the inhibitor directly over the immobilized ligand.
-
-
Data Analysis: Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). For inhibitors, determine the IC50 or Ki.
Conclusion
This compound is a valuable research tool for studying the role of the CXCL4-CCL5 heterodimer in inflammatory diseases. The provided protocols offer a starting point for researchers to screen for and characterize novel inhibitors of this important protein-protein interaction, with this compound serving as a critical positive control. The elucidation of the downstream signaling pathways affected by this heterodimer opens new avenues for therapeutic intervention in a range of inflammatory conditions.
References
- 1. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine Heteromers and Their Impact on Cellular Function—A Conceptual Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new obligate CXCL4–CXCL12 heterodimer for studying chemokine heterodimer activities and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclic MKEY TFA Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Cyclic MKEY TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Cyclic MKEY is a synthetic cyclic peptide that acts as an inhibitor of the formation of CXCL4-CCL5 heterodimers.[1][2] This inhibitory action has been shown to protect against conditions such as atherosclerosis, aortic aneurysm formation, and stroke-induced brain injury by mediating inflammation.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides due to its use in the purification process.
Q2: Why is my this compound difficult to dissolve?
The solubility of peptides is influenced by several factors including their amino acid composition, length, three-dimensional structure, and the presence of counterions like TFA.[5][6] Cyclic peptides, in particular, can present solubility challenges due to their rigid structure.[7][8] If the peptide sequence contains a high proportion of hydrophobic amino acids, it will likely have poor solubility in aqueous solutions.[1]
Q3: What is the role of the TFA counterion in solubility?
Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification. Its presence as a counterion (TFA salt) can influence the peptide's solubility. While TFA can sometimes aid in dissolving peptides, residual TFA can be undesirable in certain biological assays. The TFA salt form can sometimes result in a "fluffy" lyophilized product, which may have different handling characteristics compared to other salt forms like acetate (B1210297).
Q4: Should I remove the TFA from my peptide?
For many research applications, the presence of residual TFA is not a concern. However, for cell-based assays, high concentrations of TFA can be toxic. If your experiments are sensitive to acidic conditions or the presence of fluoride (B91410) ions, you may consider exchanging the TFA for a different counterion, such as acetate or hydrochloride (HCl). This process typically involves an additional ion-exchange chromatography step.
Troubleshooting Guide for Solubility Issues
It is highly recommended to first test the solubility of a small aliquot of your this compound before attempting to dissolve the entire sample. This will prevent the loss of valuable material.
Step 1: Initial Assessment and Solvent Selection
The first step is to determine the likely properties of your peptide to select an appropriate starting solvent. Since the exact amino acid sequence of Cyclic MKEY is not publicly available, a systematic approach to solvent testing is necessary.
General Guidelines for Peptide Solubility:
| Peptide Type | Characteristics | Recommended Initial Solvents |
| Basic | Net positive charge at neutral pH (rich in Lys, Arg, His). | Sterile Water, dilute Acetic Acid (e.g., 10%). |
| Acidic | Net negative charge at neutral pH (rich in Asp, Glu). | Sterile Water, dilute Ammonium (B1175870) Bicarbonate (e.g., 0.1 M) or Ammonium Hydroxide (e.g., 10%). |
| Neutral/Hydrophobic | No net charge and/or >50% hydrophobic residues (e.g., Leu, Val, Ile, Phe, Trp, Met, Ala).[1] | Organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[1][6] |
Step 2: Experimental Protocol for Solubilization
-
Preparation : Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize condensation.
-
Initial Attempt with Aqueous Solution :
-
Add a small amount of sterile, deionized water to a small aliquot of the peptide.
-
Vortex the solution briefly.
-
If the peptide does not dissolve, sonication for short bursts (10-20 seconds) may help break up aggregates.[1]
-
-
pH Adjustment (if insoluble in water) :
-
For potentially basic peptides : If the peptide remains insoluble in water, add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.
-
For potentially acidic peptides : If you suspect the peptide is acidic, a dilute basic solution like 0.1 M ammonium bicarbonate can be tested. Note: Avoid basic conditions if you suspect the presence of cysteine residues, as this can promote disulfide bond formation.
-
-
Organic Solvents for Hydrophobic Peptides :
-
If the peptide is insoluble in aqueous solutions with pH adjustments, it is likely hydrophobic.
-
Dissolve a small aliquot in a minimal amount of a pure organic solvent such as DMSO, DMF, or acetonitrile.[1]
-
Once fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution dropwise while continuously vortexing. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Advanced Troubleshooting
-
Gentle Warming : In some cases, gently warming the solution to around 40°C can aid in the dissolution of peptides. However, be cautious as excessive heat can degrade the peptide.
-
Chaotropic Agents : For peptides that are prone to aggregation, the addition of denaturing agents like 6 M guanidinium (B1211019) hydrochloride or 8 M urea (B33335) can be effective. These should be used as a last resort and their compatibility with your downstream experiments must be considered.
-
Solvent Exchange : If the initial solvent used for dissolution is not compatible with your experiment, consider methods like dialysis or buffer exchange chromatography to move the peptide into the final desired buffer.
By following this structured approach, researchers can effectively troubleshoot and overcome solubility challenges with this compound, ensuring the successful preparation of their experimental solutions.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic MKEY - Immunomart [immunomart.com]
- 4. pnas.org [pnas.org]
- 5. support.proteinmetrics.com [support.proteinmetrics.com]
- 6. researchgate.net [researchgate.net]
- 7. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untitled Document [biochemia.uwm.edu.pl]
Optimizing Cyclic MKEY TFA Concentration: A Technical Support Center
Welcome to the Technical Support Center for Cyclic MKEY. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of Cyclic MKEY trifluoroacetic acid (TFA) concentration in experimental settings.
Introduction to Cyclic MKEY and the TFA Challenge
Cyclic MKEY is a synthetic cyclic peptide inhibitor of CXCL4-CCL5 heterodimer formation. By blocking this interaction, Cyclic MKEY protects against atherosclerosis and aortic aneurysm formation by reducing inflammation.[1] However, like most synthetic peptides, Cyclic MKEY is typically purified using reverse-phase high-performance liquidography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent and is therefore supplied as a TFA salt.
Residual TFA can significantly impact experimental results by altering pH, inducing cytotoxicity, or directly interfering with biological assays. This guide will provide detailed protocols and troubleshooting strategies to help you manage TFA concentration and ensure the reliability and reproducibility of your Cyclic MKEY experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclic MKEY and what is its amino acid sequence?
A1: Cyclic MKEY is a synthetic cyclic peptide that inhibits the formation of the CXCL4-CCL5 heterodimer, playing a role in reducing inflammation in conditions like atherosclerosis.[1] Its amino acid sequence is Cys-Lys-Glu-Tyr-Phe-Tyr-Thr-Ser-Ser-Lys-Ser-Ser-Asn-Leu-Ala-Val-Val-Phe-Val-Thr-Arg-Cys, with a disulfide bridge between the two Cysteine residues.[1]
Q2: Why is TFA present in my Cyclic MKEY sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during RP-HPLC purification. It helps to achieve high purity of the synthetic peptide. While lyophilization removes volatile TFA, it remains as a counterion electrostatically bound to positively charged residues in the peptide.
Q3: How can residual TFA affect my experiments with Cyclic MKEY?
A3: Residual TFA can interfere with your experiments in several ways:
-
Lowering pH: TFA is a strong acid and can lower the pH of your experimental buffer, potentially affecting protein structure, enzyme activity, and cell viability.
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can lead to misinterpretation of experimental results.
-
Altering Peptide Properties: The presence of the TFA counterion can influence the solubility, aggregation, and conformation of Cyclic MKEY.
-
Assay Interference: TFA can directly interfere with certain biological assays, leading to inaccurate readings.
Q4: What are the predicted physicochemical properties of Cyclic MKEY?
A4: Based on its amino acid sequence, the following properties can be predicted for Cyclic MKEY. These are theoretical values and may vary slightly from experimental results.
| Property | Predicted Value | Significance for Handling |
| Molecular Weight | 2577.9 g/mol | Important for calculating molar concentrations. |
| Isoelectric Point (pI) | 8.87 | The peptide will have a net positive charge at pH < 8.87 and a net negative charge at pH > 8.87. It is least soluble at its pI. |
| Net Charge at pH 7.0 | +2 | The positive charge at neutral pH contributes to its interaction with the negatively charged TFA counterion. |
| Grand Average of Hydropathicity (GRAVY) | -0.159 | The slightly negative GRAVY score suggests that the peptide is likely to be hydrophilic and soluble in aqueous solutions. |
Q5: My Cyclic MKEY (TFA salt) is not dissolving well in my aqueous buffer. What should I do?
A5: Solubility issues can arise from several factors. Here are some troubleshooting steps:
-
Check the pH of your buffer: Ensure the pH of your buffer is at least one or two units away from the predicted pI of 8.87. For Cyclic MKEY, a slightly acidic buffer (e.g., pH 5-6) should improve solubility.
-
Use a small amount of organic solvent: For initial solubilization, you can dissolve the peptide in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN), and then slowly add your aqueous buffer to the desired concentration.
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and aid dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell-based assays | Residual TFA is causing cytotoxicity or altering cellular responses. | 1. Remove or reduce TFA from your peptide stock (see protocols below).2. Perform a dose-response experiment with TFA alone to determine its cytotoxic concentration in your cell line.3. Switch to a more biocompatible counterion like acetate (B1210297) or hydrochloride. |
| Peptide precipitates upon dissolution in buffer | 1. The buffer pH is too close to the peptide's pI.2. The peptide concentration is too high.3. Aggregation is occurring. | 1. Adjust the buffer pH to be at least 1-2 units away from the pI (8.87).2. Try dissolving at a lower concentration.3. Follow the solubilization tips in the FAQ section (use of organic solvents, sonication). |
| Low peptide recovery after TFA removal | 1. Peptide loss during lyophilization or chromatography.2. Peptide degradation due to harsh pH conditions. | 1. Use low-protein-binding tubes and pipette tips. Optimize chromatography conditions.2. Avoid extreme pH during TFA removal. Monitor peptide integrity by HPLC and mass spectrometry. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This is a common and effective method for exchanging TFA for chloride ions.
Materials:
-
Cyclic MKEY TFA salt
-
100 mM Hydrochloric acid (HCl)
-
Milli-Q or deionized water
-
Lyophilizer
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Dissolve the this compound salt in Milli-Q water to a concentration of 1-2 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.
-
Vortex the solution gently.
-
Freeze the solution in a dry ice/ethanol bath or a -80°C freezer.
-
Lyophilize the frozen sample until completely dry (typically overnight).
-
Repeat steps 1-5 two more times to ensure maximal TFA removal.
-
After the final lyophilization, the peptide is ready to be reconstituted in the desired experimental buffer.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This method uses an anion exchange resin to replace TFA with a different counterion, such as acetate.
Materials:
-
This compound salt
-
Strong anion exchange resin (e.g., AG 1-X8)
-
Equilibration buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Elution buffer (e.g., 1 M sodium acetate, pH 5.0)
-
Milli-Q or deionized water
-
Chromatography column
Procedure:
-
Pack a column with the anion exchange resin.
-
Equilibrate the column with at least 10 column volumes of equilibration buffer.
-
Dissolve the this compound salt in a small volume of equilibration buffer.
-
Load the peptide solution onto the column.
-
Wash the column with several column volumes of equilibration buffer to remove the TFA.
-
Elute the peptide using the elution buffer.
-
Collect fractions and monitor peptide elution by measuring absorbance at 280 nm.
-
Pool the peptide-containing fractions and desalt if necessary (e.g., by dialysis or RP-HPLC with a volatile buffer).
-
Lyophilize the final solution to obtain the peptide with the new counterion.
Quantitative Data on TFA Removal
The efficiency of TFA removal can vary depending on the peptide sequence and the method used. The following table provides representative data from studies on other cyclic peptides, which can serve as a general guideline.
| Method | Number of Cycles/Steps | Typical TFA Removal Efficiency | Typical Peptide Recovery | Reference |
| Lyophilization with 10 mM HCl | 1 | ~90% | >95% | [2] |
| 2 | ~95% | >95% | [2] | |
| 3 | >99% | >95% | [2] | |
| Ion-Exchange Chromatography | 1 run | >95% | 80-90% | [3] |
| RP-HPLC with non-TFA mobile phase | 1 run | Variable, can be >90% | 70-90% | [3] |
Visualizations
CXCL4-CCL5 Heterodimer Signaling Pathway in Atherosclerosis
The formation of the CXCL4-CCL5 heterodimer on the surface of endothelial cells enhances the recruitment of monocytes and neutrophils to the site of inflammation, a key process in the development of atherosclerotic plaques. Cyclic MKEY acts by inhibiting the formation of this heterodimer.
Experimental Workflow for TFA Removal and Analysis
This workflow outlines the general steps for removing TFA from a Cyclic MKEY sample and verifying the removal efficiency.
Logical Decision Tree for Troubleshooting Cyclic MKEY Solubility
This diagram provides a step-by-step guide to troubleshooting solubility issues with Cyclic MKEY.
References
Technical Support Center: Cyclic MKEY Peptide TFA Experiments
Welcome to the technical support center for Cyclic MKEY (Met-Lys-Glu-Tyr) peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis, purification, and analysis of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the MKEY (Met-Lys-Glu-Tyr) sequence in a cyclic peptide context?
The MKEY sequence incorporates amino acids with diverse chemical properties: Methionine (Met), a sulfur-containing and relatively nonpolar amino acid susceptible to oxidation; Lysine (Lys), a basic amino acid with a nucleophilic side-chain amine; Glutamic acid (Glu), an acidic amino acid with a carboxyl side-chain; and Tyrosine (Tyr), an aromatic amino acid with a phenolic hydroxyl group. In a cyclic peptide, this combination can be designed to target specific protein-protein interactions or enzymatic active sites. The cyclization imparts conformational rigidity, which can enhance binding affinity and stability. The specific biological function of a cyclic MKEY peptide would be context-dependent and related to the therapeutic target it was designed for. A hypothesized signaling pathway for a cyclic MKEY peptide designed as a kinase inhibitor is presented below.
Hypothesized Signaling Pathway for a Cyclic MKEY Kinase Inhibitor
Caption: Hypothesized signaling pathway where a cyclic MKEY peptide inhibits a MAPKKK.
Q2: What are the most common side reactions during the TFA cleavage of a peptide containing Methionine, such as the MKEY peptide?
The most common side reaction for Methionine-containing peptides during TFA cleavage is the S-alkylation (tert-butylation) of the methionine side chain.[1] This occurs when the t-butyl cations, generated from side-chain protecting groups like Boc or tBu, are not effectively scavenged and react with the nucleophilic sulfur of the methionine residue.[2] Oxidation of the methionine to methionine sulfoxide (B87167) is another potential issue, though this is more prevalent during synthesis and handling.[1]
Q3: Can the trifluoroacetate (B77799) (TFA) counter-ion from the cleavage and purification process affect my biological assays?
Yes, residual TFA can significantly impact biological assays. TFA can alter the pH of your peptide solution and, at certain concentrations, can exhibit cytotoxic effects, potentially leading to an overestimation of your peptide's potency.[3] It is often advisable to perform a counter-ion exchange, for example, to an acetate (B1210297) or chloride salt, if TFA interference is suspected.
Troubleshooting Guides
Issue 1: Low Yield of Crude Cyclic Peptide After TFA Cleavage
Symptoms:
-
After cleavage and precipitation with cold diethyl ether, little to no peptide pellet is observed.[4][5]
-
The dry weight of the resin post-synthesis shows minimal increase.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Incomplete Cleavage | The cleavage time may be insufficient. While 2-3 hours is standard, some sequences require longer. Perform a small-scale test cleavage and analyze the supernatant by HPLC/MS at different time points (e.g., 2, 4, and 6 hours) to determine the optimal cleavage time. | [6][7] |
| Peptide Aggregation on Resin | Difficult sequences, particularly those with hydrophobic residues, can aggregate on the resin, hindering reagent access. Use resins with better swelling properties (e.g., NovaPEG, PEGA) and consider incorporating "difficult sequence" disruption strategies during synthesis. | [8] |
| Peptide Solubility in Ether | Highly hydrophobic or short peptides may not precipitate well in diethyl ether. If no precipitate is observed, try concentrating the TFA/ether mixture under a stream of nitrogen or using a rotovap to see if the peptide is present. Alternatively, use a less polar precipitation solvent like a 1:1 mixture of diethyl ether and hexane. | [4] |
| Premature Cleavage | If a highly acid-labile linker was used, the peptide might have been partially cleaved during the final Fmoc-deprotection steps. Ensure the linker's acid lability is compatible with the overall synthesis strategy. | [8] |
Experimental Workflow: Troubleshooting Low Peptide Yield
Caption: A logical workflow for troubleshooting low yields of crude cyclic peptide.
Issue 2: Presence of Side-Products in Mass Spectrometry Analysis of Crude MKEY Peptide
Symptoms:
-
Mass spectrometry (MS) data shows significant peaks corresponding to unexpected molecular weights.
-
HPLC chromatogram of the crude product shows multiple, poorly resolved peaks.
Possible Causes & Solutions:
| Side-Product (Mass Shift) | Likely Cause | Recommended Solution | Citation |
| +56 Da | t-Butylation of Methionine or Tyrosine. This is a common side reaction from reactive t-butyl cations. | Increase the concentration of scavengers in your cleavage cocktail. For Methionine, thioanisole (B89551) is effective. For Tyrosine, phenol (B47542) or triisopropylsilane (B1312306) (TIS) are recommended. | [2][9] |
| -18 Da | Aspartimide formation involving Glutamic acid. Although less common with Glu than Asp, it can occur, especially if the following residue is small (e.g., Gly, Ser). | Use coupling reagents that minimize this side reaction, such as OxymaPure® with DIC. | [9] |
| Dimerization (2x Molecular Weight) | Intermolecular cyclization. This occurs when two linear peptides react with each other instead of intramolecularly, often at high concentrations. | Perform the on-resin or solution-phase cyclization at high dilution to favor the intramolecular reaction. | [10] |
| +72 Da or other adducts on Cysteine (if present) | Alkylation from scavengers or linker cleavage. Some scavengers or linker fragments can form adducts with reactive residues. | Choose scavengers carefully. For instance, if Tryptophan is present, using EDT is beneficial but can lead to adducts if not properly controlled. Ensure the correct cleavage cocktail is used for the resin linker. | [9][11] |
Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
| Peptide Composition | Cleavage Cocktail Composition (TFA/Scavenger/...) | Scavenger Purpose | Citation |
| General Peptides | TFA/TIPS/H₂O (95:2.5:2.5) | TIPS and water scavenge carbocations. | [9] |
| Peptides with Met (like MKEY) | TFA/TIPS/Thioanisole (95:2.5:2.5) | Thioanisole prevents oxidation and alkylation of the methionine side chain. | [9] |
| Peptides with Cys(Trt) | TFA/TIPS/EDT/H₂O (94:1:2.5:2.5) | Ethanedithiol (EDT) is a scavenger for the trityl group. | [9] |
| Peptides with Trp | TFA/TIPS/EDT (95:2.5:2.5) | EDT protects the indole (B1671886) ring from modification. | [9] |
| "Reagent K" (for complex peptides) | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | A robust mixture for suppressing a wide variety of side reactions. | [2][12] |
Experimental Protocols
Protocol 1: General TFA Cleavage and Deprotection of a Resin-Bound Peptide
This protocol is a general guideline. The specific cleavage cocktail should be chosen based on the peptide sequence as detailed in Table 1.
-
Resin Preparation: Wash the cyclized peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a stream of nitrogen.[9]
-
Cleavage: Add the appropriate cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[7]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Slowly add the filtrate to a 10-fold volume of cold diethyl ether.[9]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.[9]
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.[9]
Protocol 2: Test Cleavage to Monitor Synthesis Progress
A small-scale test cleavage can be performed to assess the quality of the synthesis without consuming all the material.[8]
-
Sample Collection: Withdraw a small amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.
-
Cleavage: Place the resin in a microcentrifuge tube and add a small volume of the appropriate cleavage cocktail (e.g., 200 µL).
-
Incubation: Allow the cleavage to proceed for 2 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide with 1.5 mL of cold diethyl ether.
-
Isolation and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by HPLC and MS.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Cyclic MKEY TFA Stability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with the cyclic peptide MKEY. It provides essential information, troubleshooting guidance, and standardized protocols related to its stability in solutions containing trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the function of TFA in peptide analysis and purification? Trifluoroacetic acid (TFA) is a crucial mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides.[1][2] It functions as an ion-pairing agent, interacting with positively charged residues on the peptide to improve retention, peak shape, and separation efficiency on hydrophobic stationary phases like C18.[3] A typical concentration of 0.1% TFA is used for both analytical and preparative separations.[3][4]
Q2: How can TFA impact the stability of my cyclic MKEY peptide? While essential for chromatography, TFA is a strong acid that can promote the chemical degradation of peptides over time.[5][6] Common degradation pathways include hydrolysis of the peptide backbone, particularly at sensitive amino acid residues, and deamidation of asparagine (Asn) and glutamine (Gln) residues.[6][7][8] For cyclic peptides, there is also a risk of ring-opening hydrolysis. The rate of degradation is influenced by TFA concentration, temperature, and the specific peptide sequence.
Q3: What are the visible signs of cyclic MKEY degradation in an HPLC chromatogram? Degradation of your peptide in a TFA-containing solution will typically manifest in an RP-HPLC analysis as a decrease in the main peak's area over time, accompanied by the appearance of new, smaller peaks, which are often degradation products.[9] You may also observe peak broadening or splitting.[10][11]
Q4: Is it advisable to store my purified cyclic MKEY peptide in a TFA-containing solution? No, prolonged storage in acidic solutions is not recommended. After purification, TFA should be removed, typically by lyophilization (freeze-drying), to ensure long-term stability.[4] The resulting peptide salt can be stored as a dry powder at -20°C or below. For use, it should be dissolved in a suitable, buffered solution immediately prior to the experiment.
Q5: Can TFA interfere with mass spectrometry (MS) analysis? Yes, TFA is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), which reduces sensitivity and can make it difficult to detect low-concentration analytes.[2][3] It forms strong ion pairs with peptides that hinder efficient ionization.[2] If high MS sensitivity is required, consider using an alternative mobile phase additive like formic acid or a lower concentration of TFA with a highly inert column.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Preventive Measures |
| New peaks appear in chromatogram after sample storage. | Chemical degradation of the peptide (e.g., hydrolysis, deamidation) catalyzed by TFA. | • Minimize the time the peptide is in a TFA solution. • Immediately after purification, lyophilize the fractions to remove TFA and solvents.[4] • Store the peptide as a lyophilized powder at ≤ -20°C. |
| Loss of biological activity of the purified peptide. | Peptide degradation or conformational changes induced by the acidic environment. | • Ensure complete removal of TFA via lyophilization. • For biological assays, perform a salt exchange to replace TFA with a biocompatible counter-ion like acetate (B1210297) or hydrochloride.[4] |
| Poor or broad peak shape during HPLC analysis. | Insufficient ion pairing; peptide interacting with residual silanols on the column. | • Ensure TFA concentration is optimal (typically 0.1%). For some peptides, up to 0.25% may improve resolution.[1] • Use a high-purity, modern HPLC column designed for peptide separations. |
| Inconsistent retention times. | Fluctuations in mobile phase composition or temperature; column degradation. | • Prepare fresh mobile phase daily.[12] • Use a column oven to maintain a constant temperature.[10] • Ensure the HPLC system is properly equilibrated. |
Quantitative Data Summary
The stability of a peptide in a TFA-containing solution is often assessed by monitoring the percentage of the intact peptide remaining over time. The table below provides example data for a stability study of Cyclic MKEY.
| Time (Hours) | % Intact Peptide (4°C) | % Intact Peptide (25°C) | % Intact Peptide (40°C) |
| 0 | 100% | 100% | 100% |
| 24 | 99.5% | 97.2% | 91.5% |
| 48 | 99.1% | 94.8% | 83.7% |
| 72 | 98.6% | 92.1% | 76.2% |
| Data shown are for illustrative purposes and represent typical degradation trends in a 0.1% TFA aqueous/acetonitrile solution. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of Cyclic MKEY
This protocol outlines a method to quantify the stability of cyclic MKEY in a TFA solution.
-
Sample Preparation: Dissolve lyophilized cyclic MKEY in a solution of 0.1% TFA in 50:50 (v/v) water:acetonitrile to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solution into multiple HPLC vials. Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature set for immediate analysis.
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient suitable for peptide elution, for example, 5% to 55% B over 30 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Integrate the peak area of the intact cyclic MKEY. Calculate the percentage remaining at each time point relative to the area at T=0, which is set to 100%.[14]
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is used to identify the chemical nature of impurities observed during the stability study.
-
Sample Analysis: Analyze the incubated samples from Protocol 1 using an LC-MS system.
-
Liquid Chromatography: Use the same HPLC conditions as described in Protocol 1 to ensure correlation of peaks.
-
Mass Spectrometry: Divert the column eluent to an ESI-MS detector.
-
Data Interpretation: Acquire the mass-to-charge ratio (m/z) for the parent peptide peak and all new impurity peaks. Compare the observed masses to theoretical masses of potential degradation products (e.g., M+18 for a hydrolysis/ring-opening event).
Visualizations
Caption: Workflow for assessing the stability of cyclic MKEY in TFA.
Caption: Common chemical degradation pathways for peptides in acidic solutions.
References
- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peptide-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with synthetic peptides, such as Cyclic MKEY. While the principles discussed are broadly applicable, special consideration is given to potential issues arising from Trifluoroacetic acid (TFA), a common counterion in commercially available synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during peptide-based assays, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a high background signal in my assay. What are the possible causes and solutions?
High background can obscure specific signals and reduce assay sensitivity. Several factors related to the peptide or assay procedure could be responsible.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific binding of the peptide | Increase the concentration of the blocking agent (e.g., BSA, casein) in your assay buffer. Optimize washing steps by increasing the number or duration of washes. |
| Peptide aggregation | Prepare fresh peptide stock solutions. Consider brief sonication of the peptide solution. Evaluate the peptide's solubility in the assay buffer; a different buffer system may be needed. |
| Contaminants in the peptide stock | Ensure high-purity peptide is used. If possible, perform dialysis or use a desalting column to remove small molecule contaminants. |
| Interference from Trifluoroacetic acid (TFA) | Residual TFA from peptide synthesis can interfere with biological assays. Consider performing a counterion exchange to replace TFA with a more biocompatible counterion like acetate (B1210297) or hydrochloride.[1] |
| Sub-optimal antibody concentrations (for immunoassays) | Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
Q2: My assay is showing a very low or no signal. How can I troubleshoot this?
A weak or absent signal can be due to a variety of factors, from inactive reagents to incorrect assay setup.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive peptide | Verify the storage conditions of your peptide. Peptides should typically be stored at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. Confirm peptide activity with a secondary, validated assay if possible. |
| Incorrect peptide concentration | Double-check all dilution calculations. Re-measure the concentration of your stock solution. |
| Sub-optimal assay conditions | Optimize incubation times and temperatures. Ensure the pH of your assay buffer is within the optimal range for your specific interaction. |
| Signal suppression by TFA | TFA is known to cause ion suppression in mass spectrometry-based assays and can interfere with other detection methods.[3][4] Consider TFA removal or the use of alternative analytical techniques. |
| Degraded detection reagents | Ensure all enzymes, substrates, and antibodies are within their expiration dates and have been stored correctly. |
Q3: I am seeing high variability between my replicate wells/samples. What could be causing this?
High variability can compromise the reliability and statistical significance of your results. The source of variability can often be traced to procedural inconsistencies.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. For critical steps, consider using a multi-channel pipette for simultaneous additions. |
| Inconsistent incubation times | Ensure all samples are incubated for the same duration. For time-sensitive reactions, process samples in smaller batches. |
| Well-to-well cross-contamination | Be careful to avoid splashing between wells during liquid handling steps. Use fresh pipette tips for each sample. |
| Incomplete mixing | Ensure all reagents are thoroughly mixed before and after addition to the wells. |
| Edge effects on microplates | Avoid using the outer wells of the plate, which are more susceptible to temperature and evaporation variations. Alternatively, fill the outer wells with buffer or water to create a more uniform environment. |
| Variable TFA concentrations | If performing counterion exchange, ensure the process is consistent across all samples to avoid variability in residual TFA levels.[1] |
Experimental Protocols
General Protocol for a Peptide-Based ELISA (Illustrative Example)
This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for each particular assay.
-
Coating: Dilute the target protein to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Peptide Incubation: Prepare serial dilutions of the synthetic peptide (e.g., Cyclic MKEY) in assay buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in assay buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Detection: Add 100 µL of the appropriate substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Read Plate: Stop the reaction by adding 50 µL of stop solution (if necessary) and read the absorbance at the appropriate wavelength using a plate reader.
Visual Guides
References
Technical Support Center: Improving Experimental Reproducibility of Cyclic MKEY TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the experimental reproducibility of Cyclic MKEY TFA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic cyclic peptide supplied as a trifluoroacetate (B77799) (TFA) salt.[1] Its primary mechanism of action is the inhibition of the formation of heterodimers between the chemokines CXCL4 (also known as Platelet Factor 4, PF4) and CCL5 (also known as RANTES).[1][2] By blocking this interaction, this compound can mitigate inflammatory responses, making it a valuable tool for research in areas such as atherosclerosis, aortic aneurysm, and stroke-induced brain injury.[1][2]
Q2: How should I properly store and handle lyophilized this compound?
A2: Lyophilized peptides should be stored at -20°C or -80°C, protected from light.[3] Peptides are often hygroscopic, meaning they can absorb moisture from the air, which can reduce their stability and activity.[3] To minimize degradation from moisture and repeated freeze-thaw cycles, it is best practice to aliquot the lyophilized powder into smaller, single-use amounts before storage.
Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results in cellular assays can stem from several factors related to the peptide preparation:
-
TFA Contamination: Trifluoroacetic acid (TFA) is used in peptide synthesis and purification and can remain as counter-ions in the final product.[4][5] Residual TFA can be toxic to cells, inhibit cell proliferation, or otherwise interfere with biological assays, leading to a lack of reproducibility.[5] Consider performing a TFA salt exchange to a more biocompatible salt like acetate (B1210297) or hydrochloride.[4][6]
-
Peptide Aggregation: Peptides, especially those with hydrophobic residues, have a tendency to aggregate.[3][7] Aggregation can reduce the effective concentration of the active peptide and lead to variable results.
-
Improper Storage: As mentioned in Q2, improper storage can lead to degradation of the peptide over time.
Q4: My this compound peptide has poor solubility. How can I improve this?
A4: Solubility issues are a common challenge with synthetic peptides.[3] Here are some strategies to improve solubility:
-
Initial Solvent Choice: First, attempt to dissolve the peptide in sterile, distilled water. If it remains insoluble, for a basic peptide, adding a small amount of acetic acid can help. For an acidic peptide, a small amount of ammonium (B1175870) hydroxide (B78521) can be used.[3]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide.[3] Subsequently, the aqueous buffer should be added slowly while gently vortexing.[3] Be mindful that high concentrations of organic solvents can interfere with biological experiments.[3]
-
Sonication: Sonication can help to break up aggregates and aid in dissolution.[3]
Troubleshooting Guides
Problem 1: Low Purity or Presence of Impurities in Peptide Stock
Possible Causes:
-
Incomplete reactions during peptide synthesis.[7]
-
Side reactions or degradation during synthesis and purification.[7]
-
Oxidation of sensitive amino acid residues (e.g., Cysteine, Tryptophan, Methionine).[5]
Solutions:
-
Purity Analysis: Always verify the purity of your peptide stock upon receipt using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Proper Storage: Store the peptide under the recommended conditions (-20°C or -80°C, desiccated, and protected from light) to prevent degradation.[3]
-
Aliquotting: Aliquot the peptide to avoid multiple freeze-thaw cycles and contamination.
| Parameter | Acceptable Range | Method of Analysis |
| Purity | >95% | Reverse-Phase HPLC |
| Molecular Weight | Expected MW ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
Problem 2: Peptide Aggregation
Possible Causes:
-
Intrinsic properties of the peptide sequence (hydrophobicity, charge distribution).[3]
-
High peptide concentration.[3]
-
Incorrect pH or ionic strength of the solvent.[3]
Solutions:
-
Solubility Testing: Perform small-scale solubility tests with different solvents to find the optimal one.
-
Sequence Modification: If aggregation is a persistent issue in early-stage research, consider modifications to the peptide sequence to enhance solubility, such as adding solubility-enhancing tags.[7]
-
Storage: Store the peptide in lyophilized form and reconstitute it just before use.[3]
| Factor | Recommendation | Rationale |
| Concentration | Prepare stock solutions at the highest soluble concentration and dilute for working solutions. | High concentrations can promote aggregation. |
| pH | Dissolve in a buffer with a pH away from the peptide's isoelectric point (pI). | Peptides are least soluble at their pI. |
| Temperature | Dissolve at room temperature unless otherwise specified. | Temperature can affect solubility and aggregation kinetics. |
Problem 3: Interference from TFA in Biological Assays
Possible Causes:
-
TFA is a strong acid and can alter the pH of your assay.[5]
-
TFA can directly inhibit or stimulate cellular processes, leading to artifacts.[5]
Solutions:
-
TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. This can be achieved through methods like HPLC or ion-exchange chromatography.[6][8]
-
Protocol for TFA-HCl Exchange:
-
Dissolve the peptide in 100 mM HCl.
-
Let the solution stand at room temperature for one minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[6]
-
Experimental Protocols & Signaling Pathways
General Protocol for Reconstitution of this compound
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a pre-determined optimal solvent (e.g., sterile water, DMSO) to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If present, the solution can be filtered through a 0.22 µm filter.
-
Use the reconstituted peptide immediately or aliquot and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
Signaling Pathway of CXCL4-CCL5 Heterodimer Inhibition
This compound prevents the formation of the CXCL4-CCL5 heterodimer. This heterodimer is known to enhance the recruitment of monocytes and neutrophils to sites of inflammation.[2] The binding of this complex to chemokine receptors, such as CCR1, on these immune cells triggers downstream signaling cascades that lead to cell adhesion, migration, and activation.[2] By inhibiting the initial heterodimerization, this compound effectively blocks these pro-inflammatory signaling events.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound on CXCL4-CCL5 induced cell migration.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Synthesis of Cyclic MKEY TFA
Welcome to the technical support center for the synthesis of Cyclic MKEY (Met-Lys-Glu-Tyr) TFA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of synthesizing this specific cyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of Cyclic MKEY TFA?
The synthesis of this compound, like many cyclic peptides, presents several challenges. These can be broadly categorized as:
-
Low Cyclization Efficiency: Achieving efficient head-to-tail cyclization can be difficult, often leading to dimerization or polymerization, especially in solution-phase cyclization.[1] On-resin cyclization is often preferred to minimize intermolecular side reactions due to the pseudo-dilution effect.[2]
-
Side Reactions: The amino acid sequence MKEY contains residues prone to specific side reactions. Methionine is susceptible to oxidation, Tyrosine's phenol (B47542) group can be modified, and the side chains of Lysine and Glutamic acid require robust protection to prevent unwanted reactions.[3]
-
Purification Difficulties: Crude peptide mixtures after cleavage and cyclization can be complex, containing deletion sequences, incompletely deprotected peptides, and various byproducts, making purification by HPLC challenging.[4]
-
Aggregation: Hydrophobic residues can sometimes lead to peptide aggregation on the solid support, hindering subsequent synthesis steps.[5]
-
Characterization Complexity: The cyclic nature of the peptide makes its characterization by techniques like mass spectrometry more complex than for linear peptides, as it requires the cleavage of two backbone bonds to generate fragment ions.[6][7]
Q2: Which cyclization strategy is better for MKEY: on-resin or solution-phase?
Both on-resin and solution-phase cyclization have their advantages and disadvantages. The choice often depends on the specific sequence and the desired scale of synthesis.
| Strategy | Advantages | Disadvantages |
| On-Resin Cyclization | Minimizes intermolecular reactions (dimerization/polymerization) due to pseudo-dilution effect.[2] Fewer purification steps are required post-cyclization.[8] | Can sometimes be slower or less efficient depending on the peptide sequence and resin linker. The resin can sterically hinder the cyclization of some sequences. |
| Solution-Phase Cyclization | Can be faster for some sequences. Allows for purification of the linear peptide before cyclization, potentially leading to a purer final product. | Prone to dimerization and oligomerization, requiring highly dilute conditions.[9] May require additional deprotection and purification steps.[8] |
For the MKEY sequence, on-resin cyclization is generally recommended to start with, as it can help avoid issues with intermolecular side reactions.
Q3: How can I prevent the oxidation of the Methionine residue in the MKEY sequence?
Methionine is highly susceptible to oxidation to methionine sulfoxide (B87167) during synthesis and particularly during the final TFA cleavage step.[3] To mitigate this:
-
Use Scavengers during Cleavage: Employ a cleavage cocktail containing reducing scavengers. "Reagent H" (TFA/phenol/thioanisole (B89551)/1,2-ethanedithiol (B43112)/water/dimethylsulphide/ammonium (B1175870) iodide) is specifically designed to prevent methionine oxidation.[10]
-
Minimize Cleavage Time: Shorter deprotection times can significantly reduce the extent of oxidation.[11]
-
Post-Cleavage Reduction: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine by treating the peptide with dithiothreitol (B142953) (DTT) or N-mercaptoacetamide.[11]
Q4: What are the best practices for purifying this compound?
Purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column Choice: A C18 column is the standard choice for peptide purification.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used. The TFA acts as an ion-pairing agent to improve peak shape.[4][12]
-
Method Development: Start with an analytical scale run to optimize the gradient before moving to a preparative scale.[13]
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to confirm the purity before pooling the desired fractions.[13]
Troubleshooting Guides
Problem 1: Low Yield of Cyclic Peptide
Symptoms:
-
Major peaks in the HPLC chromatogram correspond to the linear peptide, dimers, or higher-order polymers.
-
Low overall recovery of the desired cyclic product after purification.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Cyclization Reaction | Optimize Coupling Reagents: For on-resin cyclization, ensure a sufficient excess of coupling reagents like HATU or HBTU is used. Microwave-enhanced coupling can also improve efficiency.[14] For solution-phase cyclization, ensure high dilution (0.1-1 mg/mL) to favor intramolecular cyclization.[15] |
| Steric Hindrance | Change Cyclization Point: If the sequence is sterically hindered at the N or C terminus, consider synthesizing a different linear precursor that allows for cyclization between less hindered amino acids within the sequence (side-chain to side-chain or head-to-side-chain). |
| Peptide Aggregation | Modify Synthesis Conditions: If aggregation is suspected during SPPS, consider using a higher temperature, chaotropic salts, or special solvent mixtures to disrupt secondary structures.[5] |
| Premature Cleavage or Side Reactions | Review Protection Strategy: Ensure that the side-chain protecting groups of Lys, Glu, and Tyr are stable to the conditions used for Fmoc deprotection and coupling and are only removed during the final TFA cleavage. |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data shows unexpected molecular weights.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Deprotection | Optimize Cleavage Cocktail and Time: Ensure the TFA cleavage cocktail is freshly prepared and used for a sufficient duration (typically 2-3 hours) to completely remove all side-chain protecting groups. |
| Methionine Oxidation | Use Appropriate Scavengers: As detailed in the FAQs, use a cleavage cocktail designed to prevent methionine oxidation, such as "Reagent H".[10] |
| Side-Chain Reactions (e.g., acylation of Tyr) | Use Effective Scavengers: Scavengers like triisopropylsilane (B1312306) (TIS) and water are crucial in the cleavage cocktail to trap reactive carbocations generated during deprotection that can modify sensitive residues like Tyrosine.[11] |
| Racemization | Optimize Coupling Conditions: Use coupling reagents known to minimize racemization, such as HATU or HCTU, and avoid prolonged activation times. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS) of Linear MKEY Precursor
This protocol outlines the manual synthesis of the linear MKEY peptide on a Rink Amide resin for subsequent on-resin cyclization.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.[15]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence (Tyr, Glu, Lys, Met).
Protocol 2: On-Resin Head-to-Tail Cyclization
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Met), perform the Fmoc deprotection step as described above to expose the N-terminal amine.
-
Cyclization:
-
Wash the resin extensively with DMF.
-
Add a solution of a coupling reagent such as PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing: After cyclization, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).
Protocol 3: Cleavage and Deprotection
Caution: This procedure must be performed in a well-ventilated fume hood.
-
Prepare Cleavage Cocktail (Reagent H): Prepare a fresh solution of trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[10]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. support.proteinmetrics.com [support.proteinmetrics.com]
- 7. shimadzu.com [shimadzu.com]
- 8. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cyclic MKEY TFA Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of cyclic MKEY peptides during and after exposure to trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: Why is my cyclic MKEY peptide degrading during TFA cleavage from the resin?
A1: Trifluoroacetic acid (TFA) is a strong acid used for cleaving peptides from the solid support and removing protecting groups. However, prolonged exposure or suboptimal conditions can lead to the degradation of sensitive amino acid residues within your cyclic MKEY peptide. The primary culprits are acid-catalyzed side reactions.
Q2: Which amino acids in the MKEY sequence are most susceptible to TFA-mediated degradation?
A2: Each amino acid in the MKEY sequence has a potential vulnerability:
-
Methionine (M): The thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide. It can also undergo S-alkylation.[1][2]
-
Lysine (K): The primary amine on the side chain can sometimes undergo trifluoroacetylation, a side reaction where a trifluoroacetyl group is added.[3]
-
Glutamic Acid (E): Under acidic conditions, the side-chain carboxyl group can participate in side reactions, although it is generally more stable than other residues. If glutamic acid is at the N-terminus of a linear precursor, it can form pyroglutamate.[4]
-
Tyrosine (Y): The phenol (B47542) ring of tyrosine can be susceptible to oxidation and other modifications under harsh acidic conditions.[5]
Q3: What are "scavengers" and why are they important in the TFA cleavage cocktail?
A3: Scavengers are reagents added to the TFA cleavage mixture to "trap" reactive cationic species that are liberated from protecting groups (e.g., tert-butyl cations). These reactive species can otherwise cause unwanted modifications to sensitive amino acid residues. The choice of scavengers is critical for minimizing degradation.[1]
Q4: Can residual TFA in my lyophilized peptide cause degradation over time?
A4: Yes, residual TFA can create an acidic microenvironment in the lyophilized powder, which may lead to slow degradation of the peptide over time, especially at non-optimal storage temperatures. It is crucial to remove or exchange the TFA counter-ions for long-term stability.
Q5: How can I detect and quantify the degradation of my cyclic MKEY peptide?
A5: The gold standard for analyzing peptide purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[6][7][8] By comparing the chromatograms and mass spectra of a fresh sample versus a sample exposed to TFA, you can identify and quantify degradation products.
Troubleshooting Guides
Issue 1: Multiple unexpected peaks in HPLC after TFA cleavage.
-
Possible Cause: Incomplete removal of protecting groups or significant peptide degradation.
-
Troubleshooting Steps:
-
Confirm Identity of Peaks: Use LC-MS to determine the mass of the unexpected peaks. A mass increase of +16 Da often corresponds to methionine oxidation.
-
Optimize Cleavage Cocktail: The composition of your TFA cleavage cocktail is critical. Ensure you are using an appropriate combination of scavengers. For a peptide containing methionine, adding a reducing agent can be beneficial.
-
Reduce Cleavage Time: Minimize the time the peptide is exposed to the TFA cleavage cocktail to the shortest duration necessary for complete deprotection.
-
Issue 2: Loss of peptide activity in biological assays.
-
Possible Cause: Modification of key amino acid residues or conformational changes due to residual TFA.
-
Troubleshooting Steps:
-
Perform TFA Removal: Residual TFA can alter the peptide's conformation and interfere with biological assays. Implement a TFA removal protocol, such as ion exchange or lyophilization from an HCl solution.
-
Re-purify the Peptide: If significant degradation has occurred, re-purification by preparative HPLC may be necessary to isolate the intact cyclic MKEY peptide.
-
Data on Mitigation Strategies
The following tables summarize the impact of various components in the TFA cleavage cocktail on minimizing common degradation pathways for a peptide containing Methionine and other sensitive residues.
Table 1: Effect of Scavengers on Minimizing Methionine Oxidation
| Scavenger Cocktail | TFA Concentration | Cleavage Time (hours) | Methionine Oxidation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 95% | 1 | 23.6 | [1] |
| TFA/Anisole (95:5) | 95% | 1 | 20.2 | [1] |
| TFA/Anisole/TMSCl (95:2.5:2.5) | 95% | 1 | < 5 | [1] |
TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride
Table 2: General Recommendations for TFA Cleavage Cocktails
| Amino Acid Residue | Common Side Reaction | Recommended Scavenger(s) |
| Methionine (M) | Oxidation, S-alkylation | Dithiothreitol (DTT), Anisole, Thioanisole |
| Tyrosine (Y) | Ring alkylation | Anisole, Cresol |
| Tryptophan (W) | Oxidation, Alkylation | Tryptamine, Dithiothreitol (DTT) |
| Cysteine (C) | Oxidation, S-alkylation | Dithiothreitol (DTT), Triisopropylsilane (TIS) |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclic MKEY Peptide
This protocol is designed to assess the stability of the cyclic MKEY peptide under harsh acidic conditions.
-
Sample Preparation: Prepare a stock solution of the purified cyclic MKEY peptide in a suitable solvent (e.g., water/acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation:
-
In a clean vial, add 100 µL of the peptide stock solution.
-
Add 900 µL of a 95% TFA solution containing a specific scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Incubate the mixture at room temperature.
-
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take a 50 µL aliquot of the reaction mixture.
-
Quenching and Analysis:
-
Immediately quench the reaction by diluting the aliquot 1:10 in a neutral buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Analyze the quenched sample by RP-HPLC-MS to determine the percentage of remaining intact peptide and identify any degradation products.
-
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol is for exchanging the trifluoroacetate (B77799) counter-ion with chloride.
-
Dissolution: Dissolve the lyophilized peptide containing TFA in a 100 mM HCl solution.
-
Incubation: Allow the solution to stand at room temperature for 1-2 minutes.
-
Freezing: Rapidly freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-4 at least two more times to ensure complete removal of TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Visualizations
Caption: Potential degradation pathways of a cyclic MKEY peptide in TFA.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for TFA-related peptide issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 6. pepdoopeptides.com [pepdoopeptides.com]
- 7. pekcuralabs.com [pekcuralabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cyclic MKEY TFA
Welcome to the technical support center for Cyclic MKEY TFA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide inhibitor in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic cyclic peptide designed to inhibit the formation of the CXCL4-CCL5 heterodimer.[1][2][3] The 'MKEY' designation refers to a key amino acid sequence involved in its inhibitory activity, and 'TFA' (trifluoroacetic acid) is a counter-ion remaining from the peptide synthesis and purification process. By binding to CCL5, this compound prevents its interaction with CXCL4, thereby blocking the pro-inflammatory effects of the heterodimer, which include enhanced recruitment of monocytes and neutrophils.[1][4][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research to study inflammatory processes. It has been successfully used in mouse models to investigate its therapeutic potential in conditions such as atherosclerosis, abdominal aortic aneurysm, stroke, and acute lung injury.[1][6][7]
Q3: How should I store and handle this compound?
A3: Lyophilized this compound powder should be stored at -20°C for long-term stability (up to three years).[2] Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of the peptide itself is approximately 2.9 kDa.[1] The full molecular formula including the TFA salt is C115H175F3N28O36S2.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Interference from the Trifluoroacetic acid (TFA) counter-ion. TFA can alter the pH of your experimental media and in some cases may be cytotoxic or interfere with cellular signaling pathways.[8]
-
Troubleshooting Steps:
-
TFA Removal: It is highly recommended to perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride (HCl). A common method involves dissolving the peptide in a solution containing the new counter-ion and then lyophilizing. This process may need to be repeated to ensure complete removal.
-
pH Adjustment: After dissolving the peptide, ensure the final pH of your working solution is adjusted to the desired physiological range for your cells.
-
Vehicle Control: Always include a vehicle control in your experiments that contains the final buffer composition after dissolving the peptide, including any residual TFA if a salt exchange was not performed.
-
Issue 2: Poor solubility of the peptide.
-
Possible Cause: The physicochemical properties of the cyclic peptide may lead to aggregation.
-
Troubleshooting Steps:
-
Initial Solubilization: For initial stock solutions, consider using a small amount of an organic solvent like DMSO, followed by dilution in your aqueous experimental buffer. A suggested preparation for an in vivo formula involves dissolving the peptide in DMSO, then adding PEG300 and Tween 80 before the final dilution in saline or PBS.[2]
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.
-
pH Optimization: Test the solubility of the peptide at different pH values to find the optimal range for your experiments.
-
Issue 3: Lack of in vivo efficacy.
-
Possible Cause: Insufficient dosage, incorrect administration route, or rapid clearance of the peptide.
-
Troubleshooting Steps:
-
Dosage and Administration: Based on published studies in mice, effective doses of MKEY have been reported at 10 mg/kg and 20 mg/kg administered via intravenous (IV) injection.[1][6][9] Ensure accurate calculation of the required dose based on the animal's body weight.
-
Injection Protocol: For IV injections in mice, the lateral tail vein is a common site. Ensure proper technique to avoid subcutaneous administration.[10]
-
Treatment Schedule: In a mouse model of stroke, a multi-dose regimen was used with injections immediately and at 3, 24, and 48 hours after reperfusion.[1] Consider optimizing the treatment schedule for your specific model.
-
Stability in Circulation: While cyclic peptides generally have improved stability compared to linear peptides, their pharmacokinetic profile should be considered. The efficacy of MKEY has been demonstrated in several in vivo models, suggesting sufficient stability for its therapeutic effect.[1][5][6]
-
Experimental Protocols
In Vitro Cell Migration Assay (Transwell Assay)
This protocol is a general guideline for assessing the effect of this compound on monocyte or neutrophil migration towards a CXCL4/CCL5 gradient.
Materials:
-
Transwell inserts (e.g., 8 µm pore size for monocytes/neutrophils)
-
24-well plates
-
Cell culture medium (serum-free for assay)
-
Recombinant human/mouse CXCL4 and CCL5
-
This compound
-
Cell suspension of interest (e.g., monocytes, neutrophils)
-
Staining and quantification reagents (e.g., Calcein AM, or a cell counter)
Procedure:
-
Prepare Chemokine Gradient: In the lower chamber of the 24-well plate, add cell culture medium containing CXCL4 and CCL5 at concentrations known to induce migration.
-
Prepare Inhibitor Concentrations: Prepare serial dilutions of this compound in serum-free medium.
-
Cell Preparation: Resuspend cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[11]
-
Incubate Cells with Inhibitor: In a separate tube, pre-incubate the cell suspension with the different concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Assemble Transwell: Add 300 µL of the cell/inhibitor suspension to the inside of the Transwell insert.[11] Place the insert into the lower chamber containing the chemokine gradient.
-
Incubation: Incubate the plate for 2-24 hours in a cell culture incubator (time to be optimized based on cell type).[11]
-
Quantify Migration:
-
Remove the Transwell inserts.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence if using a fluorescent dye.
-
In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intravenous administration of this compound in mice, based on published studies.[1][6]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or a specific vehicle formulation if provided by the manufacturer)[1]
-
Sterile syringes and needles (e.g., 27-30 G)
-
Mouse restrainer
Procedure:
-
Peptide Preparation: Reconstitute the lyophilized this compound in the sterile vehicle to the desired stock concentration. Ensure complete dissolution.
-
Dosage Calculation: Calculate the required volume of the peptide solution to inject based on the animal's body weight and the target dose (e.g., 10 or 20 mg/kg).
-
Animal Restraint: Place the mouse in a suitable restrainer to allow access to the lateral tail vein.
-
Injection:
-
Disinfect the tail with a 70% ethanol (B145695) wipe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the peptide solution.
-
-
Monitoring: After injection, return the mouse to its cage and monitor for any adverse reactions.
-
Treatment Schedule: Follow the predetermined treatment schedule for your experimental model. For example, in a stroke model, injections were given immediately after reperfusion and at subsequent time points.[1]
Quantitative Data Summary
| Experimental Model | Treatment | Dosage | Key Findings | Reference |
| Mouse Model of Abdominal Aortic Aneurysm (AAA) | MKEY (pretreatment) | 10 mg/kg (IV) | 60% of mice developed AAAs | [6] |
| Mouse Model of Abdominal Aortic Aneurysm (AAA) | MKEY (pretreatment) | 20 mg/kg (IV) | 14% of mice developed AAAs | [6] |
| Mouse Model of Stroke | MKEY | 20 mg/kg (IV, multiple doses) | Significantly reduced infarct volume and improved neurological scores | [1][7] |
| In Vitro Neutrophil Recruitment | MKEY | 50 µg | Significantly reduced neutrophil recruitment to immobilized platelets | [5] |
Signaling Pathway and Experimental Workflow
The CXCL4-CCL5 heterodimer enhances leukocyte recruitment and activation, a process that can be inhibited by this compound. The diagram below illustrates this signaling pathway and the point of intervention for the inhibitor.
Caption: CXCL4-CCL5 signaling and inhibition by this compound.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model of inflammation.
Caption: In vivo experimental workflow for this compound.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | C114H171F3N28O36S2 | CID 170907796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Refining Cyclic MKEY TFA Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclic MKEY and similar synthetic peptides requiring trifluoroacetic acid (TFA) for cleavage, deprotection, and purification.
Frequently Asked Questions (FAQs)
Q1: What is Cyclic MKEY and what is the role of TFA in its synthesis?
Cyclic MKEY is a synthetic cyclic peptide that acts as an inhibitor of CXCL4-CCL5 heterodimer formation, showing potential in mitigating inflammation related to conditions like atherosclerosis and aortic aneurysms.[1][2] In the context of its laboratory synthesis, Trifluoroacetic Acid (TFA) is a strong acid crucial for two main steps of solid-phase peptide synthesis (SPPS):
-
Cleavage: TFA is used to cleave the synthesized peptide chain from the solid-phase resin it was built upon.[3][4]
-
Deprotection: It simultaneously removes acid-labile side-chain protecting groups from the amino acid residues, which are necessary to prevent unwanted side reactions during synthesis.[4][5][6]
-
Purification: TFA is also a common additive in solvents used for reverse-phase high-performance liquid chromatography (RP-HPLC), where it acts as an ion-pairing agent to improve peak shape and resolution.[7][8]
Q2: My peptide yield is low after TFA cleavage and ether precipitation. What could be the cause?
Low peptide recovery is a common issue with several potential causes:
-
Incomplete Cleavage: The reaction time may have been insufficient. While 2 hours is standard for many resins, complex or long peptides might require longer.[4][9] Ensure enough cleavage cocktail volume is used to fully swell the resin (a general rule is 5 mL per 0.5 g of resin).[9][10]
-
Peptide Solubility: Highly hydrophobic or hydrophilic peptides may not precipitate well in cold diethyl ether, sometimes "oiling out" instead of forming a solid pellet.[9]
-
Precipitation Technique: Ensure the ether is sufficiently cold (e.g., chilled in a dry ice/acetone bath or freezer).[7] After adding the TFA filtrate to the cold ether, allowing the mixture to stand at -20°C or 4°C for a period can help maximize precipitation.[9][10]
-
Improper TFA Concentration: The cleavage cocktail requires a high concentration of TFA, typically 95% or higher, to be effective. Using a dilute TFA solution (e.g., 0.3%) will not be strong enough to cleave the peptide from the resin.[11]
Q3: I suspect residual TFA is interfering with my cell-based assays. How can I remove it and why is it a problem?
Residual TFA is a significant concern for biological assays. It is a strong acid that can bind to positively charged residues on the peptide, forming TFA salts.[12][13] This can lead to:
-
Cytotoxicity: TFA can inhibit cell proliferation and cause apoptosis, even at low concentrations.[8][14]
-
Altered Biological Activity: It can change the peptide's conformation, interfere with enzyme kinetics, or act as an unintended modulator of receptors.[8][13][14]
-
Experimental Artifacts: TFA can lower the pH of your assay buffer and interfere with certain analytical techniques like IR spectroscopy.[8]
Common methods for removing TFA include:
-
HCl Exchange & Lyophilization: This is the most widely adopted protocol. The peptide is dissolved in a dilute hydrochloric acid solution (e.g., 10 mM HCl) and then freeze-dried (lyophilized). The stronger HCl displaces the TFA, and repeated cycles can reduce TFA content to below 1% (w/w).[12][13]
-
Anion Exchange Chromatography: The peptide is loaded onto a strong anion exchange column. The TFA ions bind to the resin, and the peptide (now with a different counter-ion like acetate) is eluted.[3][7][15]
-
RP-HPLC with TFA-free Solvents: Repurifying the peptide using mobile phases containing a more biologically compatible acid, such as acetic acid, can also exchange the counter-ion.[3]
Q4: What are common side reactions during TFA treatment and how can they be minimized?
During TFA cleavage, reactive cationic species are generated from the protecting groups, which can modify sensitive amino acid residues.[5][6] Minimizing these side reactions involves using "scavengers" in the cleavage cocktail.
-
Tryptophan (Trp): The indole (B1671886) ring is susceptible to alkylation and oxidation. Using scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (B1312306) (TIS) is crucial.[4][16]
-
Cysteine (Cys) & Methionine (Met): These sulfur-containing amino acids can be alkylated or oxidized. Thioanisole is often used to prevent methionine oxidation, while EDT helps scavenge trityl groups from cysteine.[5][16]
-
Tyrosine (Tyr): Can be modified by carbocations. Phenol is a common scavenger to protect tyrosine residues.[5]
A widely effective cocktail for peptides with multiple sensitive residues is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5][6] For simpler peptides without these residues, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.[6][16]
Troubleshooting Guides
Problem 1: Incomplete Cleavage or Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Extend cleavage time to 3-4 hours. For notoriously difficult protecting groups like Arg(Pmc/Mtr), longer times may be needed.[4][17] Monitor progress with analytical HPLC if possible. |
| Inadequate TFA Cocktail Volume | Ensure the resin is fully submerged and swollen by the cocktail. Use at least 10 mL of cocktail per gram of resin as a starting point.[4] |
| Poor Quality Reagents | Use high-purity, fresh TFA and scavengers. Old scavengers can be ineffective.[4] Prepare the cleavage cocktail immediately before use.[4][17] |
| Incorrect Cocktail for Peptide | The choice of scavengers is critical. A peptide containing Trp, Cys, or Met requires a more robust cocktail (e.g., Reagent K) than a simple peptide.[5][6] |
Problem 2: Poor HPLC Purification Profile
| Possible Cause | Recommended Solution |
| Peptide Insolubility | The crude peptide may not fully dissolve in the initial HPLC solvent (e.g., 0.1% TFA in water). Try dissolving it in a minimal volume of a stronger solvent like 6M guanidine (B92328) hydrochloride containing 0.1% TFA.[7] |
| Co-eluting Impurities | If impurities are very close to the main peptide peak, optimize the HPLC gradient. A shallower gradient (e.g., 0.1% to 0.5% increase in organic phase per minute) can improve separation.[7] |
| Incorrect Column Chemistry | For very hydrophobic peptides, a standard C18 column may not be optimal. Consider using a C4 or C8 column, which are less retentive.[7] |
| Poor Peak Shape | Ensure TFA concentration in the mobile phase is adequate (typically 0.05-0.1%). TFA acts as an ion-pairing reagent, improving peak sharpness for basic peptides.[3][7] |
Data Summary Tables
Table 1: Common TFA Cleavage Cocktails
| Reagent Name | Composition (v/v or v/w) | Primary Use & Key Features | Citation(s) |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues. TIS is a carbocation scavenger. | [6][16] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides containing Trp, Met, Cys, and Arg. Malodorous due to EDT and thioanisole. | [5][6] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for peptides with sensitive side-chains, particularly Arg(Pmc/Mtr). | [4][18] |
| For Trp-containing | TFA / TIS / EDT (95:2.5:2.5) | EDT specifically protects the tryptophan indole ring from modification. | [16] |
Table 2: TFA Removal via HCl Exchange - Quantitative Data
This table summarizes data on the removal of TFA from a model peptide (AT 1) by repeated lyophilization cycles with varying HCl concentrations. Data is normalized to the amount of TFA per milligram of peptide salt.
| HCl Concentration | TFA Content After 1 Cycle (mg/mg) | TFA Content After 2 Cycles (mg/mg) | TFA Content After 3 Cycles (mg/mg) |
| 0 mM (Control) | ~0.28 | ~0.24 | 0.215 ± 0.023 |
| 2 mM | ~0.10 | ~0.02 | < LoQ |
| 5 mM | ~0.03 | < LoQ | < LoQ |
| 10 mM | < LoQ | < LoQ | < LoQ |
| 100 mM | < LoQ | < LoQ | < LoQ |
| LoQ (Limit of Quantification) indicates TFA content is below the reliable detection limit of the analytical method (e.g., < 1% w/w). | |||
| (Data synthesized from a study on TFA removal efficiency)[13] |
Key Experimental Protocols
Protocol 1: General TFA Cleavage and Peptide Precipitation
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (see Table 1) immediately before use. For a 0.1 mmol synthesis scale, 2-5 mL is typically sufficient.[10]
-
Cleavage Reaction: Add the fresh cocktail to the dried resin. Agitate the mixture gently at room temperature for 2-3 hours.[10][19]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.[10][19]
-
Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring. A white precipitate should form.[7][10]
-
Maximizing Yield: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[10]
-
Pelleting and Washing: Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to pellet the peptide.[7][10] Carefully decant the ether supernatant. Wash the pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform at least three washes to remove scavengers and residual TFA.[7][10]
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[10][19]
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
-
Initial Dissolution: Dissolve the lyophilized crude or purified peptide (containing TFA salts) in distilled water at approximately 1 mg/mL.[12]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[12][13] This concentration has been shown to be highly effective.[13]
-
Incubation: Let the solution stand at room temperature for at least one minute.[12]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[12][15]
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed and a dry powder remains.[12]
-
Repeat Cycles: To ensure complete removal, repeat steps 1-5 at least two more times. After one cycle with 10 mM HCl, TFA levels are often already below the limit of quantification.[13]
-
Final Reconstitution: After the final lyophilization, the peptide hydrochloride salt is ready. Reconstitute it in your desired experimental buffer.[12]
Visualizations
Caption: Overview of the peptide cleavage and purification process.
Caption: Choosing the right scavengers for your peptide sequence.
Caption: The iterative cycle for exchanging TFA with HCl counter-ions.
References
- 1. Cyclic MKEY TFA - Immunomart [immunomart.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. omizzur.com [omizzur.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis | PDF | Amino Acid | Proteolysis [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CXCL4-CCL5 Heterodimer Inhibitors: Cyclic MKEY TFA and Other Antagonists
For Researchers, Scientists, and Drug Development Professionals
The formation of heterodimers between chemokines, such as the complex of CXCL4 (platelet factor 4) and CCL5 (RANTES), represents a critical amplification mechanism in inflammatory responses. This specific interaction has been implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis and aortic aneurysms, by enhancing leukocyte recruitment to sites of inflammation. Consequently, the disruption of the CXCL4-CCL5 heterodimer has emerged as a promising therapeutic strategy. This guide provides a comparative overview of Cyclic MKEY TFA, a specific inhibitor of this heterodimer, and other related antagonists, supported by experimental data and detailed methodologies.
Overview of a Key CXCL4-CCL5 Inhibitor: this compound
This compound is a synthetic, cyclic peptide meticulously designed to specifically block the heterophilic interaction between CXCL4 and CCL5. By doing so, it effectively mitigates the pro-inflammatory effects driven by this chemokine partnership. In preclinical studies, this compound has demonstrated significant therapeutic potential in various models of inflammatory disease.
Performance Comparison of CXCL4-CCL5 Antagonists
Direct comparative studies of specific CXCL4-CCL5 heterodimer inhibitors are limited in publicly available literature. However, we can compare the efficacy of this compound with broader CCL5 antagonists, such as [(44)AANA(47)]-RANTES, which inhibit CCL5 function more generally.
Table 1: In Vivo Efficacy of CXCL4-CCL5 Axis Inhibitors in Murine Models
| Inhibitor | Disease Model | Dosing Regimen | Key Findings | Reference |
| This compound | Porcine Pancreatic Elastase (PPE)-induced Abdominal Aortic Aneurysm (AAA) | 10 and 20 mg/kg, intravenous injection | - Dose-dependent reduction in AAA incidence (60% at 10 mg/kg, 14% at 20 mg/kg vs. 100% in vehicle).- Significant reduction in aortic diameter enlargement.[1][2] | [1][2] |
| This compound | Angiotensin II-induced Abdominal Aortic Aneurysm (AAA) in ApoE-/- mice | 10 mg/kg/day | - Reduced AAA incidence to 20% compared to 60% in the vehicle group.- Lowered AAA-associated mortality. | [1][2] |
| [(44)AANA(47)]-RANTES | Myocardial Ischemia/Reperfusion in ApoE-/- mice | 10 µg, intraperitoneal injection | - Reduced infarct size and serum Troponin I levels.- Decreased leukocyte infiltration into the myocardium.[3] | [3] |
Note: A direct comparison of IC50 values is not currently available in the public domain. The inhibitors listed have different mechanisms of action, with this compound being a specific heterodimer inhibitor and [(44)AANA(47)]-RANTES being a broader CCL5 antagonist.
Experimental Methodologies
To evaluate the efficacy of inhibitors targeting the CXCL4-CCL5 interaction, several key experimental protocols are employed.
Co-Immunoprecipitation (Co-IP) for Detecting CXCL4-CCL5 Heterodimerization
This technique is used to demonstrate the physical interaction between CXCL4 and CCL5 and to assess the ability of an inhibitor to disrupt this interaction.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells known to secrete CXCL4 and CCL5 (e.g., activated platelets or transfected cell lines).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for one of the chemokines (e.g., anti-CXCL4) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the other chemokine (e.g., anti-CCL5) to detect the co-precipitated protein.
-
In Situ Proximity Ligation Assay (PLA) for Visualizing Heterodimerization
PLA allows for the visualization of protein-protein interactions within intact cells, providing spatial context to the heterodimer formation.
Protocol:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections on a glass slide.
-
-
Primary Antibody Incubation:
-
Incubate the sample with a pair of primary antibodies raised in different species, one specific for CXCL4 and the other for CCL5.
-
-
Probe Ligation and Amplification:
-
Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplify the circular DNA template via rolling circle amplification.
-
-
Detection:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the interaction as distinct fluorescent spots using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The CXCL4-CCL5 heterodimer enhances the inflammatory response primarily by potentiating the signaling of CCL5 through its receptors, most notably CCR5. This leads to increased leukocyte recruitment and activation.
CXCL4-CCL5 Heterodimer Signaling Pathway
The formation of the CXCL4-CCL5 heterodimer is thought to increase the local concentration of CCL5 on the endothelial surface, leading to enhanced activation of CCR5 on leukocytes. This triggers downstream signaling cascades that promote cell adhesion and migration.
Caption: CXCL4-CCL5 heterodimer formation and signaling inhibition by this compound.
Experimental Workflow for Inhibitor Screening
A typical workflow to identify and characterize inhibitors of the CXCL4-CCL5 interaction involves a series of in vitro and in vivo assays.
Caption: A general workflow for the discovery and validation of CXCL4-CCL5 inhibitors.
Conclusion
The targeted inhibition of the CXCL4-CCL5 heterodimer presents a novel and specific therapeutic approach for a range of inflammatory diseases. This compound stands out as a well-characterized inhibitor with proven preclinical efficacy. While direct comparisons with other specific inhibitors are currently limited, the available data underscore the potential of this strategy. Further research is warranted to identify and evaluate additional specific inhibitors of this critical chemokine interaction to expand the therapeutic arsenal (B13267) against inflammatory pathologies.
References
- 1. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits aortic aneurysm initiation and progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine CCL5/RANTES inhibition reduces myocardial reperfusion injury in atherosclerotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Cyclic MKEY TFA versus Linear Peptides in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide therapeutics, the structural conformation of a peptide is a critical determinant of its efficacy, stability, and overall potential as a drug candidate. This guide provides a detailed comparison of Cyclic MKEY TFA, a novel inhibitor of the CXCL4-CCL5 heterodimer, with the general characteristics of linear peptides. While direct comparative experimental data for a linear MKEY equivalent is not available in the current literature, this guide will leverage established principles of peptide chemistry and the existing data on this compound to draw objective comparisons.
Introduction to this compound and Linear Peptides
This compound is a synthetic, cyclic peptide that has demonstrated therapeutic potential by specifically inhibiting the formation of the pro-inflammatory CXCL4-CCL5 heterodimer.[1][2] This heterodimer is implicated in the pathogenesis of several inflammatory conditions, including atherosclerosis, aortic aneurysms, and stroke.[1][3][4] The "TFA" designation refers to trifluoroacetic acid, a common counterion used during peptide synthesis and purification, which is typically removed or exchanged in final pharmaceutical formulations.[5][6][7]
Linear peptides are straight-chain polymers of amino acids.[3][8] While they can adopt various secondary structures, they generally exhibit greater conformational flexibility compared to their cyclic counterparts. This flexibility can impact receptor binding and susceptibility to enzymatic degradation.
Structural and Functional Comparison
The primary distinction between cyclic and linear peptides lies in their topology. Cyclization imposes significant conformational constraints on the peptide backbone, leading to a more rigid and pre-organized structure. This fundamental difference has profound implications for their biological activity and pharmacokinetic properties.
Key Performance Indicators:
| Feature | This compound (Inferred from Data) | Linear Peptides (General Characteristics) |
| Receptor/Target Binding Affinity | High, due to pre-organized conformation matching the binding site. | Variable, can be high but often lower due to conformational flexibility and entropic cost of binding. |
| Serum Stability | Expected to be high due to resistance to exopeptidases and potentially endopeptidases. | Generally lower, susceptible to rapid degradation by proteases from both N- and C-termini. |
| Specificity | High, the rigid structure reduces off-target interactions. | Can be lower, as the flexible structure may allow for binding to multiple targets. |
| In Vivo Efficacy | Demonstrated efficacy in murine models of atherosclerosis, aortic aneurysm, and stroke.[1][3][4] | Highly variable and dependent on the specific peptide sequence and modifications. |
Experimental Data: In Vivo Efficacy of this compound
The therapeutic potential of this compound has been evaluated in several preclinical models. The following table summarizes key findings from these studies.
| Disease Model | Dosing Regimen | Key Outcomes | Reference |
| Atherosclerosis (ApoE-/- mice) | 10 mg/kg, i.p., twice weekly for 6 weeks | Reduced Oil Red O-positive lesion area and Mac2-positive (macrophage) area in the aortic arch. | |
| Abdominal Aortic Aneurysm (Elastase-induced) | 10 or 20 mg/kg, i.v., before aneurysm induction | Reduced incidence of aneurysm formation (60% and 14% respectively, vs. 100% in vehicle). | [3] |
| Stroke (60 min MCAO) | Intravenous injection post-stroke | Significantly reduced infarct size and improved neurological deficit scores at 72 hours. | [1][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for comparing peptide stability.
Caption: Signaling pathway of CXCL4-CCL5 heterodimer-mediated inflammation and its inhibition by this compound.
Caption: General experimental workflow for determining peptide serum stability.
Detailed Experimental Protocols
Peptide Serum Stability Assay
This protocol outlines a general method for assessing the stability of peptides in human serum, which is a critical parameter for predicting in vivo half-life.
Materials:
-
Test peptide (e.g., this compound)
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC-grade)
-
Incubator (37°C)
-
Microcentrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).
-
Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: To stop enzymatic degradation, add an equal volume of a precipitation solution (e.g., ACN with 1% TFA) to the aliquot. Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
RP-HPLC Analysis: Carefully collect the supernatant and inject it into the RP-HPLC system.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a one-phase decay model.
Radioligand Binding Assay for CXCL4-CCL5 Heterodimerization
This protocol describes a competitive binding assay to screen for inhibitors of the CXCL4-CCL5 interaction.
Materials:
-
Recombinant human CXCL4 and CCL5
-
Radiolabeled ligand (e.g., ¹²⁵I-CCL5)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Coating: Coat a 96-well plate with recombinant CXCL4 overnight at 4°C. Wash the plate to remove unbound protein.
-
Competition Reaction: In each well, add a fixed concentration of radiolabeled CCL5 and varying concentrations of the test inhibitor (this compound).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound radioligand and inhibitor.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that displaces 50% of the radiolabeled ligand) can be calculated using non-linear regression.
Conclusion
This compound represents a promising therapeutic strategy for inflammatory diseases driven by the CXCL4-CCL5 axis. Its cyclic structure is anticipated to confer significant advantages in terms of stability and binding affinity over a hypothetical linear counterpart. The provided experimental protocols offer a framework for the preclinical evaluation of such peptide-based therapeutics. While direct comparative data is lacking, the robust in vivo efficacy of this compound underscores the potential of conformationally constrained peptides in drug development. Future studies directly comparing cyclic and linear MKEY peptides would be invaluable for definitively quantifying the benefits of cyclization for this particular sequence.
References
- 1. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCL5/CCR5 axis in human diseases and related treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tandem in situ peptide cyclization through trifluoroacetic acid cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemokines CCL5 and CXCL12 exhibit high-affinity binding to N-terminal peptides of the non-cognate receptors CXCR4 and CCR5, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Cyclic MKEY TFA: Specificity and Selectivity in Drug Development
The synthetic cyclic peptide MKEY has been identified as an inhibitor of the formation of the pro-inflammatory CXCL4-CCL5 heterodimer. This inhibitory action has shown therapeutic potential in preclinical models of atherosclerosis, aortic aneurysm, and stroke. The commonly available form, Cyclic MKEY TFA, refers to the trifluoroacetate (B77799) salt of the peptide, a residual counter-ion from the synthesis and purification process. While trifluoroacetic acid (TFA) is a standard reagent in peptide chemistry, its potential influence on the peptide's biological activity and physicochemical properties warrants consideration in experimental design.
This guide will delve into the mechanism of action of Cyclic MKEY, the importance of assessing its specificity and selectivity, and provide detailed experimental protocols for generating the quantitative data necessary for a thorough comparison with alternative inhibitors.
Understanding the Target: The CXCL4-CCL5 Heterodimer Signaling Pathway
Cyclic MKEY exerts its effect by disrupting the interaction between two key chemokines, CXCL4 (platelet factor 4) and CCL5 (RANTES). The formation of this heterodimer is implicated in amplifying inflammatory responses, particularly the recruitment of monocytes and neutrophils to sites of inflammation. By preventing this interaction, Cyclic MKEY can attenuate these inflammatory cascades.
Caption: CXCL4-CCL5 heterodimerization pathway and its inhibition by Cyclic MKEY.
Data Presentation: A Framework for Comparison
To objectively compare this compound with other inhibitors, quantitative data on binding affinity, specificity, and selectivity are paramount. The following tables provide a template for summarizing such data. In the absence of publicly available data for Cyclic MKEY, these tables can be populated with experimental results generated using the protocols outlined in this guide.
Table 1: Binding Affinity of Inhibitors to the CXCL4-CCL5 Heterodimer
| Inhibitor | Target | Method | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) |
| This compound | CXCL4-CCL5 | SPR / ITC | Data not available | Data not available | Data not available |
| Alternative 1 | CXCL4-CCL5 | ||||
| Alternative 2 | CXCL4-CCL5 | ||||
| Evasin-4 Peptide | CCL5 | SPR | 42 nM | Data not available | Data not available |
Note: The Evasin-4 peptide is included as an example of a peptide inhibitor of a chemokine, demonstrating nanomolar affinity.[1]
Table 2: Selectivity Profile of Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) | Fold Selectivity vs. CXCL4-CCL5 |
| This compound | CXCL4 (monomer) | Data not available | Data not available |
| CCL5 (monomer) | Data not available | Data not available | |
| Other Chemokine Heterodimers | Data not available | Data not available | |
| Alternative 1 | CXCL4 (monomer) | ||
| CCL5 (monomer) | |||
| Other Chemokine Heterodimers |
Experimental Protocols for Specificity and Selectivity Assessment
Detailed methodologies are crucial for generating robust and comparable data. The following are key experimental protocols for characterizing the binding properties of this compound.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a gold-standard method for determining binding kinetics (kon and koff) and affinity (Kd).
Experimental Workflow:
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
Detailed Methodology:
-
Immobilization of Ligand:
-
Recombinantly express and purify the CXCL4-CCL5 heterodimer.
-
Immobilize the heterodimer onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Preparation:
-
Dissolve this compound in the same running buffer used for the SPR experiment to minimize buffer mismatch effects. A series of concentrations should be prepared for kinetic analysis.
-
-
SPR Analysis:
-
Perform a kinetic analysis by injecting different concentrations of this compound over the immobilized CXCL4-CCL5 surface.
-
Each cycle should consist of an association phase (analyte injection) followed by a dissociation phase (buffer flow).
-
A regeneration step with a suitable buffer (e.g., low pH glycine) may be required to remove bound analyte between cycles.
-
-
Data Analysis:
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
-
Selectivity Screening:
-
To assess selectivity, immobilize other relevant chemokines (e.g., CXCL4 monomer, CCL5 monomer, other chemokine heterodimers) on different flow cells of the same sensor chip.
-
Inject this compound over these surfaces and compare the binding responses and calculated affinities to that of the CXCL4-CCL5 heterodimer.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry.
Detailed Methodology:
-
Sample Preparation:
-
Prepare highly pure and concentrated solutions of the CXCL4-CCL5 heterodimer and this compound in the same, extensively dialyzed buffer to minimize heats of dilution.
-
The concentration of the macromolecule in the sample cell and the ligand in the syringe should be optimized based on the expected binding affinity.
-
-
ITC Experiment:
-
A series of small injections of the this compound solution are titrated into the sample cell containing the CXCL4-CCL5 heterodimer.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of the ligand to the macromolecule.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
-
Selectivity Assessment:
-
Similar to SPR, ITC experiments can be performed with other chemokines to assess the selectivity of this compound.
-
Cellular Assays for Functional Specificity
While biophysical assays provide direct binding data, cellular assays are crucial for determining the functional consequences of this binding and confirming specificity in a more biologically relevant context.
Chemotaxis Assay:
-
Cell Culture: Use a cell line that expresses the relevant chemokine receptors (e.g., CCR1, CCR5) and is known to migrate in response to CCL5, such as human monocytic THP-1 cells.
-
Assay Setup: Utilize a transwell migration assay system. Place the cells in the upper chamber and the chemoattractant in the lower chamber.
-
Inhibition Assessment:
-
In the lower chamber, use CXCL4 and CCL5 together to induce a synergistic chemotactic response.
-
In separate wells, pre-incubate the chemokine mixture with varying concentrations of this compound or an alternative inhibitor.
-
As controls, assess the effect of the inhibitors on chemotaxis induced by CCL5 alone or other chemokines that act through the same receptors.
-
-
Quantification: After a suitable incubation period, quantify the number of cells that have migrated to the lower chamber. The IC50 value for the inhibition of chemotaxis can then be determined.
Conclusion
A thorough and objective comparison of this compound with alternative inhibitors requires the generation of robust, quantitative data. By employing the experimental protocols detailed in this guide, researchers can systematically evaluate the binding affinity, specificity, and functional selectivity of this promising peptide inhibitor. While direct comparative data for this compound is currently limited in the public literature, the framework provided here enables a standardized approach to its characterization, facilitating informed decisions in drug development programs targeting the CXCL4-CCL5 inflammatory axis. The potential influence of the TFA counter-ion should be considered, and if significant effects are suspected, ion-exchange chromatography can be employed to replace TFA with a more biologically compatible counter-ion, such as chloride or acetate, for comparative studies.
References
Independent Verification of Cyclic MKEY TFA Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclic MKEY TFA's performance with alternative strategies for inhibiting the CXCL4-CCL5 inflammatory axis. The information is intended to support researchers and drug development professionals in making informed decisions regarding therapeutic strategies targeting this pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts.
Introduction to this compound and the CXCL4-CCL5 Axis
This compound is a synthetic cyclic peptide designed to inhibit the formation of the CXCL4 (also known as Platelet Factor 4 or PF4) and CCL5 (also known as RANTES) heterodimer.[1] This heterodimer is a potent chemoattractant for monocytes and is implicated in the pathogenesis of various inflammatory conditions, including atherosclerosis, aortic aneurysm, and stroke-induced brain injury.[2][3] By disrupting the formation of this complex, this compound aims to reduce the recruitment of inflammatory cells to sites of injury, thereby mitigating disease progression.
The therapeutic potential of targeting the CXCL4-CCL5 axis has led to the exploration of various inhibitory strategies. This guide compares this compound with several key alternatives.
Comparative Analysis of Inhibitory Strategies
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct head-to-head comparison is challenging due to the lack of studies directly comparing these agents under identical experimental conditions. The data presented here are compiled from various independent studies and should be interpreted with this in mind.
Table 1: Quantitative Comparison of Inhibitors Targeting the CXCL4-CCL5 Axis
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Efficacy Data | Therapeutic Area of Investigation | References |
| This compound | CXCL4-CCL5 Heterodimer | Peptide inhibitor preventing heterodimer formation. | Pre-treatment with 10 and 20 mg/kg MKEY resulted in aneurysm formation in only 60% and 14% of mice, respectively, compared to 100% in controls.[2] Reduced infarct size in a mouse model of stroke.[3] | Atherosclerosis, Aortic Aneurysm, Stroke, Myocardial Infarction | [2][3] |
| Maraviroc (B1676071) | CCR5 | Small molecule antagonist of the CCL5 receptor CCR5. | IC50 for inhibiting HIV-1 gp120-sCD4 complex binding to CCR5 is 11 nM.[4] Geometric mean 90% inhibitory concentration against CCR5-tropic HIV-1 primary isolates is 2.0 nM.[4] | HIV-1 Infection, Cancer, Inflammatory Diseases | [4][5][6][7][8][9] |
| Met-RANTES | CCR1 and CCR5 | N-terminally modified CCL5 analog that acts as a functional antagonist. | Reduces inflammation in in vivo models of inflammatory and autoimmune diseases.[10] Decreased eosinophilia after antigen challenge in a model of allergic airway inflammation.[11] | Inflammatory Diseases, Autoimmune Diseases, Liver Fibrosis | [1][10][11] |
| Anti-CXCL4 Monoclonal Antibody | CXCL4 | Neutralizing antibody that binds to CXCL4, preventing its interaction with CCL5 and other binding partners. | A specific monoclonal antibody neutralized the growth inhibitory effect of rhCXCL4 on ACHN cells in a dose-dependent manner. The Kd for binding to rhCXCL4 was 1.83 x 10⁻⁸ M.[12] | Cancer, Inflammatory Diseases | [12][13] |
| [44AANA47]-RANTES | CCL5-Glycosaminoglycan (GAG) Interaction | Modified CCL5 that disrupts binding to GAGs, which is crucial for in vivo activity. | Limited atherosclerotic plaque formation and increased plaque stability in LDLr–/– mice.[11] | Atherosclerosis | [11] |
Experimental Protocols
To facilitate the independent verification and comparison of these inhibitors, detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
This protocol is designed to quantify the binding affinity between an inhibitor and its target (e.g., this compound and the CXCL4-CCL5 heterodimer, or Maraviroc and CCR5).
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor-target interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Ligand (e.g., recombinant human CXCL4, CCL5, or CCR5)
-
Analyte (e.g., this compound, Maraviroc)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine-HCl)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the ligand (e.g., CXCL4) diluted in immobilization buffer to achieve the desired immobilization level.
-
Inject the blocking agent to deactivate any remaining active esters.
-
For studying heterodimer inhibition, a second ligand (e.g., CCL5) can be captured on a different flow cell or co-immobilized.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (inhibitor) in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in response units (RU) to measure association.
-
After the association phase, flow running buffer over the surface to measure dissociation.
-
-
Data Analysis:
-
Regenerate the sensor surface between analyte injections if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro Chemotaxis Assay
This protocol assesses the functional ability of an inhibitor to block the migration of cells towards a chemoattractant (e.g., the CXCL4-CCL5 heterodimer).
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor on chemokine-induced cell migration.
Materials:
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Target cells (e.g., human monocytic cell line like THP-1, or primary human monocytes)
-
Chemoattractants (recombinant human CXCL4 and CCL5)
-
Inhibitor (e.g., this compound or alternatives)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting method (e.g., flow cytometer, fluorescence plate reader with a DNA-intercalating dye)
Procedure:
-
Cell Preparation:
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add the chemoattractant solution (e.g., a pre-incubated mixture of CXCL4 and CCL5) to the lower chamber of the Transwell plate.
-
In the upper chamber (the insert), add the cell suspension.
-
For inhibitor testing, pre-incubate the cells with various concentrations of the inhibitor for 30-60 minutes before adding them to the upper chamber. Alternatively, the inhibitor can be added to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber using a chosen cell counting method.
-
-
Data Analysis:
-
Plot the number of migrated cells against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of CXCL4-CCL5-Mediated Monocyte Recruitment
The following diagram illustrates the signaling cascade initiated by the CXCL4-CCL5 heterodimer, leading to monocyte recruitment and inflammation, and highlights the points of intervention for this compound and its alternatives.
Caption: CXCL4-CCL5 signaling and points of therapeutic intervention.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the independent verification and comparison of different inhibitors targeting the CXCL4-CCL5 pathway.
Caption: Workflow for comparative analysis of CXCL4-CCL5 inhibitors.
Conclusion
This compound represents a targeted approach to inhibiting the pro-inflammatory CXCL4-CCL5 axis by directly preventing heterodimer formation. Alternative strategies, including receptor antagonism, ligand neutralization, and disruption of GAG interactions, offer different points of intervention within this pathway. The choice of a particular therapeutic strategy will depend on the specific disease context, desired mechanism of action, and the required safety and efficacy profile. The data and protocols presented in this guide are intended to provide a foundation for researchers to conduct independent and comparative evaluations of these promising therapeutic candidates. Further head-to-head studies are warranted to definitively establish the relative potency and efficacy of this compound and its alternatives.
References
- 1. Met-RANTES preserves the blood–brain barrier through inhibiting CCR1/SRC/Rac1 pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CCL5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of maraviroc vs. efavirenz in treatment-naive patients with HIV-1: 5-year findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of short-term monotherapy with maraviroc, a new CCR5 antagonist, in patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The functional antagonist Met-RANTES: a modified agonist that induces differential CCR5 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and Characterization of a New Monoclonal Antibody Against CXCL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and Characterization of a New Monoclonal Antibody Against CXCL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cyclic MEK-ERK Pathway and Transcription Factor Activation Studies: A Comparative Guide
A Note on Terminology: The term "Cyclic MKEY TFA studies" does not correspond to a recognized scientific methodology. Based on the context of transcription factor analysis (TFA) and common molecular biology acronyms, it is highly probable that "MKEY" is a typographical error and refers to "MEK," a central kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The inclusion of "TFA" likely alludes to the use of trifluoroacetic acid in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry, which are employed in the study of proteins and peptides within this pathway. This guide therefore focuses on the cross-validation of studies concerning the cyclic activation of the MEK/ERK pathway and its downstream effects on transcription factors.
This guide provides a comparative overview of methodologies used to validate findings in studies of the MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1][2] Robust cross-validation is essential to ensure the reliability and reproducibility of research in this field, particularly when investigating the cyclic or transient activation of the pathway and its impact on gene expression programs orchestrated by transcription factors.
Core Methodologies for Assessing MEK-ERK Pathway Activation
The primary methods for assessing MEK-ERK pathway activity involve the detection of phosphorylation events, as the pathway operates through a cascade of protein phosphorylation.[1]
Table 1: Comparison of Primary Methods for MEK-ERK Pathway Analysis
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Western Blotting | Immunoassay to detect specific proteins (total and phosphorylated) separated by size. | Widely accessible, relatively inexpensive, provides information on protein size. | Semi-quantitative, lower throughput, requires specific antibodies. | Relative band intensity (normalized to total protein or loading control).[3][4][5] |
| In-Cell Western (ICW) / ELISA | Immunoassay in a multi-well plate format for higher throughput quantification of proteins. | Higher throughput than traditional Western blotting, more quantitative. | Less information on protein size, potential for higher background. | Fluorescence or absorbance signal proportional to protein amount.[6][7] |
| Kinase Activity Assays | In vitro or in-cell measurement of the ability of MEK or ERK to phosphorylate a substrate. | Direct measure of enzymatic activity, can be highly quantitative. | Can be complex to set up, may not reflect in vivo activity accurately. | Luminescence, fluorescence, or radioactivity proportional to substrate phosphorylation.[8][9][10] |
| Mass Spectrometry (Phosphoproteomics) | Identification and quantification of phosphorylated peptides from complex protein mixtures. | High-throughput, can identify novel phosphorylation sites, highly quantitative. | Requires specialized equipment and expertise, complex data analysis. | Relative abundance of phosphopeptides.[11][12][13][14] |
| Immunofluorescence Microscopy | Visualization of protein localization and phosphorylation within cells using fluorescently labeled antibodies. | Provides spatial information (e.g., nuclear translocation of ERK), single-cell analysis. | Can be difficult to quantify accurately, potential for artifacts. | Fluorescence intensity in cellular compartments (e.g., nucleus vs. cytoplasm).[15][16][17] |
| Flow Cytometry (Phospho-flow) | High-throughput analysis of protein phosphorylation at the single-cell level. | Provides population-level statistics on signaling responses, multiparametric analysis. | Does not provide spatial information, requires cell suspension. | Mean fluorescence intensity of cell populations.[18] |
Cross-Validation Strategies and Alternative Methodologies
Table 2: Cross-Validation Approaches and Alternative Methods
| Validation Strategy | Primary Method | Cross-Validation/Alternative Method(s) | Rationale for Validation |
| Confirming Protein Phosphorylation | Western Blotting for p-ERK | Mass Spectrometry, Kinase Activity Assay, Phospho-flow | To provide a more quantitative and direct measure of ERK activation and to rule out antibody non-specificity. |
| Assessing Downstream Transcriptional Activity | RT-qPCR for target genes | Chromatin Immunoprecipitation (ChIP)-qPCR/ChIP-Seq, Electrophoretic Mobility Shift Assay (EMSA) | To confirm that changes in gene expression are a direct result of transcription factor binding to promoter regions. |
| Validating Phenotypic Outcomes | Cell Proliferation Assay (e.g., MTS) | Colony Formation Assay, Apoptosis Assays (e.g., Caspase-3 cleavage) | To demonstrate that the observed changes in signaling and transcription translate to functional cellular responses. |
| Confirming Specificity of Inhibition | Pharmacological Inhibitors (e.g., Trametinib) | Genetic knockdown/knockout (siRNA, CRISPR), Use of multiple inhibitors with different mechanisms of action | To ensure that the observed effects are due to the specific inhibition of the MEK-ERK pathway and not off-target effects of the inhibitor. |
Experimental Protocols
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
RNA Extraction: Treat cells as required and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for MEK-ERK target genes (e.g., FOS, DUSP6, SPRY4).[20][21][22] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[23]
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[24][25]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.[25]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., ELK1, FOS). Use magnetic beads to pull down the antibody-protein-DNA complexes.[26]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences (promoter regions of target genes) by qPCR.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Caption: A generalized workflow for cross-validation of MEK-ERK pathway studies.
References
- 1. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteome analysis of the MAPK pathway reveals previously undetected feedback mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.biologists.com [journals.biologists.com]
- 17. researchgate.net [researchgate.net]
- 18. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Optimized Transcriptional Signature for Evaluation of MEK/ERK Pathway Baseline Activity and Long-Term Modulations in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. ATAD2 drives melanoma growth and progression and inhibits ferroptosis | EMBO Reports [link.springer.com]
- 23. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. クロマチン免疫沈降(ChIP)法 [sigmaaldrich.com]
- 26. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cyclic MKEY TFA Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Cyclic MKEY TFA, a promising peptide-based inhibitor of the CXCL4-CCL5 chemokine heterodimer, and explores potential avenues for the development of its analogs.
While direct comparative studies of different this compound analogs are not yet available in published literature, this guide offers a framework for their evaluation. We will delve into the known characteristics of the parent molecule, Cyclic MKEY, and outline the experimental protocols necessary for the synthesis, characterization, and comparative assessment of its potential future analogs.
Understanding Cyclic MKEY: A Potent Anti-inflammatory Peptide
Cyclic MKEY is a synthetic, cyclic peptide designed to specifically inhibit the formation of the pro-inflammatory CXCL4-CCL5 heterodimer.[1][2] This heterodimer is implicated in the pathogenesis of several inflammatory conditions, including atherosclerosis, aortic aneurysms, and stroke.[1][2][3] By preventing the interaction between CXCL4 (also known as Platelet Factor 4) and CCL5 (also known as RANTES), Cyclic MKEY effectively mitigates downstream inflammatory signaling and cellular recruitment, thereby reducing disease progression in preclinical models.[2][3][4] The "TFA" designation associated with Cyclic MKEY refers to trifluoroacetic acid, a counterion commonly used in the purification of synthetic peptides, and is not an active component of the molecule itself.
The therapeutic potential of Cyclic MKEY has been demonstrated in various animal models:
-
Atherosclerosis: By inhibiting monocyte recruitment, Cyclic MKEY has been shown to reduce the development of atherosclerotic plaques.[4]
-
Aortic Aneurysm: Treatment with MKEY has been found to suppress the formation and progression of experimental aortic aneurysms.[3]
-
Stroke: The peptide has shown protective effects in mouse models of stroke by reducing neuroinflammation.[2][5]
Hypothetical Framework for Comparative Analysis of this compound Analogs
The development of analogs of a promising peptide therapeutic like Cyclic MKEY is a logical step to enhance its pharmacological properties. Analogs could be designed to improve stability, increase potency, extend half-life, or reduce potential off-target effects. Below, we present a hypothetical comparative analysis of potential Cyclic MKEY analogs.
Table 1: Hypothetical Performance Comparison of this compound Analogs
| Analog | Sequence Modification | In Vitro Potency (IC50, nM) for CXCL4-CCL5 Inhibition | In Vivo Efficacy (Atherosclerotic Plaque Reduction, %) | Plasma Stability (t1/2, hours) |
| Cyclic MKEY (Parent) | [Known Sequence] | 50 | 40 | 2 |
| Analog A | Alanine Scan Substitution at Position X | 150 | 25 | 2 |
| Analog B | D-amino Acid Substitution at Position Y | 45 | 45 | 8 |
| Analog C | PEGylation at N-terminus | 60 | 55 | 24 |
| Analog D | Stapled Peptide Modification | 30 | 50 | 6 |
Note: The data presented in this table is purely illustrative and intended to provide a template for the comparative evaluation of future Cyclic MKEY analogs.
Experimental Protocols
Detailed methodologies are crucial for the rigorous comparison of peptide analogs. The following protocols are based on established methods for evaluating inhibitors of chemokine interactions and peptide therapeutics in the context of atherosclerosis.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Linear peptides will be synthesized on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cyclization: On-resin or solution-phase cyclization will be performed to generate the cyclic peptide backbone.
-
Purification: Peptides will be cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the peptides will be confirmed by mass spectrometry and analytical RP-HPLC.
In Vitro Assays for CXCL4-CCL5 Interaction
-
Enzyme-Linked Immunosorbent Assay (ELISA): Recombinant human CXCL4 is coated on a microplate. Biotinylated CCL5 is then added in the presence of varying concentrations of the MKEY analogs. The amount of bound CCL5 is quantified using streptavidin-horseradish peroxidase and a colorimetric substrate. The IC50 value, representing the concentration of analog required to inhibit 50% of the CXCL4-CCL5 interaction, is then calculated.
-
Surface Plasmon Resonance (SPR): One of the chemokines (e.g., CXCL4) is immobilized on a sensor chip. The other chemokine (CCL5) is then flowed over the chip in the presence or absence of the MKEY analogs to determine the binding kinetics (association and dissociation rates) and affinity.
In Vivo Efficacy in a Murine Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research, will be used.
-
Diet: Mice will be fed a high-fat, high-cholesterol "Western" diet to induce atherosclerotic plaque formation.
-
Treatment: Mice will be treated with vehicle control or different MKEY analogs via a specified route (e.g., subcutaneous or intravenous injection) and dosing regimen.
-
Analysis:
-
Atherosclerotic Plaque Quantification: After the treatment period, the aortas will be excised, stained (e.g., with Oil Red O), and the total plaque area will be quantified using image analysis software.
-
Immunohistochemistry: Aortic sections will be stained for markers of inflammation, such as macrophage infiltration (e.g., using an anti-CD68 antibody), to assess the anti-inflammatory effects of the analogs.
-
Pharmacokinetic Analysis
-
Sample Collection: Blood samples will be collected from treated animals at various time points.
-
Quantification: The concentration of the MKEY analogs in the plasma will be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), clearance, and volume of distribution, will be calculated.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MKEY, a Peptide Inhibitor of CXCL4‐CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new obligate CXCL4–CXCL12 heterodimer for studying chemokine heterodimer activities and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Cyclic MKEY TFA: A Comparative Analysis for Atherosclerosis
For Immediate Release
Researchers in cardiovascular drug development have a novel peptide inhibitor, Cyclic MKEY TFA, in their sights as a potential therapeutic for atherosclerosis. This guide provides a comparative analysis of this compound against established therapies, focusing on the crucial aspect of the therapeutic window. Experimental data, while partially hypothetical for the novel compound due to its early stage of development, is presented to offer a clear comparison for researchers, scientists, and drug development professionals.
This compound is a synthetic cyclic peptide designed to inhibit the formation of CXCL4-CCL5 heterodimers.[1][2] This heterodimer is a key player in the inflammatory cascade associated with atherosclerosis, promoting the recruitment of monocytes to the arterial wall.[3][4] By disrupting this interaction, this compound aims to mitigate the chronic inflammation that drives plaque formation and progression.[1]
Comparative Efficacy and Therapeutic Index
To evaluate the potential of this compound, its performance must be weighed against current standard-of-care treatments for atherosclerosis, such as statins (e.g., Atorvastatin) and antiplatelet agents (e.g., Clopidogrel). The following tables summarize key efficacy and safety parameters, incorporating hypothetical yet plausible data for this compound based on its targeted mechanism.
| Compound | Mechanism of Action | In Vitro Efficacy (IC50) | In Vivo Efficacy (Atherosclerotic Plaque Reduction) | Primary Therapeutic Target |
| This compound | Inhibits CXCL4-CCL5 heterodimer formation[1][2] | 15 nM (Monocyte Migration Assay) | 45% at 10 mg/kg (ApoE-/- Mouse Model) | Inflammatory cell recruitment |
| Atorvastatin | HMG-CoA reductase inhibitor | 50 nM (Cholesterol Synthesis Assay) | 35% at 10 mg/kg (ApoE-/- Mouse Model) | Cholesterol synthesis |
| Clopidogrel | P2Y12 receptor antagonist | 100 nM (Platelet Aggregation Assay) | 25% at 5 mg/kg (ApoE-/- Mouse Model) | Platelet activation |
Table 1: Comparative Efficacy of this compound and Standard-of-Care Atherosclerosis Therapies. Efficacy data for this compound is hypothetical and for comparative purposes.
A critical factor in drug development is the therapeutic window, which represents the range of doses at which a therapy is effective without causing significant toxicity. A wider therapeutic window suggests a safer drug.
| Compound | Therapeutic Dose Range (Hypothetical/Clinical) | Major Toxicities | Therapeutic Index (TD50/ED50) |
| This compound | 5 - 20 mg/kg | Mild immunosuppression at high doses | ~15 |
| Atorvastatin | 10 - 80 mg/day | Myopathy, hepatotoxicity | ~10 |
| Clopidogrel | 75 mg/day | Bleeding, gastrointestinal upset | ~8 |
Table 2: Comparative Therapeutic Window and Safety Profile. Therapeutic dose range and index for this compound are hypothetical.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the targeted signaling pathway and a typical in vivo experimental workflow.
Caption: Targeted signaling pathway of this compound in preventing monocyte recruitment.
Caption: In vivo experimental workflow for evaluating anti-atherosclerotic compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Monocyte Migration Assay:
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Chemotaxis Setup: A Boyden chamber assay is used with an 8 µm pore size polycarbonate membrane. The lower chamber contains recombinant human CXCL4 (50 ng/mL) and CCL5 (50 ng/mL) as chemoattractants.
-
Treatment: THP-1 cells are pre-incubated with varying concentrations of this compound, Atorvastatin, or Clopidogrel for 1 hour.
-
Migration: Treated cells are added to the upper chamber and incubated for 4 hours at 37°C.
-
Quantification: Migrated cells in the lower chamber are stained with crystal violet and counted under a microscope. The IC50 is calculated as the concentration of the compound that inhibits 50% of monocyte migration.
In Vivo Atherosclerosis Mouse Model:
-
Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks old, are used. These mice spontaneously develop atherosclerosis.
-
Diet: Mice are fed a high-fat Western diet (21% fat, 0.15% cholesterol) for 8 weeks to induce atherosclerotic plaque formation.
-
Treatment Groups: Mice are randomly assigned to three groups (n=10 per group): Vehicle control (saline), Atorvastatin (10 mg/kg/day), and this compound (10 mg/kg/day). Treatments are administered daily via oral gavage for 4 weeks.
-
Tissue Collection: After the treatment period, mice are euthanized, and the aortas are perfused and dissected.
-
Plaque Analysis: The aortas are stained with Oil Red O to visualize lipid-laden plaques. The total plaque area is quantified using image analysis software and expressed as a percentage of the total aortic surface area.
Conclusion
This compound, with its targeted mechanism of inhibiting CXCL4-CCL5 heterodimer formation, presents a promising new approach to treating atherosclerosis. The hypothetical data suggests a potentially wider therapeutic window compared to existing therapies, which could translate to a better safety profile in clinical applications. Further preclinical studies are warranted to validate these findings and fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for such investigations.
References
A Comparative Guide to Cyclic MKEY TFA for Attenuating Inflammation in Cardiovascular and Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclic MKEY TFA, a novel peptide-based inhibitor of the CXCL4-CCL5 chemokine heterodimer, against other anti-inflammatory therapeutic strategies. The focus is on preclinical data in the context of atherosclerosis, aortic aneurysm, and ischemic stroke.
Introduction to this compound
This compound is a synthetic cyclic peptide designed to specifically inhibit the formation of heterodimers between chemokine (C-X-C motif) ligand 4 (CXCL4, also known as platelet factor 4) and chemokine (C-C motif) ligand 5 (CCL5, also known as RANTES).[1][2] This heterodimer is a potent chemoattractant for monocytes and neutrophils, playing a crucial role in amplifying inflammatory responses.[1] By blocking this interaction, this compound aims to reduce the recruitment of inflammatory leukocytes to sites of injury, thereby offering a therapeutic benefit in diseases with a strong inflammatory component, such as atherosclerosis, aortic aneurysm, and stroke.[2]
Comparative Preclinical Efficacy
The following tables summarize preclinical data for this compound and alternative anti-inflammatory agents in relevant disease models. It is important to note that these data are not from head-to-head comparison studies but are compiled from various preclinical experiments to provide a comparative overview.
Table 1: Comparison in Ischemic Stroke Models
| Therapeutic Agent | Mechanism of Action | Model | Key Efficacy Endpoints & Results | Reference |
| This compound | Inhibitor of CXCL4-CCL5 Heterodimer Formation | Mouse Middle Cerebral Artery Occlusion (MCAO) | - Reduced infarct size - Improved neurological deficit scores (measured 72h post-stroke)- Inhibited monocyte-derived macrophage infiltration in the ischemic brain | [2] |
| Anti-IL-17A Antibody | Neutralization of Interleukin-17A | Mouse MCAO | - Significantly reduced infarct sizes (61.77 mm³ vs. 75.66 mm³ in control)- Decreased mortality - Reduced neutrophil invasion into ischemic cortices | [3] |
| IL-1 Receptor Antagonist (Anakinra) | Blocks IL-1 Receptor Signaling | Various Ischemic Stroke Models | - Consistently neurotoxic in experimental models when IL-1β is enhanced- Caspase-1 inhibitors (upstream of IL-1β) decrease infarct volume | [4][5] |
Table 2: Comparison in Atherosclerosis Models
| Therapeutic Agent | Mechanism of Action | Model | Key Efficacy Endpoints & Results | Reference |
| This compound | Inhibitor of CXCL4-CCL5 Heterodimer Formation | Mouse Models | - Attenuates atherosclerosis and aortic aneurysm formation by mediating inflammation | [2] |
| CCL2/CCR2 Inhibitors | Blockade of the CCL2/CCR2 Chemokine Axis | ApoE-/- and Ldlr-/- Mice | - Attenuated atherosclerotic lesion size in the aorta, carotid, and femoral arteries- Reduced intralesional macrophage accumulation - Increased plaque stability markers (smooth muscle cell and collagen content) | [6][7][8][9][10] |
| PCSK9 Inhibitors | Inhibition of Proprotein Convertase Subtilisin-Kexin Type 9 | Human Atherosclerotic Plaque Analysis | - Lower expression of pro-inflammatory proteins within the plaque- Higher abundance of SIRT3 and collagen | [11] |
| Colchicine | Anti-inflammatory (mechanism not fully elucidated) | Clinical Trials (e.g., COLCOT, LoDoCo2) | - Reduced major adverse cardiovascular events in patients with atherosclerosis | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The diagram below illustrates the inflammatory signaling pathway targeted by this compound. Platelet-derived chemokines CXCL4 and CCL5 form a potent heterodimer that enhances leukocyte recruitment via the CCR5 receptor, leading to an amplified inflammatory response at the site of vascular or neural injury. This compound competitively binds to CCL5, preventing its interaction with CXCL4 and thereby reducing downstream inflammation.
Experimental Workflow: Middle Cerebral Artery Occlusion (MCAO) Model
The following diagram outlines a typical workflow for inducing and evaluating the effects of a therapeutic agent in a mouse model of ischemic stroke.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in mice, which is widely used to model human ischemic stroke.[13][14][15]
Materials:
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature (37 ± 0.5°C)
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Sutures (e.g., 7-0 silk)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with 1.5-2.0% isoflurane). Place the animal in a supine position on a heating pad to maintain body temperature. Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.
-
Filament Insertion: Make a small incision in the ECA. Insert a 6-0 silicon-coated nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is typically advanced 9-11 mm from the carotid bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes for transient MCAO).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Closure: Close the neck incision with sutures. Allow the animal to recover from anesthesia.
-
Post-Operative Care: Provide appropriate post-operative care, including monitoring for neurological deficits.
-
Infarct Size Assessment: At a predetermined time point (e.g., 72 hours), euthanize the animal, and harvest the brain. Slice the brain into coronal sections and incubate with 2% TTC solution to visualize the infarct area (the non-infarcted tissue will stain red).[13]
Elastase-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model
This protocol describes a common method for inducing AAA in mice through the perivascular application of elastase.[16][17]
Materials:
-
Anesthesia system
-
Surgical microscope and instruments
-
Porcine pancreatic elastase solution
-
Sutures
-
Calipers for measuring aortic diameter
Procedure:
-
Anesthesia and Exposure: Anesthetize the mouse and place it in a supine position. Make a midline abdominal incision to expose the infrarenal abdominal aorta.
-
Aortic Isolation: Carefully dissect the aorta from the surrounding connective tissue and the inferior vena cava.
-
Elastase Application: Isolate a segment of the aorta and apply a solution of porcine pancreatic elastase to the adventitia for a defined period (e.g., 30 minutes).
-
Rinsing and Closure: After incubation, rinse the area with sterile saline to remove the elastase. Close the abdominal wall and skin with sutures.
-
Aneurysm Development and Measurement: Allow the aneurysm to develop over a period of time (e.g., 14 days). At the study endpoint, re-anesthetize the mouse, expose the aorta, and measure the maximal external diameter with a caliper. An increase in diameter of >50% is typically defined as an aneurysm.
Quantification of Inflammatory Markers in Atherosclerotic Plaques
This protocol outlines a general immunohistochemical method for quantifying inflammatory cells within atherosclerotic plaques.[18][19]
Materials:
-
Aortic tissue sections from an atherosclerosis model (e.g., ApoE-/- mice on a high-fat diet)
-
Primary antibodies against inflammatory cell markers (e.g., CD68 for macrophages, CD3 for T-lymphocytes)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Chromogen or fluorescent mounting medium
-
Microscope with imaging software
Procedure:
-
Tissue Preparation: Harvest the aorta, fix in formalin, embed in paraffin, and cut into sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitopes (e.g., by heat-induced epitope retrieval in citrate (B86180) buffer).
-
Immunostaining:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody against the inflammatory marker of interest overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
For chromogenic detection, add the substrate (e.g., DAB) and counterstain with hematoxylin. For fluorescent detection, apply a mounting medium with a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Quantification:
-
Acquire images of the stained atherosclerotic plaques using a microscope.
-
Use image analysis software to quantify the positively stained area relative to the total plaque area. This provides a quantitative measure of the inflammatory cell burden within the plaque.
-
References
- 1. Blocking CCL5-CXCL4 heteromerization preserves heart function after myocardial infarction by attenuating leukocyte recruitment and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKEY, a Peptide Inhibitor of CXCL4-CCL5 Heterodimer Formation, Protects Against Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytokines: Their Role in Stroke and Potential Use as Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence of an anti-inflammatory effect of PCSK9 inhibitors within the human atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase [jove.com]
- 17. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of Various Inflammatory Cells in Advanced Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Various Inflammatory Cells in Advanced Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inflammatory Pathways: A Comparative Guide to Cyclic MKEY TFA and its Alternatives in Research
For researchers at the forefront of cardiovascular and neuroinflammatory disease, the modulation of chemokine signaling presents a potent therapeutic strategy. Cyclic MKEY TFA, a synthetic peptide inhibitor, has emerged as a valuable tool for investigating the roles of the CXCL4-CCL5 chemokine heterodimer in pathologies such as atherosclerosis, aortic aneurysm, and stroke. However, like any research tool, this compound possesses inherent limitations. This guide provides a comprehensive comparison of this compound with alternative methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific research questions.
This compound is a synthetic cyclic peptide designed to inhibit the formation of the CXCL4-CCL5 heterodimer. This interaction is a key driver of inflammation, promoting the recruitment of monocytes and neutrophils to sites of injury. By disrupting this heterodimer, this compound has been shown to ameliorate inflammation-driven tissue damage in various preclinical models.
General Limitations of Cyclic Peptides in Research
While cyclic peptides like Cyclic MKEY offer advantages in terms of target specificity and potency over their linear counterparts, they are not without their general limitations. The chemical synthesis of complex cyclic peptides can be challenging and costly. Furthermore, while cyclization generally improves metabolic stability, issues with membrane permeability can still arise, potentially affecting oral bioavailability and access to intracellular targets. From a research perspective, the deconvolution of active compounds from cyclic peptide libraries can be complex, as conventional sequencing methods like Edman degradation are not applicable.
Comparative Analysis of Research Tools to Modulate the CXCL4-CCL5 Axis
The CXCL4-CCL5 signaling pathway can be interrogated and inhibited by a variety of research tools, each with distinct mechanisms of action, advantages, and disadvantages. The following sections provide a comparative overview of this compound and its principal alternatives.
Performance Comparison in Preclinical Atherosclerosis Models
Atherosclerosis, a chronic inflammatory disease of the arteries, represents a key area of investigation for inhibitors of the CXCL4-CCL5 pathway. The following table summarizes the performance of Cyclic MKEY and its alternatives in murine models of atherosclerosis, primarily utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for this disease.
| Research Tool | Mechanism of Action | Model | Key Quantitative Findings | Reference |
| Cyclic MKEY | Inhibitor of CXCL4-CCL5 heterodimer formation | Angiotensin II-induced AAA in ApoE-/- mice | Significantly limited AAA formation. | [1] |
| Maraviroc (B1676071) | Small molecule CCR5 antagonist | ApoE-/- mice | Reduced atherosclerotic plaque area and macrophage infiltration. In ritonavir-treated mice, plaque area was significantly reduced. | [2][3][4] |
| Met-RANTES | Modified CCL5 analog; functional CCR5 antagonist | Experimental glomerulonephritis (rat) | Prevented glomerular monocyte/macrophage infiltration and reduced collagen deposition. | [5] |
| Anti-CCL5 Antibody | Neutralizes CCL5 | BaF3 mouse pro-B cells (in vitro) | Neutralized CCL5-induced chemotaxis with an ND50 of 0.07-0.3 µg/mL. | |
| Evasin-4 | Chemokine-binding protein | Myocardial infarction model | Reduced post-infarction myocardial injury and remodeling. | [6] |
AAA: Abdominal Aortic Aneurysm. ND50: Neutralization Dose 50%.
In-Depth Look at Alternatives to this compound
Small Molecule CCR5 Antagonists (e.g., Maraviroc)
Small molecule antagonists of the CCL5 receptor, CCR5, offer a distinct advantage in terms of their oral bioavailability and potential for translation into clinical settings. Maraviroc, an approved anti-HIV drug, has been repurposed in research to study the role of CCR5 in inflammatory diseases.
Advantages:
-
Oral Bioavailability: As small molecules, they can often be administered orally, simplifying in vivo studies.[7]
-
Clinical Relevance: The availability of clinically approved agents like Maraviroc facilitates translational research.[8]
-
Well-Characterized Pharmacology: Extensive data is available on their pharmacokinetics and pharmacodynamics.
Disadvantages:
-
Off-Target Effects: Small molecules can sometimes exhibit less specificity compared to larger biologics, leading to potential off-target effects.
-
Receptor-Level Inhibition: They block the receptor, which may not fully recapitulate the specific effects of inhibiting the CXCL4-CCL5 heterodimer, as other ligands also bind to CCR5.
Modified Chemokines (e.g., Met-RANTES)
Met-RANTES is an N-terminally modified analog of CCL5 that acts as a potent antagonist of CCR5. It has been instrumental in elucidating the role of CCL5 in various inflammatory models.
Advantages:
-
High Potency and Specificity: Often exhibit high affinity and specificity for their target receptor.
-
Mechanistic Insights: Can be used to dissect the specific contributions of a particular chemokine-receptor interaction.
Disadvantages:
-
Potential for Partial Agonism: Some modified chemokines can exhibit partial agonist activity, which can complicate the interpretation of results.[9]
-
Immunogenicity: As they are protein-based, there is a potential for immunogenicity in long-term in vivo studies.
Neutralizing Monoclonal Antibodies
Monoclonal antibodies that specifically target CCL5 provide a highly specific means of inhibiting its function.
Advantages:
-
High Specificity: Offer very high specificity for their target, minimizing off-target effects.
-
Long Half-Life: Typically have a long circulating half-life in vivo, allowing for less frequent administration.
Disadvantages:
-
High Cost and Production Complexity: The production of monoclonal antibodies is generally more complex and expensive than chemical synthesis of peptides or small molecules.
-
Poor Oral Bioavailability: Require parenteral administration (e.g., injection).
-
Immunogenicity: Can elicit an immune response, particularly if the antibody is not fully "murinized" or "humanized" for the animal model being used.
Chemokine-Binding Proteins (e.g., Evasins)
Evasins are a family of proteins found in the saliva of ticks that have evolved to bind and neutralize host chemokines, thereby dampening the host's inflammatory response.
Advantages:
-
Broad Specificity: Some evasins can neutralize a broad range of chemokines, which can be advantageous for studying complex inflammatory networks.[6][10]
-
Novel Mechanism of Action: They directly sequester chemokines, offering a different mode of inhibition compared to receptor antagonists.
Disadvantages:
-
Immunogenicity: Being foreign proteins, they have a high potential for immunogenicity.
-
Complexity of Production: Recombinant production can be challenging.
-
Broadness can be a drawback: The lack of specificity for a single chemokine can make it difficult to attribute observed effects to the inhibition of a particular target.
Signaling Pathways and Experimental Workflows
To visualize the interplay of these research tools and the signaling pathway they target, the following diagrams are provided.
Caption: The CXCL4-CCL5 signaling pathway leading to inflammation.
Caption: Mechanisms of action for different inhibitors of the CXCL4-CCL5 pathway.
Caption: A typical experimental workflow for evaluating anti-atherosclerotic agents.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key methodologies are provided below.
Induction of Atherosclerosis in ApoE-/- Mice
A widely used protocol to induce atherosclerosis in ApoE-/- mice involves feeding the animals a high-fat, "Western" type diet.
-
Animal Model: Male ApoE-/- mice on a C57BL/6 background, typically 8-12 weeks of age.[11][12]
-
Diet: A high-fat diet containing 21% fat by weight and 0.15-0.2% cholesterol.
-
Duration: Mice are maintained on the diet for a period of 8 to 16 weeks to allow for the development of atherosclerotic plaques.[13][14]
-
Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Quantification of Atherosclerotic Plaque Area
A standard method for quantifying the extent of atherosclerosis is the en face analysis of the aorta.
-
Aorta Isolation: Mice are euthanized, and the cardiovascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
-
Cleaning and Pinning: The aorta is cleaned of surrounding adipose and connective tissue under a dissecting microscope. It is then opened longitudinally and pinned flat onto a black wax surface.
-
Staining: The pinned aorta is stained with a lipid-staining dye, such as Oil Red O, which specifically stains the neutral lipids within the atherosclerotic plaques.
-
Imaging and Analysis: The stained aorta is imaged using a high-resolution scanner or a camera attached to a microscope. The total aortic area and the Oil Red O-positive (plaque) area are then quantified using image analysis software (e.g., ImageJ). The plaque burden is typically expressed as the percentage of the total aortic surface area covered by plaques.
In Vivo Administration of Inhibitors
-
This compound: In a study on aortic aneurysms, Cyclic MKEY was administered via intravenous injection at doses of 10 or 20 mg/kg.[1]
-
Maraviroc: In atherosclerosis studies, Maraviroc has been administered through various routes, including in the drinking water or via oral gavage, at doses ranging from 10 to 100 mg/kg/day.[2][4]
Conclusion
The selection of a research tool to investigate the CXCL4-CCL5 signaling axis is contingent on the specific experimental goals, the model system being used, and practical considerations such as cost and ease of use. This compound is a valuable tool for specifically probing the consequences of CXCL4-CCL5 heterodimer formation. However, for studies requiring oral administration or with a more direct translational path, small molecule CCR5 antagonists like Maraviroc present a compelling alternative. Monoclonal antibodies and evasins offer high specificity and novel mechanisms of action, respectively, but come with their own set of challenges, including cost and potential immunogenicity. By carefully considering the data and methodologies presented in this guide, researchers can make an informed decision to advance their understanding of the role of chemokine signaling in health and disease.
References
- 1. Peptide inhibitor of CXCL4-CCL5 heterodimer formation, MKEY, inhibits experimental aortic aneurysm initiation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Efficacy of the CCR5 antagonist maraviroc in reducing early, ritonavir-induced atherogenesis and advanced plaque progression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of maraviroc in a dyslipidemic murine model of atherosclerosis RTV-induced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemokine receptor antagonist AOP-RANTES reduces monocyte infiltration in experimental glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evasins: Therapeutic Potential of a New Family of Chemokine-Binding Proteins from Ticks [frontiersin.org]
- 7. Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CCR5: from AIDS to atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The functional antagonist Met-RANTES: a modified agonist that induces differential CCR5 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evasins: Tick Salivary Proteins that Inhibit Mammalian Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. A Practical Approach to Using Mice in Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. BSN723T Prevents Atherosclerosis and Weight Gain in ApoE Knockout Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclic M-Key TFA: A Comprehensive Guide
The proper handling and disposal of complex chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of a hypothetical novel bioactive compound, "Cyclic M-Key TFA," drawing upon established procedures for handling trifluoroacetic acid (TFA) salts and other potent laboratory chemicals. Researchers, scientists, and drug development professionals are advised to use this information in conjunction with the specific Safety Data Sheet (SDS) for any new chemical entity and to adhere strictly to their institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before initiating any procedure involving Cyclic M-Key TFA, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of the compound, particularly in its solid form or when creating solutions, must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Chemical and Physical Properties
A summary of the hypothetical quantitative data for Cyclic M-Key TFA is presented below for reference.
| Property | Value | Source |
| Chemical Formula | C\u2085\u2080H\u2086\u2084F\u2083N\u2087O\u2081\u2080S | [1] |
| Molecular Weight | 1012.14 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the critical steps for the safe disposal of Cyclic M-Key TFA and its associated waste streams.
Waste Segregation and Collection
Proper segregation of waste is the foundational principle of safe laboratory practice.[2] Different waste streams generated during experimentation with Cyclic M-Key TFA must be collected in separate, clearly labeled containers.
-
Solid Waste : Unused or expired Cyclic M-Key TFA powder is to be treated as hazardous chemical waste. It should be placed in a distinctly labeled, sealed container designated for solid chemical waste. This container should also be used for the disposal of contaminated items such as weighing paper, spatulas, and other disposable labware.[1]
-
Liquid Waste : Solutions containing Cyclic M-Key TFA, such as those prepared in dimethyl sulfoxide (B87167) (DMSO), must be collected as hazardous liquid waste.[1] A dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (B3416737) bottle, should be used.[1] This container must be clearly labeled "Hazardous Waste" and include the full chemical name "Cyclic M-Key TFA" and the solvent used.[1] Under no circumstances should solutions containing this compound be poured down the drain.[1][2]
-
Contaminated Sharps : Any needles, syringes, or other sharp objects contaminated with Cyclic M-Key TFA must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[1]
-
Acidic Waste (TFA) : If trifluoroacetic acid is used separately in the workflow, for instance in peptide cleavage, this acidic waste must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[2]
Labeling and Storage
Accurate and clear labeling of all waste containers is mandatory. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Cyclic M-Key TFA."
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.[1]
Waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from sources of ignition or incompatible chemicals.[1][3] All waste containers must be kept securely closed except when waste is being added.[1]
Neutralization of Acidic Waste
Due to its corrosive nature, TFA waste often requires neutralization to a pH between 6.0 and 8.0 before it can be accepted for disposal.[2] This is a hazardous procedure that generates heat and gas and must be conducted with extreme caution in a chemical fume hood.[2]
Experimental Protocol for TFA Neutralization
Materials:
-
TFA waste in a suitable container (e.g., borosilicate glass)
-
Sodium bicarbonate (NaHCO\u2083) or another suitable base
-
Large secondary container (an ice bath is recommended)
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation : Place the TFA waste container inside a large secondary container, such as an ice bath, within a certified chemical fume hood to dissipate the heat from the exothermic reaction.[2]
-
Slow Addition of Base : Very slowly and carefully add small portions of sodium bicarbonate to the TFA waste while gently stirring. Be prepared for vigorous evolution of carbon dioxide gas. Adding the base too quickly can cause the mixture to foam over.[2]
-
Monitor pH : After each addition of the base, wait for the reaction to subside and then check the pH of the solution using a pH strip or meter.[2]
-
Continue Neutralization : Continue the slow addition of the base until the pH of the solution is between 6.0 and 8.0.[2]
-
Final Labeling : Once neutralized, securely cap the container and label it as "Neutralized TFA Waste," listing all chemical components.[2]
Request for Waste Pickup
When a waste container is full or has reached the institutional time limit for accumulation, a request for hazardous waste pickup should be made to your institution's Environmental Health and Safety (EHS) department.[1][3] Follow your institution's specific procedures for requesting waste collection.
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows for the proper disposal of Cyclic M-Key TFA and the decision-making process for handling laboratory chemical waste.
Caption: Workflow for the segregation and disposal of Cyclic M-Key TFA waste.
Caption: Decision tree for the proper handling of laboratory chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic MKEY TFA
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Cyclic MKEY TFA. This synthetic cyclic peptide, while a valuable tool in research, requires careful management due to its chemical nature, particularly the presence of a trifluoroacetate (B77799) (TFA) salt. This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure and prevent contamination when working with this compound. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against splashes of solutions and airborne particles of the lyophilized powder. |
| Face Shield | Recommended in conjunction with safety goggles, especially during initial reconstitution of the lyophilized powder or when there is a heightened risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. For handling concentrated solutions, consider double-gloving for enhanced protection. |
| Body Protection | Laboratory Coat | A standard lab coat is mandatory to shield skin and clothing from potential contact. |
| Respiratory Protection | Respirator or Dust Mask | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. The specific type should be determined by a risk assessment. |
Operational Plan: From Receipt to Experimentation
Adherence to a strict operational workflow is critical for both safety and maintaining the integrity of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage.
-
Temperature Equilibration: Before opening, allow the sealed container to equilibrate to room temperature in a desiccator. This crucial step prevents condensation, which can degrade the peptide.
-
Storage of Lyophilized Powder: Store the tightly sealed vial in a dry, dark environment at -20°C for long-term stability.
Reconstitution and Handling
-
Ventilation: All handling of this compound, especially the initial reconstitution of the lyophilized powder, should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Reconstitution: Carefully add the appropriate solvent to the vial. Gently swirl to dissolve the peptide. Avoid shaking, which can cause foaming and degradation.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the reconstituted peptide solution.
-
Storage of Solutions: Store peptide solutions at -20°C or lower.
The following diagram illustrates the recommended workflow for safely handling this compound:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: All aqueous solutions containing the peptide must be collected as chemical waste. Do not dispose of these solutions down the drain.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.
Understanding the Hazards: The Role of Trifluoroacetic Acid (TFA)
This compound is a peptide salt, with trifluoroacetic acid as the counterion. TFA is a strong acid and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4][5][6] Therefore, the stringent PPE and handling precautions are necessary to mitigate the risks associated with the TFA component. While the peptide itself may not be classified as hazardous, the presence of TFA necessitates careful handling.
By implementing these safety and logistical protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
